FT-FAPI-12_9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H31F2N7O2 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-[methyl(3-piperazin-1-ylpropyl)amino]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H31F2N7O2/c1-32(9-2-10-33-11-7-29-8-12-33)18-3-4-22-21(13-18)20(5-6-30-22)24(36)31-16-23(35)34-17-25(26,27)14-19(34)15-28/h3-6,13,19,29H,2,7-12,14,16-17H2,1H3,(H,31,36)/t19-/m0/s1 |
Clé InChI |
KAZYDEMPAXZEJT-IBGZPJMESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Introduction to Fibroblast Activation Protein (FAP)
An In-Depth Technical Guide on the Core Mechanism of Action of Fibroblast Activation Protein (FAP) Inhibitors
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "FT-FAPI-12_9". Therefore, this technical guide provides a comprehensive overview of the mechanism of action of the broader class of Fibroblast Activation Protein (FAP) inhibitors, drawing upon preclinical and clinical research of well-characterized FAP-targeting agents. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the FAP-targeting field.
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease.[1] In healthy adult tissues, FAP expression is generally low to undetectable.[2][3] However, its expression is significantly upregulated in the tumor microenvironment (TME) of over 90% of epithelial cancers, specifically on the surface of cancer-associated fibroblasts (CAFs).[3] FAP is also expressed during tissue remodeling processes such as wound healing, fibrosis, and inflammation.[1][3]
CAFs are a critical component of the tumor stroma and play a pivotal role in cancer progression by promoting tumor growth, invasion, and immunosuppression. FAP contributes to these processes through its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, capable of degrading components of the extracellular matrix (ECM) like gelatin and type I collagen.[1][3][4] This remodeling of the ECM facilitates cancer cell invasion and metastasis.
General Mechanism of Action of FAP Inhibitors
FAP inhibitors (FAPIs) are a class of compounds designed to specifically bind to and inhibit the enzymatic activity of FAP.[1] The primary mechanism of action involves the inhibitor binding to the active site of the FAP enzyme, thereby preventing it from interacting with its natural substrates.[1][2] By blocking the protease activity of FAP, these inhibitors can disrupt the supportive tumor stroma, which may in turn make the tumor more susceptible to other therapies.[2]
The inhibition of FAP's enzymatic functions leads to a reduction in ECM degradation, which can consequently interfere with biological processes dependent on ECM remodeling, such as cell migration and proliferation.[1]
Signaling Pathways Modulated by FAP Inhibition
FAP expression has been shown to influence several intracellular signaling pathways that promote tumor progression.[5] By inhibiting FAP, FAPIs may indirectly modulate these pathways. Downstream signaling targets of FAP include PI3K/AKT, RAS/ERK, and FAK.[5] For instance, the knockdown of FAP in certain cancer cell lines has been shown to decrease tumor growth and metastasis, suggesting a role for FAP in regulating these oncogenic pathways.[5]
Quantitative Data for Representative FAP Inhibitors
While no quantitative data is available for this compound, the following table summarizes key preclinical data for other well-studied FAP inhibitors to provide a comparative context.
| Compound | Target | IC50 (nM) | Tumor Uptake (%ID/g) | Preclinical Model | Reference |
| Talabostat (PT-100) | FAP, DPPs | ~4 | N/A | N/A | [4] |
| FAPI-04 | FAP | 5.2 | ~10 | Human pancreatic cancer xenografts | [4] |
| FAPI-46 | FAP | 3.0 | ~12 | Human pancreatic cancer xenografts | [4] |
| Compound 7 | FAP | 3.0 | N/A | N/A | [4] |
N/A: Not available in the provided search results.
Detailed Experimental Protocols
Below is a generalized protocol for a competitive binding assay, a common experiment to determine the binding affinity (IC50) of a new FAP inhibitor.
Competitive Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test FAP inhibitor by measuring its ability to compete with a radiolabeled FAP ligand for binding to FAP-expressing cells or membranes.
Materials:
-
FAP-expressing cells (e.g., genetically engineered HEK293-FAP cells) or cell membranes.
-
Radiolabeled FAP ligand (e.g., [125I]MIP-1232 or a tritiated FAPI compound).
-
Test FAP inhibitor (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA).
-
Wash buffer (e.g., cold PBS).
-
Scintillation fluid and vials.
-
Gamma counter or liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test FAP inhibitor.
-
Incubation: In a 96-well plate, add a fixed concentration of the radiolabeled FAP ligand, the FAP-expressing cells/membranes, and varying concentrations of the test inhibitor. Include wells for total binding (radioligand + cells, no inhibitor) and non-specific binding (radioligand + cells + a high concentration of a known unlabeled FAP inhibitor).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test inhibitor: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
FAP inhibitors represent a promising class of therapeutic and diagnostic agents in oncology. Their mechanism of action, centered on the inhibition of FAP's enzymatic activity within the tumor microenvironment, offers a unique approach to disrupting tumor growth and invasion. While specific data on this compound is not yet available, the extensive research on other FAPIs provides a solid foundation for understanding the potential of this therapeutic strategy. Further preclinical and clinical studies will be essential to fully elucidate the therapeutic potential and safety profile of new FAP inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. What are FAP antagonists and how do they work? [synapse.patsnap.com]
- 3. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FT-FAPI-12_9 and its Application in FAP-Targeted Radiopharmaceuticals
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of FT-FAPI-12_9, a critical precursor in the development of Fibroblast Activation Protein (FAP)-targeted radiopharmaceuticals. The focus will be on its chemical properties, its role in the synthesis of the widely studied FAPI-46 radiotracer, and the preclinical and clinical implications of FAP-targeted agents in oncology.
Introduction to this compound
This compound is a potent and specific FAP-binding moiety. It serves as the non-radiolabeled precursor for the synthesis of FAPI-46, a radiolabeled compound that has demonstrated significant promise in the imaging and therapy of various cancers.[1][2] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, while its expression in healthy adult tissues is limited.[3][4] This differential expression makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy.
Chemical Structure and Properties of this compound
While detailed physicochemical properties of this compound are not extensively published, its fundamental characteristics can be inferred from its chemical structure and its use in the synthesis of FAPI-46.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₁F₂N₇O₂ | MedChemExpress |
| Molecular Weight | 499.56 g/mol | MedChemExpress |
| CAS Number | 2883407-81-4 | MedChemExpress |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Purity | >95% (typical) | [5] |
| Solubility | Soluble in DMSO | MedChemExpress |
Note: Some properties are based on supplier data and may vary.
Experimental Protocols
Synthesis of Radiolabeled FAPI-46 from this compound Precursor
The synthesis of radiolabeled FAPI-46, such as [⁶⁸Ga]Ga-FAPI-46, is a crucial step for its use in Positron Emission Tomography (PET) imaging. The following is a generalized protocol based on published automated synthesis methods.[6][7]
Materials:
-
This compound (referred to as FAPI-46 precursor)
-
⁶⁸Ge/⁶⁸Ga generator
-
HEPES buffer solution (0.3 M, pH 4)
-
Ascorbic acid
-
Ethanol
-
Water for injection
-
C18 Sep-Pak cartridge
-
Automated synthesis module (e.g., Scintomics GRP, GAIA)
Protocol:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain [⁶⁸Ga]GaCl₃.
-
Reaction Mixture Preparation: In a reaction vial, dissolve a specific amount of the this compound precursor (e.g., 50 µg) in the HEPES buffer solution containing a stabilizer like ascorbic acid.[6]
-
Radiolabeling Reaction: Add the [⁶⁸Ga]GaCl₃ eluate to the reaction vial containing the precursor. Heat the mixture at a controlled temperature (e.g., 97°C) for a specific duration (e.g., 8 minutes).[7]
-
Purification: After the reaction, the mixture is passed through a C18 Sep-Pak cartridge to separate the radiolabeled compound from unreacted ⁶⁸Ga and other impurities. The cartridge is washed with water.
-
Elution of Final Product: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the cartridge using an appropriate solvent, typically an ethanol/water mixture.
-
Quality Control: The final product is subjected to quality control tests, including radiochemical purity (RCP) assessment by radio-HPLC and sterility testing.
Diagram 1: Automated Synthesis Workflow for [⁶⁸Ga]Ga-FAPI-46
Determination of FAP Binding Affinity
The binding affinity of FAP inhibitors is a critical parameter for their efficacy. A common method to determine this is through competitive binding assays.
Protocol:
-
Cell Culture: Use a cell line that overexpresses FAP, such as genetically engineered HT-1080 cells.
-
Radioligand: A known radiolabeled FAP ligand with high affinity is used as the tracer.
-
Competitive Binding: Incubate the FAP-expressing cells with a constant concentration of the radioligand and varying concentrations of the test compound (e.g., a non-radiolabeled FAPI derivative).
-
Incubation and Washing: Allow the binding to reach equilibrium. After incubation, wash the cells to remove unbound ligands.
-
Measurement: Measure the radioactivity remaining in the cells, which corresponds to the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Preclinical and Clinical Data of FAPI-46
Extensive preclinical and initial clinical studies have been conducted on FAPI-46, demonstrating its potential as a powerful diagnostic and therapeutic agent.
In Vitro Binding Affinity
Table 2: Binding Affinity of FAPI Derivatives to FAP
| Compound | IC₅₀ (nM) | Cell Line | Reference |
| FAPI-46 | 1.3 | FAP-expressing cells | [8] |
| FAP-2286 | 2.7 | FAP-expressing cells | [8] |
Preclinical Biodistribution of [¹⁷⁷Lu]Lu-FAPI-46
Biodistribution studies in animal models are essential to understand the uptake and clearance of the radiotracer.
Table 3: Biodistribution of [¹⁷⁷Lu]Lu-FAPI-46 in HEK-FAP Xenograft Mice (%ID/g)
| Organ | 24 hours post-injection | 72 hours post-injection | Reference |
| Tumor | 3.8 | 1.6 | [8] |
| Blood | N/A | N/A | [8] |
| Liver | N/A | N/A | [8] |
| Kidneys | N/A | N/A | [8] |
Note: Specific values for all organs at these time points were not detailed in the provided search results, but the trend of tumor uptake is highlighted.
Human Radiation Dosimetry of [⁶⁸Ga]Ga-FAPI-46
Understanding the radiation dose to different organs is crucial for the clinical translation of PET tracers.
Table 4: Estimated Absorbed Radiation Doses in Humans for [⁶⁸Ga]Ga-FAPI-46
| Organ | Mean Absorbed Dose (mGy/MBq) | Reference |
| Kidneys | 0.043 ± 0.011 | [4] |
| Bladder Wall | 0.038 ± 0.013 | [4] |
| Liver | 0.013 ± 0.003 | [4] |
| Spleen | 0.012 ± 0.003 | [4] |
| Bone Marrow | 0.011 ± 0.002 | [4] |
| Total Body | 0.008 ± 0.001 | [4] |
FAP Signaling Pathway in Cancer
FAP expression in CAFs contributes to tumor progression through various signaling pathways. Understanding these pathways is key to comprehending the mechanism of action of FAP-targeted therapies.
Diagram 2: Key Signaling Pathways Influenced by FAP
FAP is known to influence several key signaling pathways that promote tumor growth and metastasis.[9][10][11] These include the PI3K/AKT and RAS/ERK pathways, which are crucial for cell proliferation.[9] FAP also impacts focal adhesion kinase (FAK) signaling, which is involved in cell migration and invasion.[9][11] Furthermore, FAP can activate STAT3 signaling, leading to an immunosuppressive tumor microenvironment.[10]
Conclusion
This compound is a foundational molecule for the development of FAP-targeted radiopharmaceuticals, most notably FAPI-46. The data accumulated from preclinical and early clinical studies of FAPI-46 highlight the immense potential of this class of compounds for improving cancer diagnosis and offering new therapeutic avenues. The favorable biodistribution, high tumor uptake, and the central role of FAP in tumor biology underscore the importance of continued research and development in this area. This guide provides a consolidated resource for professionals engaged in the advancement of FAP-targeted theranostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dosisoft.com [dosisoft.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modu… [ouci.dntb.gov.ua]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 11. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Fibroblast Activation Protein in Cancer Stroma
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has been identified as a critical component of the tumor microenvironment (TME).[1] It is predominantly expressed on cancer-associated fibroblasts (CAFs), which are a key constituent of the stroma in most epithelial cancers.[2][3] While its expression in healthy adult tissues is minimal, FAP is significantly upregulated in the stroma of over 90% of epithelial carcinomas, including breast, pancreatic, esophageal, and lung cancers.[4][5] This differential expression makes FAP an attractive target for cancer diagnostics and therapeutics.[2][6] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) functions, allows it to play a multifaceted role in cancer progression by influencing extracellular matrix remodeling, immune suppression, angiogenesis, and tumor cell growth and invasion.[1][2]
Core Functions of FAP in the Tumor Microenvironment
FAP's influence on the TME is extensive, driven by both its enzymatic and non-enzymatic functions.
Extracellular Matrix (ECM) Remodeling
FAP's primary role is the remodeling of the ECM, which is crucial for tumor growth and spread.[7] Its endopeptidase activity enables the degradation of ECM components, particularly denatured type I collagen.[1] This degradation creates pathways for cancer cells to migrate and invade surrounding tissues.[1] FAP-expressing fibroblasts can organize the ECM into aligned fibers, which further facilitates the directional migration and invasion of cancer cells.[8] Studies have shown that FAP-dependent alterations to the ECM can enhance the velocity and directionality of pancreatic cancer cell invasion.[9]
Immune Suppression
FAP-positive CAFs are instrumental in creating an immunosuppressive TME.[1][3] They achieve this through several mechanisms:
-
Secretion of Immunosuppressive Cytokines: FAP+ CAFs secrete cytokines like TGF-β and IL-6, which can inhibit the activity and proliferation of anti-tumor T cells.[1][3]
-
Recruitment of Immunosuppressive Cells: FAP+ CAFs produce chemokines such as CCL2 and CXCL12.[3][10] CCL2 attracts myeloid-derived suppressor cells (MDSCs), while CXCL12 can exclude effector T cells from the tumor site, both contributing to an immunosuppressive environment.[3][10]
-
Promotion of Regulatory T cells (Tregs): FAP expression is associated with an increased density of FoxP3-positive regulatory T cells, which further dampen the anti-tumor immune response.[11]
Angiogenesis
FAP expression is linked to tumor vascularization.[1] By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs contribute to the formation of new blood vessels.[1] These new vessels supply the tumor with essential nutrients and oxygen, promoting its growth.[1]
Promotion of Tumor Growth and Invasion
Through both its enzymatic and non-enzymatic functions, FAP directly and indirectly promotes tumor cell proliferation and invasion.[1][2] It can influence intracellular signaling pathways that control the cell cycle and proliferation.[2] For instance, FAP can form complexes with other proteins like matrix metalloproteinases (MMPs) to promote tumor cell invasion.[2]
Key Signaling Pathways Involving FAP
FAP influences several critical intracellular signaling pathways to exert its pro-tumorigenic effects.
FAP-STAT3-CCL2 Signaling
In the tumor microenvironment, FAP can persistently activate the Signal Transducer and Activator of Transcription 3 (STAT3) in fibroblasts.[10] This activation occurs through a urokinase receptor (uPAR)-dependent focal adhesion kinase (FAK)-Src-Janus kinase 2 (JAK2) signaling pathway.[10] Activated STAT3 then upregulates the expression of Chemokine (C-C motif) ligand 2 (CCL2).[10] The secreted CCL2 recruits myeloid-derived suppressor cells (MDSCs) to the tumor site, which in turn suppress the anti-tumor T-cell response, thereby promoting tumor growth.[10]
PI3K/Akt and Ras-ERK Pathways
FAP has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Ras-Extracellular signal-regulated kinase (ERK) signaling pathways, which are central to cell proliferation, survival, and migration.[2][3] In oral squamous cell carcinoma, FAP gene knockout has been shown to inhibit tumor cell proliferation, migration, and invasion by inhibiting these pathways.[2] The enzymatic activity of FAP can directly affect cell motility and migration via the PTEN/PI3K/Akt and Ras-ERK pathways.[3]
Quantitative Data on FAP Expression
FAP Expression Across Different Cancer Types
Immunohistochemical studies have quantified FAP expression across a wide range of epithelial cancers. High FAP expression is frequently observed in the tumor stroma.
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Cases | Staining Intensity/Score | Reference |
| Cholangiocarcinoma (CCA) | 58 | 93.1% | Moderate to Strong | [12] |
| Breast Cancer | 52 | 88.5% (>70% stromal cells positive) | Not specified | [13] |
| Lung Cancer (NSCLC) | Not specified | High | Median FAP content: 6.6% area coverage | [11] |
| Pancreatic Cancer | Not specified | High | High FAP expression noted | [14] |
| Esophageal Cancer | Not specified | High | High FAP expression noted | [14] |
| Renal Cell Carcinoma (RCC) | Not specified | Low in primary tumors | Median FAP content: 0.2% area coverage | [11] |
Correlation of FAP Expression with Clinicopathological Parameters
High FAP expression in the tumor stroma is often associated with a poorer prognosis in various cancer types.[12][15]
| Cancer Type | Correlation with Poor Prognosis | Association with Clinicopathological Features | Reference |
| Colon Cancer | Associated with poorer patient prognosis | High FAP at the tumor front suggests a role in invasion. | [15][16] |
| Breast Cancer | Conflicting reports | Some studies show association with worse outcomes, others with better survival. | [14] |
| Pancreatic Cancer | Correlated with diminished survival rates | - | [14] |
| Intrahepatic Cholangiocarcinoma | Elevated stromal FAP predicts poor survival | Positive correlation with stromal p-STAT3 and CCL2. | [10] |
| Multiple Solid Tumors | High FAP expression associated with worse overall survival | Associated with advanced tumor invasion and lymph node metastasis. | [17] |
Experimental Protocols for Studying FAP
Immunohistochemistry (IHC) for FAP Detection
IHC is a standard method to detect FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[12]
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (e.g., 3% H2O2)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-FAP antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol, and finally in deionized water.[12]
-
Antigen Retrieval: Heat slides in Antigen Retrieval Solution to unmask the antigen. Common methods include microwave or pressure cooker heating.[12]
-
Blocking Endogenous Peroxidase: Incubate slides with Hydrogen Peroxide Block to quench endogenous peroxidase activity.
-
Blocking Non-specific Binding: Incubate slides with Blocking Buffer.[12]
-
Primary Antibody Incubation: Incubate slides with the diluted primary anti-FAP antibody, typically overnight at 4°C.[12]
-
Secondary Antibody Incubation: After washing, incubate slides with the HRP-conjugated secondary antibody.[12]
-
Detection: Apply DAB substrate, which forms a brown precipitate at the site of the antigen-antibody complex.
-
Counterstaining: Stain the nuclei with hematoxylin.[12]
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and then coverslip using a permanent mounting medium.[12]
-
Analysis: Examine under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of CAFs in the tumor stroma.[12]
FAP Activity Assay (Fluorogenic Assay)
This assay measures the enzymatic activity of FAP using a fluorogenic substrate.[18]
Materials:
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)
-
Recombinant Human FAP (rhFAP) or sample containing FAP
-
FAP fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents: Dilute the FAP sample and the fluorogenic substrate to their working concentrations in Assay Buffer.[19]
-
Reaction Setup: Add the diluted FAP sample to the wells of a microplate.[19]
-
Initiate Reaction: Add the diluted substrate to each well to start the enzymatic reaction. Include a substrate blank control (Assay Buffer + substrate).[19]
-
Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).[19]
-
Calculate Activity: The rate of increase in fluorescence is proportional to the FAP activity in the sample. Calculate the specific activity based on a standard curve generated with a known amount of the fluorophore (e.g., AMC).[19]
In Vivo Models for FAP Research
Various mouse models are used to study the role of FAP in cancer.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. Some cell lines, like U-87 MG glioma cells, can recruit FAP-positive murine fibroblasts to the tumor site, partially mimicking the human TME.[20] Other models use human cancer cell lines that have been engineered to overexpress FAP.[20]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interaction between FAP and the immune system.[10]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors spontaneously, such as the APCMin/+ mouse model for familial adenomatous polyposis (FAP), which can be used to study colorectal cancer.[21][22]
Conclusion
Fibroblast Activation Protein is a pivotal player in the cancer stroma, orchestrating a complex interplay of events that promote tumor progression. Its roles in ECM remodeling, immune suppression, and activation of pro-tumorigenic signaling pathways underscore its significance as a high-value target in oncology.[3] The development of FAP-targeted therapies, including small molecule inhibitors, FAP-activated prodrugs, and CAR-T cell therapies, holds considerable promise for the future of cancer treatment.[6] A thorough understanding of the technical aspects of FAP biology and its measurement is essential for researchers and drug developers working to exploit this promising therapeutic avenue.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. imrpress.com [imrpress.com]
- 7. aimed-analytics.com [aimed-analytics.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. benchchem.com [benchchem.com]
- 13. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 15. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fibroblast Activation Protein Overexpression and Clinical Implications in Solid Tumors: A Meta-Analysis | PLOS One [journals.plos.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Immune Microenvironment: New Insight for Familial Adenomatous Polyposis [frontiersin.org]
The Rise of FAP Inhibitors: A Technical Guide to a New Frontier in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological imaging is undergoing a significant transformation, driven by the emergence of novel molecular targets that offer a more precise and biologically relevant picture of cancer. Among these, Fibroblast Activation Protein (FAP) has rapidly gained prominence as a near-universal target within the tumor microenvironment. This technical guide provides an in-depth exploration of FAP inhibitors (FAPIs) for Positron Emission Tomography (PET) imaging, summarizing the core science, quantitative data, experimental protocols, and the promising future of this technology.
Introduction: The Significance of Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein (B1211001) that is overexpressed on the surface of cancer-associated fibroblasts (CAFs), a key component of the tumor stroma in a vast majority of epithelial cancers.[1][2] Unlike many cancer-specific targets found on tumor cells themselves, FAP is expressed by the supportive stromal cells that can constitute up to 90% of the tumor mass. This unique characteristic makes FAP an attractive "pan-cancer" target for imaging and therapy.[1][3]
FAP is a serine protease involved in the remodeling of the extracellular matrix, which facilitates tumor growth, invasion, and metastasis.[4][5] Its expression is generally low in normal, healthy tissues, but is significantly upregulated in pathological conditions involving tissue remodeling, such as cancer, fibrosis, and inflammation.[4][6] This differential expression provides a high-contrast window for molecular imaging agents designed to specifically bind to FAP.
Mechanism of FAPI-PET Imaging
PET imaging with FAP inhibitors relies on small molecules that specifically bind to the enzymatic pocket of FAP. These inhibitors are linked to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which securely holds a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F).[3][7]
When the radiolabeled FAPI tracer is introduced into the body, it circulates and accumulates at sites of high FAP expression, primarily within the tumor stroma. The subsequent decay of the radioisotope releases positrons, which, upon annihilation with electrons, produce high-energy photons that are detected by the PET scanner. This process generates a three-dimensional image that maps the distribution and density of FAP-expressing CAFs.
Key advantages of FAPI-PET imaging include:
-
High Tumor-to-Background Ratios: Due to the low expression of FAP in most healthy organs, FAPI tracers provide excellent image contrast.[3][5]
-
Rapid Tracer Accumulation: FAPI agents exhibit fast uptake in tumors, allowing for imaging as early as one hour post-injection.[3][4]
-
Broad Applicability: FAP is overexpressed in a wide variety of cancers, including breast, pancreatic, lung, colorectal, and head and neck cancers.[1][7]
Quantitative Data Summary: FAPI vs. FDG PET/CT
Numerous studies have demonstrated the superiority or complementary value of FAPI-PET over the current standard, [¹⁸F]FDG-PET, in various cancers. The following tables summarize key quantitative findings from comparative studies.
Table 1: Comparative Performance of FAPI-PET/CT and FDG-PET/CT in Various Malignancies
| Cancer Type | FAPI Tracer | Key Findings | Reference |
| Breast Cancer | [⁶⁸Ga]Ga-FAPI-04 | Higher sensitivity (100% vs. 78.2%) and significantly higher SUVmax in primary lesions and metastases compared to FDG. | [1][7] |
| Cervical Cancer | [⁶⁸Ga]Ga-FAPI | Higher sensitivity for detecting primary lesions (83% vs. 65%) and distant metastases (79% vs. 59%) on a lesion-based analysis compared to FDG. | [1] |
| Primary Hepatic Tumors | [⁶⁸Ga]Ga-FAPI-04 | Higher sensitivity (100% vs. 58.8%) with comparable specificity to FDG. Mean SUVmax of 8.36 ± 4.21 and mean Tumor-to-Background Ratio (TBR) of 13.15 ± 9.48 in malignant lesions. | [1] |
| Peritoneal Metastases | [⁶⁸Ga]Ga-FAPI | Meta-analysis showed significantly higher pooled sensitivity on both patient-based (98.2% vs. 55.9%) and lesion-based (99.9% vs. 27.3%) analyses compared to FDG. | [1] |
| Lower GI Malignancies | [⁶⁸Ga]Ga-FAPI-04 or -46 | Significant tracer uptake with Tumor-to-Background Ratios (TBR) of most lesions being greater than 3. | [1] |
| Nasopharyngeal Cancer | [⁶⁸Ga]Ga-FAPI-04 | Superior to FDG in detecting primary tumors, lymph nodes, and metastases, leading to management changes in 18% of patients. | [7] |
Table 2: Dosimetry of Selected FAPI Tracers
| FAPI Tracer | Radioisotope | Effective Dose (mSv/MBq) | Key Characteristics | Reference |
| FAPI-74 | ¹⁸F | 1.4E-02 (0.014) | Allows for labeling with both ¹⁸F and ⁶⁸Ga, providing high-contrast imaging and a low radiation burden. | [4][7] |
| Al¹⁸F-NOTA-FAPI | ¹⁸F | 1.24E-02 (0.0124) | A NOTA-based FAPI with comparable affinity to other FAPI probes. | [7] |
Experimental Protocols and Methodologies
The successful application of FAPI-PET imaging relies on standardized and reproducible protocols for tracer synthesis, imaging, and analysis.
General Radiosynthesis of ⁶⁸Ga-FAPI Tracers
The labeling of FAPI tracers, such as FAPI-04 or FAPI-46, with Gallium-68 is a well-established process.
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
-
Buffering: The acidic ⁶⁸Ga eluate is buffered with a suitable agent (e.g., sodium acetate) to achieve the optimal pH for labeling (typically pH 3.5-4.5).
-
Labeling Reaction: The buffered ⁶⁸Ga is added to a vial containing the FAPI precursor (e.g., FAPI-04 conjugated to a DOTA chelator). The mixture is heated for a specified time and temperature (e.g., 5-10 minutes at 95°C).
-
Quality Control: The final product undergoes quality control to determine radiochemical purity (typically by radio-TLC or HPLC), pH, and sterility before it is cleared for patient administration.
Patient Imaging Protocol for FAPI-PET/CT
A typical clinical workflow for FAPI-PET/CT imaging is as follows:
-
Patient Preparation: Generally, no special patient preparation, such as fasting, is required, which is a significant advantage over FDG-PET.
-
Tracer Administration: The patient is injected intravenously with a standard dose of the radiolabeled FAPI tracer (e.g., 150-250 MBq of [⁶⁸Ga]Ga-FAPI-04).
-
Uptake Period: The patient rests for an uptake period of approximately 60 minutes. This allows for tracer distribution and accumulation in FAP-expressing tissues while clearing from the background.[4]
-
PET/CT Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization. This is immediately followed by the PET scan, which typically covers the area from the skull base to the mid-thigh.
-
Image Reconstruction and Analysis: The acquired data are reconstructed into images. A nuclear medicine physician or radiologist then analyzes these images, often calculating semi-quantitative values like the Standardized Uptake Value (SUVmax) and Tumor-to-Background Ratios (TBR) for identified lesions.
Mandatory Visualizations
FAP's Role in the Tumor Microenvironment
Caption: FAP expression on CAFs remodels the ECM, promoting tumor invasion and angiogenesis.
Experimental Workflow for FAPI-PET Imaging
Caption: Standardized workflow for clinical FAPI-PET/CT imaging from synthesis to analysis.
Theranostic Concept of FAP Inhibitors
References
- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging-An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]
- 5. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. Frontiers | Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management [frontiersin.org]
A Comprehensive Technical Guide to the Safety and Toxicology Profile of FAP-Targeted Radiopharmaceuticals
Disclaimer: This technical guide provides a comprehensive overview of the safety and toxicology profile of Fibroblast Activation Protein (FAP)-targeted radiopharmaceuticals as a class of therapeutic and diagnostic agents. It is important to note that publicly available, detailed safety and toxicology data for the specific molecule FT-FAPI-12_9 are limited. Therefore, this document synthesizes information from various preclinical and clinical studies of structurally and functionally related FAP inhibitors (FAPI) to present a representative profile for this promising class of compounds. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction to FAP-Targeted Radiopharmaceuticals
Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology.[1][2] It is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a vast majority of epithelial cancers, while its presence in healthy adult tissues is minimal.[1][2][3] This differential expression makes FAP an attractive target for the development of diagnostic and therapeutic radiopharmaceuticals.
FAP inhibitors (FAPIs), when chelated with radionuclides, can be used for PET imaging (e.g., with Gallium-68) or targeted radionuclide therapy (e.g., with Lutetium-177).[2] A multitude of FAPI tracers have been developed and are undergoing preclinical and clinical evaluation. This guide will focus on the safety and toxicological aspects of these agents, drawing on data from prominent examples to build a comprehensive profile.
Non-Clinical Safety and Toxicology
Preclinical toxicology studies for radiopharmaceuticals are designed to assess the safety of the compound before it is administered to humans. These studies are guided by regulatory agencies and are crucial for identifying potential target organs for toxicity and for determining a safe starting dose for clinical trials. For radiopharmaceuticals, both the toxicity of the compound itself and the effects of radiation are considered.
Key Preclinical Toxicology Studies
-
Acute Toxicity Studies: These studies evaluate the effects of a single dose of the FAPI compound. The primary goal is to determine the maximum tolerated dose (MTD) and identify any immediate adverse effects.[4]
-
Repeated-Dose Toxicity Studies: These investigations assess the effects of the FAPI compound administered multiple times over a defined period. They are designed to identify potential target organs for toxicity, dose-response relationships, and the reversibility of any toxic effects.[4][5][6]
-
Biodistribution Studies: These studies are critical for radiopharmaceuticals. They determine the distribution, accumulation, and clearance of the radiolabeled FAPI tracer in various organs and tissues. This information is essential for dosimetry calculations.[7][8][9]
Summary of Preclinical Safety Findings for FAP-Targeted Radiopharmaceuticals
Preclinical studies with various FAPI compounds have generally demonstrated a favorable safety profile. High tumor uptake with rapid clearance from most healthy tissues is a common finding.
| Compound | Animal Model | Key Findings | Reference |
| FAPI-04 | BALB/c nu/nu mice with HT-1080-FAP tumors | High tumor accumulation with no significant increase in background activity. | [10] |
| [¹⁷⁷Lu]Lu-FAP-2286 | Mice with FAP-expressing HEK-293 xenografts | Potent antitumor activity with a single intravenous dose. No treatment-related body weight loss observed. | [7][11] |
| [¹⁸F]FGlc-FAPI | Nude mice with HT1080hFAP tumors | Specific tumor uptake with higher tumor retention compared to [⁶⁸Ga]Ga-FAPI-04. | [3][12] |
| [⁶⁸Ga]Ga-DOTAGA.Glu.(FAPI)₂ | PC3 xenograft mice | Dose-escalation study showed optimized in vivo performance at 350-600 pmol, with reduced blood uptake and enhanced tumor uptake. | [13] |
Clinical Safety and Tolerability
Early-phase clinical studies are essential for evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of new FAP-targeted radiopharmaceuticals in humans.
Summary of Clinical Safety Findings
Data from first-in-human and early-phase clinical trials of various FAPI radiopharmaceuticals have shown that these agents are generally well-tolerated by patients.
| Compound | Study Phase | Administered Activity (GBq) | Key Safety Findings | Reference |
| [⁹⁰Y]Y-FAPI-04 | Case Study | Not specified | Patient reported significantly less pain with no observed side effects, particularly with respect to the bone marrow. | [10] |
| [⁹⁰Y]Y-FAPI-46 | Case Study | 6 | Significant tumor uptake with low uptake in healthy organs. No follow-up on adverse events reported. | [10] |
| [¹⁷⁷Lu]Lu-FAP-2286 | First-in-human | 2.4 - 9.9 | Well-tolerated with no immediate adverse symptoms. Grade 3 events included pancytopenia (1 patient) and leukocytopenia (1 patient). | [7][8] |
| ⁶⁸Ga-FAPI-46 | Retrospective Analysis | 0.1 - 0.37 | No drug-related pharmacologic effects or physiologic responses observed. | [14] |
Biodistribution and Dosimetry
Dosimetry is the calculation of the absorbed radiation dose by different organs and tissues following the administration of a radiopharmaceutical. It is a critical component of the safety assessment.
Human Dosimetry Data for FAP-Targeted Radiopharmaceuticals
Dosimetry studies in humans have confirmed the favorable biodistribution of FAPI tracers, with the kidneys and bladder wall typically receiving the highest radiation doses due to renal clearance.
| Compound | Mean Absorbed Dose (mGy/MBq) | Reference | ||||
| Kidneys | Bladder Wall | Liver | Spleen | Red Marrow | ||
| ⁶⁸Ga-FAPI-46 | 0.043 | 0.054 | 0.015 | 0.012 | 0.011 | [9] |
| [¹⁷⁷Lu]Lu-FAP-2286 | 1.0 | Not Reported | Not Reported | Not Reported | 0.05 | [7][8] |
Experimental Protocols
Protocol: Preclinical Biodistribution of a Novel FAP-Targeted Radiotracer
Objective: To determine the in vivo biodistribution and tumor uptake of a novel radiolabeled FAPI tracer in a xenograft mouse model.
Materials:
-
Novel radiolabeled FAPI tracer
-
Tumor-bearing mice (e.g., nude mice with HT-1080-FAP xenografts)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment
Procedure:
-
Animal Model: House animals in accordance with institutional guidelines. Once tumors reach a specified size (e.g., 1 cm³), randomize them into experimental groups.[10]
-
Radiotracer Administration: Administer a defined activity of the radiolabeled FAPI tracer (e.g., 10 MBq) to each mouse via tail vein injection.[15]
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.
-
Organ Collection and Weighing: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor). Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol: Extended Single-Dose Toxicity Study
Objective: To evaluate the potential toxicity of a FAPI compound after a single administration in a rodent model.
Materials:
-
FAPI compound
-
Rodent species (e.g., Wistar rats), both male and female
-
Vehicle control
-
Standard laboratory equipment for clinical chemistry, hematology, and histopathology
Procedure:
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of the FAPI compound (low, mid, and high). The highest dose should be a multiple of the anticipated human dose.[16]
-
Administration: Administer the compound or vehicle to the animals via the intended clinical route (e.g., intravenous injection).
-
Observation: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[4]
-
Clinical Pathology: Collect blood and urine samples at baseline and at the end of the study for hematology and clinical chemistry analysis.[5]
-
Necropsy and Histopathology: At the end of the 14-day observation period, perform a full necropsy on all animals. Collect and preserve a comprehensive set of tissues for histopathological examination.[5][16]
-
Data Analysis: Analyze all data to identify any dose-related toxicities and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations: Signaling Pathways and Workflows
Caption: FAP signaling in cancer-associated fibroblasts.
References
- 1. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. content.noblelifesci.com [content.noblelifesci.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dosisoft.com [dosisoft.com]
- 10. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved FAPI-radiopharmaceutical pharmacokinetics from the perspectives of a dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]
- 16. Position paper on requirements for toxicological studies in the specific case of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
understanding the tumor microenvironment and FAP expression
An In-depth Technical Guide: Understanding the Tumor Microenvironment and FAP Expression
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is a complex ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance.[1][2] It consists of a dynamic network of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM).[1][3][4] A key player within the TME is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial cancers.[5][6] In contrast, its expression in healthy adult tissues is minimal, making it an exceptional target for cancer diagnosis and therapy.[7][8] This guide provides a detailed examination of the TME, the structure and function of FAP, its multifaceted roles in tumorigenesis, and the experimental protocols used for its study.
The Tumor Microenvironment (TME): A Pro-Tumorigenic Ecosystem
The TME is not a passive bystander but an active participant in tumor development.[1] It is composed of cellular and non-cellular elements that interact dynamically with cancer cells, influencing their growth, survival, and ability to spread.[3]
Cellular Components
The primary cellular constituents of the TME include:
-
Cancer-Associated Fibroblasts (CAFs): Often the most abundant cell type in the tumor stroma, CAFs are critical in remodeling the ECM, secreting growth factors, and promoting an immunosuppressive environment.[9] They are the primary source of FAP expression.[9]
-
Immune Cells: The TME is infiltrated by various immune cells, including T cells, B cells, natural killer (NK) cells, tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs).[3] These cells can have dual roles, either attacking the tumor or being co-opted to support its growth and suppress anti-tumor immunity.[10]
-
Endothelial Cells: These cells form the tumor vasculature, which is often abnormal and leaky.[3] They are crucial for supplying nutrients and oxygen to the growing tumor, a process known as angiogenesis.[2][3]
Non-Cellular Components
-
Extracellular Matrix (ECM): The ECM is a scaffold of proteins like collagen and fibronectin that provides structural support.[3] In the TME, the ECM is often stiffened and remodeled by enzymes like FAP, which facilitates cancer cell invasion and migration.[3][11]
-
Soluble Factors: A host of cytokines, chemokines, and growth factors are secreted by both cancer and stromal cells, mediating the complex cell-cell communication that drives tumor progression.[4]
References
- 1. Tumor microenvironment - Wikipedia [en.wikipedia.org]
- 2. What is the tumor microenvironment? | MD Anderson Cancer Center [mdanderson.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of FAP+ cells reduces immunosuppressive cells and improves metabolism and functions CD8+T cells within tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAP-overexpressing fibroblasts produce an extracellular matrix that enhances invasive velocity and directionality of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
preclinical studies involving FAP-binding ligands
An In-depth Technical Guide to Preclinical Studies Involving FAP-binding Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type-II transmembrane serine protease, has emerged as a compelling target in oncology.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated in the tumor microenvironment (TME) of over 90% of epithelial carcinomas, particularly on cancer-associated fibroblasts (CAFs).[2][3][4][5] This differential expression makes FAP an ideal candidate for targeted delivery of imaging agents and therapeutic payloads, minimizing off-target effects. FAP's enzymatic activity contributes to extracellular matrix remodeling, facilitating tumor growth, invasion, and metastasis.[6][7][8] This guide provides a comprehensive overview of the core components of , focusing on quantitative data, experimental protocols, and key biological pathways.
FAP-Binding Ligands: An Overview
The development of FAP-targeted agents has evolved rapidly, leading to several classes of ligands used in preclinical and clinical research.
-
Small-Molecule FAP Inhibitors (FAPIs): The most widely studied class is based on a quinoline-amide core coupled with a 2-cyanopyrrolidine moiety. Molecules like FAPI-04 and FAPI-46 have demonstrated rapid tumor uptake and high-contrast imaging.[3][9] However, their relatively short tumor retention time has posed challenges for therapeutic applications.[4]
-
Peptide-Based Ligands: To improve tumor retention, peptide-based ligands such as FAP-2286, a cyclic peptide, have been developed.[3] These agents often exhibit enhanced binding affinity and prolonged persistence in FAP-positive tumors.[3][10]
-
Multimeric and Albumin-Binding Ligands: To overcome the rapid clearance of early-generation FAPIs, strategies like multimerization (e.g., dimers and tetramers) and conjugation to albumin binders have been employed.[11][12][13][14] These approaches aim to increase molecular size and leverage albumin's long circulatory half-life, thereby enhancing tumor accumulation and retention.[12][14]
Preclinical Models for FAP-Targeted Studies
The selection of an appropriate preclinical model is critical for the accurate evaluation of FAP-targeted agents.[15][16]
-
FAP-Transduced Xenografts: The most common models involve human cancer cell lines, such as HT-1080 (fibrosarcoma) or HEK293 (embryonic kidney), that have been genetically engineered to overexpress human FAP (e.g., HT1080-huFAP).[15][16] While these models provide high FAP expression for initial screening, they do not fully represent the clinical scenario where FAP is primarily expressed on stromal CAFs rather than the cancer cells themselves.[15][16]
-
Endogenous FAP-Expressing Models: The U-87 MG human glioma cell line is frequently used because, although it shows low FAP expression in vitro, it can recruit FAP-positive murine fibroblasts when grown as xenografts in vivo.[6][15] This provides a more physiologically relevant model that mimics the stromal expression pattern seen in patients.
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered highly relevant as they maintain the original tumor architecture, including the human-derived FAP-expressing stroma.
Experimental Protocols and Methodologies
A standardized workflow is essential for the preclinical evaluation of novel FAP-binding ligands. The following sections detail the key experimental protocols.
Experimental Workflow for Preclinical FAP Ligand Evaluation
Caption: General workflow for the preclinical evaluation of FAP-binding radioligands.
Ligand Radiolabeling
Radiolabeling is performed to attach a radionuclide (e.g., Gallium-68 for PET imaging, Lutetium-177 for therapy) to the ligand via a chelator like DOTA.[3]
-
Protocol: The DOTA-conjugated ligand is incubated with the radionuclide (e.g., [68Ga]GaCl3) in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) at an elevated temperature (e.g., 95°C) for a short period (5-15 minutes).
-
Quality Control: Radiochemical purity is assessed using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) to ensure it is >95%.[17]
In Vitro Binding Affinity Assays
These assays determine the ligand's affinity for the FAP enzyme, typically reported as the half-maximal inhibitory concentration (IC50).
-
Protocol: A competitive binding assay is performed using FAP-expressing cells (e.g., HT1080-FAP) or recombinant FAP protein. A known radiolabeled FAP ligand is incubated with the cells/protein in the presence of increasing concentrations of the non-radiolabeled ("cold") test ligand. The concentration of the test ligand that displaces 50% of the specific binding of the radioligand is the IC50 value.[18][19]
In Vivo Biodistribution Studies
These studies provide quantitative data on the ligand's uptake and clearance in different organs and the tumor.
-
Protocol: Tumor-bearing mice (e.g., nude mice with HT1080-FAP xenografts) are injected intravenously with a known amount of the radiolabeled ligand.[17] At specific time points post-injection (p.i.), such as 1, 4, and 24 hours, cohorts of mice are euthanized.[3][17] Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Data Presentation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4][17]
PET/SPECT Imaging
Small-animal Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging allows for non-invasive visualization of the radiotracer's distribution over time.
-
Protocol: Anesthetized tumor-bearing mice are injected with the radiotracer (e.g., [68Ga]Ga-FAP-2286). Dynamic or static scans are acquired at various time points. A CT scan is often co-registered to provide anatomical reference. The resulting images show the localization and intensity of radiotracer accumulation.[3]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies, facilitating comparison between different FAP-binding ligands.
Table 1: In Vitro FAP Binding Affinity (IC50) of Selected Ligands
| Ligand | Metal Complex | FAP IC50 (nM) | Target | Reference(s) |
| Monospecific Ligands | ||||
| Ga-FAPI-04 | Gallium | 1.03 | FAP | [18] |
| Ga-FAPI-46 | Gallium | 8.4 | FAP | [20] |
| natGa-PNT6555 | Gallium | 78.1 ± 4.59 | FAP | [21] |
| natGa-SB02055 | Gallium | 0.41 ± 0.06 | FAP | [21] |
| Bispecific Ligands | ||||
| Ga-AV01017 | Gallium | 1.25 | FAP | [18] |
| Ga-AV01030 | Gallium | 2.74 | FAP | [18] |
| Ga-AV01038 | Gallium | 2.11 | FAP | [18] |
| DOTA-FAPI-RGD | - | 6.8 ± 0.6 | FAP | [19] |
| DOTA-FAPI-RGD | - | 2.1 ± 0.4 | Integrin αvβ3 | [19] |
Table 2: In Vivo Tumor Uptake (%ID/g) of FAP-Binding Radiotracers in Preclinical Models
| Radiotracer | Tumor Model | 1h p.i. (%ID/g) | 4-6h p.i. (%ID/g) | 24h+ p.i. (%ID/g) | Reference(s) |
| [18F]5a | FAP-positive | - | 4.48 ± 0.34 (at 6h) | - | [22] |
| [18F]5b | FAP-positive | - | 6.70 ± 0.22 (at 6h) | - | [23][22] |
| [18F]AlF-NOTA-FAPI-74 | FAP-positive | - | 0.54 ± 0.08 (at 6h) | - | [23][22] |
| [111In]In-FAP-2286 | HEK-FAP | 11.1 | - | 9.1 (at 48h) | [3] |
| [68Ga]Ga-PNT6555 | HEK293T:hFAP | 6.38 ± 0.45 | - | - | [21] |
| [177Lu]Lu-PNT6555 | Not Specified | >10 | - | >10 (at 168h) | |
| [68Ga]Ga-AV01017 | LNCaP (PSMA+) | 4.38 ± 0.55 | - | - | [18] |
| [68Ga]Ga-AV01030 | LNCaP (PSMA+) | 5.17 ± 0.51 | - | - | [18] |
| [68Ga]Ga-AV01038 | LNCaP (PSMA+) | 4.25 ± 0.86 | - | - | [18] |
| [68Ga]Ga-HTK03041 (PSMA mono) | LNCaP (PSMA+) | 23.1 ± 6.11 | - | - | [18] |
| [68Ga]Ga-(FAPI-04)2 | SKOV3 | ~2x [68Ga]Ga-FAPI-04 | Stable at 3h | - | [11] |
| [177Lu]-OncoFAP | SK-RC-52.hFAP | ~12 | ~10 (at 3h) | ~6 (at 24h) | [24] |
FAP-Associated Signaling Pathways
FAP is not merely a passive docking site but an active enzyme that influences key cellular signaling pathways involved in cancer progression. Overexpression of FAP has been shown to promote cell proliferation, adhesion, and migration, partly through the activation of the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 pathways.[1][25][26]
Caption: FAP-mediated activation of PI3K/AKT and SHH/Gli1 signaling pathways.
Conclusion and Future Directions
Preclinical studies have firmly established FAP as a highly specific and valuable target for cancer imaging and therapy. A variety of FAP-binding ligands have been developed, with newer generations designed to improve tumor retention, a key factor for successful targeted radionuclide therapy.[27] The data show that while initial FAPIs were excellent for imaging, peptide-based, multimeric, and albumin-binding derivatives demonstrate more favorable pharmacokinetics for therapeutic applications.[3][14] The choice of preclinical model remains a critical consideration, with a trend towards using models that better replicate the stromal expression of FAP seen in human tumors.[15] Future research will likely focus on optimizing therapeutic efficacy through novel ligand designs, combination therapies, and a deeper understanding of the complex role FAP plays in the tumor microenvironment.[14][28]
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [ouci.dntb.gov.ua]
- 6. FAP models - Oncodesign Services [oncodesign-services.com]
- 7. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 8. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model [frontiersin.org]
- 10. urotoday.com [urotoday.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and preclinical evaluation of a heterodimeric radioligand targeting fibroblast activation protein and integrin-αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced contrast in FAP-targeting PET imaging with 61Cu-labeled FAP inhibitors: development and preclinical evaluation of novel [61Cu]Cu-Kalios PET radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Preclinical Evaluation of Druglike 18F-Labeled Fibroblast Activation Protein (FAP) Inhibitors with Enhanced Tumor Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jnm.snmjournals.org [jnm.snmjournals.org]
- 28. Redirecting [linkinghub.elsevier.com]
FT-FAPI-12_9 and its Derivatives: A Technical Guide for Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a serine protease, has emerged as a compelling target in oncology. Its expression is significantly upregulated on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of most epithelial cancers, while being virtually absent in healthy tissues. This differential expression makes FAP an ideal candidate for targeted diagnostics and therapeutics, a concept known as theranostics. A novel class of FAP-targeting agents, FAP inhibitors (FAPI), has demonstrated remarkable potential in preclinical and clinical settings. This guide provides a comprehensive technical overview of FT-FAPI-12_9 and its prominent derivative, FAPI-46, along with other notable FAPI compounds in oncology research. This compound serves as a crucial precursor for the synthesis of FAPI-46, a widely investigated radiotracer for PET imaging and targeted radionuclide therapy.
Mechanism of Action and Signaling Pathways
FAP plays a pivotal role in shaping the TME to be more conducive to tumor growth, invasion, and immunosuppression. FAP-positive CAFs contribute to the creation of an immunosuppressive niche through complex signaling cascades. Inhibition of FAP aims to disrupt these pro-tumorigenic pathways.
One of the key signaling pathways influenced by FAP involves the activation of STAT3 and the subsequent production of C-C Motif Chemokine Ligand 2 (CCL2). FAP, in association with the urokinase receptor (uPAR), initiates a signaling cascade through FAK, Src, and JAK2, leading to the phosphorylation and activation of STAT3. Activated STAT3 then promotes the transcription of CCL2, a chemokine that recruits myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. These MDSCs suppress the anti-tumor activity of T-cells, thereby fostering an immunosuppressive environment that allows the tumor to evade immune surveillance. FAP inhibitors, by blocking the initial step in this cascade, can potentially reverse this immunosuppression and enhance the efficacy of immunotherapies.
Quantitative Data on FAPI Derivatives
The development of FAP inhibitors has led to a variety of derivatives with different properties. The following tables summarize key quantitative data for some of the most studied FAPI compounds to facilitate comparison.
Table 1: In Vitro Binding Affinity of FAPI Derivatives
| Compound | IC50 (nM) for FAP | Ki (nM) for FAP | Notes |
| FAPI-04 | 6.55 | - | A foundational FAPI tracer. |
| FAPI-46 | 1.2 | - | A derivative of FAPI-04 with improved properties.[1] |
| FAP-2286 | 3.2 | - | A peptide-based FAP targeting agent.[1] |
| DOTA.SA.FAPi | 0.9 | - | High-affinity FAP inhibitor. |
| QCP01 | - | 1.26 | A (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based small molecule. |
| [111In]QCP02 | - | 16.20 | Radiolabeled version of a QCP derivative. |
Table 2: In Vivo Tumor Uptake of Radiolabeled FAPI Derivatives
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [68Ga]Ga-FAPI-46 | HEK-FAP xenograft | 1 hour | 10.1 | [1] |
| [177Lu]Lu-FAPI-46 | HEK-FAP xenograft | 24 hours | 3.8 | [1] |
| [177Lu]Lu-FAPI-46 | HEK-FAP xenograft | 72 hours | 1.6 | [1] |
| [68Ga]Ga-FAP-2286 | HEK-FAP xenograft | 1 hour | 10.6 | [1] |
| [177Lu]Lu-FAP-2286 | HEK-FAP xenograft | 24 hours | 15.8 | [1] |
| [177Lu]Lu-FAP-2286 | HEK-FAP xenograft | 72 hours | 16.4 | [1] |
| [111In]QCP02 | U87 xenograft | 30 minutes | 18.2 |
Table 3: Clinical SUVmax Values of [68Ga]Ga-FAPI in Various Cancers
| Cancer Type | Average SUVmax |
| Sarcoma | >12 |
| Esophageal Cancer | >12 |
| Breast Cancer | >12 |
| Cholangiocarcinoma | >12 |
| Lung Cancer | >12 |
| Hepatocellular Carcinoma | 6-12 |
| Colorectal Cancer | 6-12 |
| Head and Neck Cancer | 6-12 |
| Ovarian Cancer | 6-12 |
| Pancreatic Cancer | 6-12 |
| Prostate Cancer | 6-12 |
| Gastric Cancer | <6 |
| Renal Cell Carcinoma | <6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments involving FAPI derivatives.
Protocol 1: Automated Radiolabeling of FAPI-46 with Gallium-68 ([68Ga]Ga-FAPI-46)
This protocol is adapted for an automated synthesis module for clinical use.
Materials:
-
68Ge/68Ga generator
-
Automated synthesis module (e.g., Scintomics GRP, Eckert & Ziegler Modular-Lab)
-
FAPI-46 precursor (e.g., from MedChemExpress)
-
Reagents: 0.1 M HCl, sodium acetate (B1210297) buffer, ethanol, sterile saline, ascorbic acid
-
Cartridges: Cation exchange (e.g., SCX) and solid-phase extraction (e.g., C18)
-
Sterile filters
Procedure:
-
Preparation: Prepare a solution of the FAPI-46 precursor in a suitable buffer (e.g., sodium acetate).
-
Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.
-
Trapping and Elution: The [68Ga]GaCl3 is trapped on a cation exchange cartridge and subsequently eluted into the reaction vessel containing the FAPI-46 precursor solution.
-
Labeling Reaction: The reaction mixture is heated (e.g., at 95°C for 5-10 minutes) to facilitate the chelation of 68Ga by the DOTA moiety of FAPI-46.
-
Purification: The reaction mixture is passed through a C18 solid-phase extraction cartridge. The [68Ga]Ga-FAPI-46 is retained on the cartridge, while unreacted [68Ga]GaCl3 and hydrophilic impurities are washed away.
-
Formulation: The final product is eluted from the C18 cartridge with ethanol and formulated in sterile saline, often with a stabilizing agent like ascorbic acid. The solution is then passed through a sterile filter into a sterile vial.
-
Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity by HPLC, pH measurement, sterility testing, and endotoxin analysis.
Protocol 2: In Vitro Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50) of a FAPI derivative.
Materials:
-
Recombinant human FAP
-
Radiolabeled FAPI tracer (e.g., [68Ga]Ga-FAPI-46)
-
Unlabeled FAPI derivative to be tested
-
FAP-expressing cells (e.g., HT-1080-FAP) or cell membranes
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Gamma counter
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of FAP-expressing cells or cell membranes at a predetermined concentration.
-
Competition Setup: In a series of tubes, add a constant concentration of the radiolabeled FAPI tracer.
-
Add increasing concentrations of the unlabeled FAPI derivative (the competitor).
-
Initiate the binding reaction by adding the cell/membrane suspension to each tube.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radiotracer. This can be achieved by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiotracer against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiotracer, can be determined by non-linear regression analysis.
Protocol 3: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol assesses the distribution and tumor uptake of a radiolabeled FAPI tracer in a living organism.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HT-1080-FAP xenografts)
-
Radiolabeled FAPI tracer
-
Anesthetic
-
Gamma counter and a balance
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting FAP-expressing cancer cells into immunocompromised mice. Allow tumors to grow to a suitable size.
-
Radiotracer Injection: Anesthetize the mice and inject a known amount of the radiolabeled FAPI tracer intravenously via the tail vein.
-
Time Points: At predetermined time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each organ/tissue sample and measure its radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tissue.
-
Analysis: Analyze the data to determine the biodistribution profile of the radiotracer, including tumor uptake, clearance from non-target organs, and tumor-to-background ratios.
Conclusion
This compound and its derivatives, particularly FAPI-46, represent a significant advancement in the field of oncology. Their ability to specifically target FAP on cancer-associated fibroblasts opens up new avenues for highly sensitive cancer imaging and targeted radionuclide therapy. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid technical foundation to further explore and harness the potential of FAP-targeted agents in the fight against cancer. As research progresses, the optimization of these molecules and the elucidation of their complex interactions within the tumor microenvironment will undoubtedly lead to more effective and personalized cancer treatments.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling of FT-FAPI-12_9 with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various tumors. FAP inhibitors (FAPI) labeled with positron-emitting radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) can be visualized using Positron Emission Tomography (PET), offering a powerful tool for non-invasive tumor imaging. This document provides a detailed protocol for the radiolabeling of a DOTA-conjugated FAP inhibitor, FT-FAPI-12_9, with ⁶⁸Ga. While this protocol is based on established methods for similar FAPI derivatives, such as FAPI-46 and FAP-2286, optimization for the specific precursor this compound may be required.
Radiolabeling Workflow
The radiolabeling process involves the chelation of ⁶⁸Ga by the DOTA moiety conjugated to the FAPI precursor. The general workflow consists of eluting ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator, followed by the labeling reaction under controlled pH and temperature, and finally, purification and quality control of the resulting ⁶⁸Ga-FT-FAPI-12_9.
Caption: Experimental workflow for the radiolabeling of this compound with Gallium-68.
Experimental Protocol
This protocol outlines a manual radiolabeling procedure. For routine clinical production, an automated synthesis module is recommended to ensure reproducibility and radiation safety.[1][2]
Materials and Equipment
-
Precursor: this compound (DOTA-conjugated), dissolved in DMSO or water (e.g., 1 mg/mL).
-
⁶⁸Ge/⁶⁸Ga Generator: Pharmaceutical grade.
-
Reagents:
-
0.05 N HCl
-
Sodium acetate (B1210297) (0.5 N or as required to adjust pH)
-
Ethanol (B145695) (absolute, pharmaceutical grade)
-
Water for injection (WFI)
-
Saline solution (0.9% NaCl)
-
-
Equipment:
-
Dose calibrator
-
Heating block or water bath capable of reaching 95°C
-
Vortex mixer
-
pH indicator strips (range 3-5)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Sterile reaction vials (e.g., 1.5 mL or 2 mL)
-
Sterile syringes and needles
-
Lead shielding
-
Radio-TLC scanner and/or radio-HPLC system
-
Radiolabeling Procedure
-
Preparation:
-
Prepare a solution of the this compound precursor. The optimal amount may vary, but a starting point is 10-50 µg per synthesis.[3]
-
Condition the C18 SPE cartridge by washing with ethanol followed by WFI.
-
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl according to the manufacturer's instructions.
-
Measure the activity of the eluted ⁶⁸GaCl₃ (typically 74–148 MBq) in a dose calibrator.[4]
-
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add the eluted ⁶⁸GaCl₃ solution.
-
Carefully add sodium acetate solution to adjust the pH of the mixture to approximately 3.5-4.5.[4] Verify the pH using a pH strip.
-
Add the this compound precursor solution to the vial.
-
-
Incubation:
-
Securely cap the reaction vial and briefly vortex the mixture.
-
Place the vial in a heating block or water bath pre-heated to 95°C and incubate for 10 minutes.[4]
-
-
Purification (SPE):
-
After incubation, allow the reaction vial to cool slightly.
-
Load the reaction mixture onto the pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with WFI to remove unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the desired ⁶⁸Ga-FT-FAPI-12_9 from the cartridge using a small volume of ethanol (e.g., 0.5 mL).
-
Dilute the final product with sterile saline to an appropriate volume for injection and to reduce the ethanol concentration.
-
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.[2]
Radiochemical Purity (RCP)
-
Radio-Thin Layer Chromatography (radio-TLC):
-
Stationary Phase: iTLC-SG paper
-
Mobile Phase: A common system is a mixture of ammonium (B1175870) acetate and methanol.
-
Procedure: Spot a small amount of the final product on the TLC strip and develop the chromatogram. After drying, scan the strip using a radio-TLC scanner.
-
Acceptance Criteria: The peak corresponding to ⁶⁸Ga-FT-FAPI-12_9 should be distinct from free ⁶⁸Ga and any colloidal ⁶⁸Ga. The RCP should be >95%.
-
-
Radio-High Performance Liquid Chromatography (radio-HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like trifluoroacetic acid (TFA).
-
Detection: A UV detector in series with a radioactivity detector.
-
Procedure: Inject a small volume of the final product. The retention time of the radioactive peak should correspond to that of a non-radioactive ("cold") standard of Ga-FT-FAPI-12_9.
-
Acceptance Criteria: RCP should be >95%.[4]
-
Other Quality Control Parameters
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxins: For clinical applications, the final product must be sterile and pass bacterial endotoxin (B1171834) testing according to pharmacopeial standards.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the radiolabeling of this compound with ⁶⁸Ga. These values are based on typical protocols for similar FAPI derivatives and may require optimization.
| Parameter | Recommended Value/Range | Reference(s) |
| Precursor Amount | 10 - 50 µg | [3] |
| ⁶⁸Ga Activity | 74 - 148 MBq | [4] |
| Reaction pH | 3.5 - 4.5 | [4] |
| Reaction Temperature | 95 °C | [4] |
| Reaction Time | 10 minutes | [4] |
| Radiochemical Purity (RCP) | > 95% | [4][5] |
| Final Product Stability | At least 3 hours post-synthesis | [6] |
Conclusion
This document provides a comprehensive protocol for the radiolabeling of the DOTA-conjugated FAP inhibitor this compound with Gallium-68. Adherence to this protocol, including rigorous quality control, will facilitate the reproducible production of high-quality ⁶⁸Ga-FT-FAPI-12_9 for preclinical and clinical research. It is crucial to note that optimization of specific parameters for the this compound precursor is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A heterodimeric radioligand labeled with gallium-68 targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for FT-FAPI-12_9 in Pancreatic Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy characterized by a dense desmoplastic stroma, which contributes significantly to tumor progression and therapeutic resistance. A key component of this stroma is the cancer-associated fibroblast (CAF), which expresses high levels of Fibroblast Activation Protein (FAP). This unique expression profile makes FAP an attractive target for diagnostic imaging and targeted therapies.
FT-FAPI-12_9 is a FAP-binding moiety utilized in the synthesis of the FAP-targeted radiotracer [68Ga]Ga-FAPI-46 . When labeled with Gallium-68, this tracer enables highly sensitive visualization of FAP-expressing tissues using Positron Emission Tomography/Computed Tomography (PET/CT). These application notes provide a comprehensive overview of the use of [68Ga]Ga-FAPI-46, synthesized from precursors like this compound, for the imaging of pancreatic cancer.
Principle of the Method
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of CAFs in the tumor microenvironment of most epithelial cancers, including over 90% of pancreatic cancers. In contrast, FAP expression is low in healthy tissues. The quinoline-based FAP inhibitor (FAPI), FAPI-46, binds with high affinity to FAP. When FAPI-46 is chelated with DOTA and radiolabeled with Gallium-68 ([68Ga]Ga-FAPI-46), it can be administered intravenously to patients. The radiotracer accumulates at sites of high FAP expression, primarily within the pancreatic tumor stroma and any metastatic lesions. The emitted positrons from the Gallium-68 can then be detected by a PET scanner, providing a quantitative and three-dimensional image of tumor burden.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies evaluating the performance of FAPI-PET/CT in pancreatic cancer imaging, often in direct comparison to the standard radiotracer [18F]FDG and contrast-enhanced CT (ceCT).
Table 1: Diagnostic Accuracy of FAPI-PET in Pancreatic Cancer
| Parameter | [68Ga]Ga-FAPI PET/CT | [18F]FDG PET/CT | Reference |
| Sensitivity (Primary Tumor) | 100% | 73.1% - 95.0% | [1][2] |
| Sensitivity (Metastatic Lymph Nodes) | 81.8% - 96.2% | 59.1% - 61.5% | [1][2] |
| Sensitivity (Distant/Visceral Metastases) | 91.5% - 100% | 44.0% - 84.0% | [1][2] |
| Overall Pooled Sensitivity | 0.99 (95% CI: 0.97-1.00) | 0.84 (95% CI: 0.70-0.92) | [3] |
| Positive Predictive Value (Per-Patient) | 96.3% | Not Reported | |
| Positive Predictive Value (Per-Region) | 97.0% | Not Reported | |
| Specificity (Malignant vs. Benign) | 80% | Not Reported | [4] |
| Accuracy (Malignant vs. Benign) | 100% (in equivocal cases) | Not Reported | [4] |
Table 2: Lesion Detection Rates of FAPI-PET/CT vs. Other Modalities
| Comparison Basis | [68Ga]Ga-FAPI PET/CT | [18F]FDG PET/CT | Contrast-Enhanced CT (ceCT) | Reference |
| Per-Lesion | 84.7% | 46.5% | 52.9% | [5] |
| Per-Patient | 97.4% | 73.7% | 92.1% | [5] |
| Per-Region | 32.6% | 18.8% | 23.7% | [5] |
Table 3: Standardized Uptake Values (SUVmax) in Pancreatic Cancer Lesions
| Lesion Type | [68Ga]Ga-FAPI PET/CT (Median SUVmax) | [18F]FDG PET/CT (Median SUVmax) | Reference |
| Primary Tumors | 21.4 | 4.8 | [2] |
| Metastatic Lymph Nodes | 8.6 | 2.7 | [2] |
| Liver Metastases | 7.4 | 3.7 | [2] |
| Peritoneal Carcinomatosis | 8.4 | 2.8 | [2] |
| Bone Metastases | 10.6 | 2.3 | [2] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in clinical trials of [68Ga]Ga-FAPI-46 PET/CT for pancreatic cancer.
Radiotracer Synthesis
[68Ga]Ga-FAPI-46 is synthesized by chelating Gallium-68, obtained from a 68Ge/68Ga generator, with the FAPI-46 precursor which is synthesized using the this compound moiety. The synthesis is typically performed using an automated synthesis module. Quality control should be performed to ensure high radiochemical purity and stability.
Patient Preparation
-
Fasting: Patients may be required to fast for a few hours prior to the scan.
-
Hydration: Patients should be well-hydrated.
-
Medication Review: A review of the patient's current medications should be conducted, although no specific interfering medications have been consistently reported.
-
Informed Consent: Obtain written informed consent from the patient.
Radiotracer Administration and Imaging
-
Dosage: An intravenous injection of 150-250 MBq (approximately 4-7 mCi) of [68Ga]Ga-FAPI-46 is administered.
-
Uptake Time: PET/CT imaging is typically performed 50-70 minutes after the injection.[6] A 60-minute uptake time is common.
-
Scanning Protocol:
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
The PET scan is then acquired from the vertex of the skull to the mid-thigh.
-
The acquisition time is typically 2-3 minutes per bed position.
-
-
Image Reconstruction: Images are reconstructed using standard algorithms (e.g., OSEM - Ordered Subsets Expectation Maximization).
Data Analysis
-
Visual Interpretation: Images are reviewed by a qualified nuclear medicine physician or radiologist for areas of abnormal radiotracer uptake.
-
Semi-Quantitative Analysis:
-
Regions of Interest (ROIs) or Volumes of Interest (VOIs) are drawn around lesions with focally increased uptake.
-
The maximum Standardized Uptake Value (SUVmax) is calculated for these regions.
-
Tumor-to-background ratios (TBRs) can also be calculated by dividing the SUVmax of the tumor by the SUVmean of a reference tissue (e.g., healthy liver or muscle).
-
Visualizations
Signaling Pathways and Workflows
Caption: FAP signaling pathway in the pancreatic tumor microenvironment.
Caption: Experimental workflow for a [68Ga]Ga-FAPI-46 PET/CT scan.
Caption: Comparison of diagnostic performance.
Discussion and Future Perspectives
[68Ga]Ga-FAPI-46 PET/CT, developed from precursors such as this compound, has demonstrated significant advantages over conventional imaging modalities for pancreatic cancer. Its high sensitivity for primary tumors and metastatic lesions, coupled with high tumor-to-background ratios, can lead to more accurate staging and may influence clinical management in a substantial number of patients.[3][5]
The ability to non-invasively quantify FAP expression opens up new avenues for drug development. FAP-targeted therapies, including radioligand therapies (theranostics) where FAPI is labeled with a therapeutic radioisotope (e.g., Lutetium-177 or Actinium-225), are currently under investigation. [68Ga]Ga-FAPI-46 PET/CT can serve as a crucial tool for patient selection, dosimetry calculations, and monitoring response to these novel FAP-targeted treatments.
However, it is important to note that FAP expression is not entirely specific to cancer and can also be seen in other conditions involving tissue remodeling and inflammation, such as pancreatitis. Therefore, correlation with clinical and other radiological findings is essential for accurate interpretation.
Conclusion
The use of FAP-targeted radiotracers like [68Ga]Ga-FAPI-46, synthesized from moieties including this compound, represents a paradigm shift in the imaging of pancreatic cancer. Its superior diagnostic performance and potential to guide FAP-targeted therapies make it a valuable tool for researchers, scientists, and drug development professionals working to improve outcomes for patients with this challenging disease. Further large-scale prospective studies are ongoing to fully establish its clinical utility and role in routine oncologic practice.
References
- 1. The added value of [68Ga]Ga-DOTA-FAPI-04 PET/CT in pancreatic cancer: a comparison to [18F]F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The Role of FAPI PET Imaging in Pancreatic Cancer: A Meta-analysis Compared with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. appliedradiology.com [appliedradiology.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Testing FT-FAPI-12_9 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of more than 90% of human epithelial carcinomas, while its expression in normal adult tissues is minimal.[1] This differential expression makes FAP an attractive target for cancer therapies.[1] FAP plays a crucial role in the tumor microenvironment (TME) by remodeling the extracellular matrix (ECM), promoting tumor growth and invasion, and suppressing the immune system.[1][2] FAP-positive cancer-associated fibroblasts (CAFs) are key components of the TME that contribute to tumor progression and drug resistance.[3][4] Consequently, inhibitors of FAP, such as the hypothetical compound FT-FAPI-12_9, are promising therapeutic agents.
These application notes provide detailed protocols for establishing in vitro cell culture models to assess the efficacy of FAP inhibitors like this compound. The described assays will enable researchers to evaluate the compound's effects on cell viability, migration, invasion, and key signaling pathways.
Recommended Cell Culture Models
The choice of cell culture model is critical for obtaining clinically relevant data. Both traditional 2D and more complex 3D models are valuable for assessing the efficacy of FAP inhibitors.
1. Monoculture Models:
-
FAP-expressing cancer cell lines: While FAP is predominantly expressed on CAFs, some cancer cell lines endogenously express FAP, such as the human glioma cell line U-87 MG.[5]
-
FAP-transduced cancer cell lines: Commercially available cancer cell lines, like HT1080 (fibrosarcoma) and HEK293 (human embryonic kidney), can be genetically engineered to overexpress FAP.[5][6] These models are useful for initial high-throughput screening of FAP inhibitors.[6]
2. Co-culture Models:
To better mimic the tumor microenvironment, co-culture systems involving cancer cells and CAFs are highly recommended.[7][8]
-
2D Co-cultures: Cancer cells and CAFs can be grown together in a monolayer. This allows for the study of paracrine signaling and direct cell-cell interactions.
-
3D Co-culture Spheroids/Organoids: Spheroids are self-assembling cell aggregates that better recapitulate the 3D structure and organization of tumors.[9] Co-culture spheroids of cancer cells and CAFs can be used to model the TME and test drug resistance.[8] These models are more predictive of in vivo drug efficacy compared to 2D models.[10]
Table 1: Recommended Cell Lines for FAP Inhibitor Testing
| Cell Type | Cell Line | Characteristics | Recommended Model |
| Cancer-Associated Fibroblasts (CAFs) | Primary patient-derived CAFs | Closely mimic the in vivo TME.[3] | 2D & 3D Co-culture |
| Immortalized CAFs (hTERT) | Extended lifespan for long-term studies.[3] | 2D & 3D Co-culture | |
| PS-1 (Pancreatic Stellate Cells) | Endogenously express FAP.[5] | 2D & 3D Co-culture | |
| Cancer Cells | U-87 MG (Glioblastoma) | Endogenously express FAP.[5] | Monoculture, 2D & 3D Co-culture |
| HT1080-FAP (Fibrosarcoma) | Transduced to overexpress FAP.[5] | Monoculture | |
| HEK293-FAP (Embryonic Kidney) | Transduced to overexpress FAP.[5] | Monoculture | |
| A549 (Lung), MCF7 (Breast), Panc-1 (Pancreatic) | FAP-negative cancer cell lines. | 2D & 3D Co-culture with CAFs |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
FAP-expressing cells (e.g., HT1080-FAP or CAFs)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[13]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.[11]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Mix gently on an orbital shaker for 15 minutes.[11]
-
Measure the absorbance at 570 nm using a plate reader.[13]
Data Presentation:
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| HT1080-FAP | Value |
| Primary CAFs | Value |
| U-87 MG | Value |
Protocol 2: Transwell Migration and Invasion Assays
These assays are used to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells, which can be influenced by CAFs.[14][15]
Materials:
-
Cancer cells and/or CAFs
-
24-well Transwell inserts (8 µm pore size)[16]
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)[16]
-
Cotton swabs[17]
-
Methanol (B129727) for fixation
-
Crystal Violet for staining
-
Microscope
Migration Assay Protocol:
-
Seed cancer cells (pre-treated with this compound or vehicle) in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.[17] To test the influence of CAFs, conditioned media from CAFs can be used as the chemoattractant.[18]
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for cell migration.[15]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several fields of view under a microscope.[15]
Invasion Assay Protocol: The protocol is similar to the migration assay, with the addition of a Matrigel coating on the Transwell membrane to simulate the extracellular matrix.[14][16]
-
Coat the upper surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.[16]
-
Follow steps 1-6 of the migration assay protocol.
Data Presentation:
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Line / Co-culture | Treatment | % Migration Inhibition | % Invasion Inhibition |
| Cancer Cell Line X | Vehicle | 0 | 0 |
| Cancer Cell Line X | This compound (Conc. 1) | Value | Value |
| Cancer Cell Line X | This compound (Conc. 2) | Value | Value |
| Cancer Cell X + CAFs | Vehicle | 0 | 0 |
| Cancer Cell X + CAFs | This compound (Conc. 1) | Value | Value |
| Cancer Cell X + CAFs | This compound (Conc. 2) | Value | Value |
Protocol 3: Western Blot for FAP Expression and Signaling
This technique is used to detect changes in the expression of FAP and downstream signaling proteins following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[19]
-
Primary antibodies (anti-FAP, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody[19]
-
Chemiluminescence detection system[19]
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane and visualize the protein bands using a chemiluminescence detection system.[19] The expected molecular weight for FAP is approximately 90 kDa.[20][21]
Data Presentation:
Table 4: Effect of this compound on Protein Expression
| Protein | Treatment | Fold Change vs. Vehicle |
| p-Akt/Total Akt | This compound (Conc. 1) | Value |
| p-Akt/Total Akt | This compound (Conc. 2) | Value |
| p-ERK/Total ERK | This compound (Conc. 1) | Value |
| p-ERK/Total ERK | This compound (Conc. 2) | Value |
Protocol 4: Immunofluorescence for FAP Localization
This method allows for the visualization of FAP protein expression and localization within cells.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation[22]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[22]
-
Blocking buffer (e.g., 5% normal goat serum in PBS)[23]
-
Primary anti-FAP antibody[22]
-
Fluorescently labeled secondary antibody[22]
-
DAPI for nuclear counterstaining[22]
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound as required.
-
Fix the cells with 4% PFA.[22]
-
Permeabilize the cells with permeabilization buffer.[22]
-
Block non-specific binding with blocking buffer.[23]
-
Incubate with the primary anti-FAP antibody.[22]
-
Wash and incubate with the fluorescently labeled secondary antibody.[22]
-
Counterstain the nuclei with DAPI.[22]
-
Mount the coverslips and visualize under a fluorescence microscope.
FAP Signaling Pathways and Experimental Workflows
FAP Signaling
FAP influences several key signaling pathways that promote tumor progression.[24] These include the PI3K/Akt and Ras-ERK pathways, which are involved in cell proliferation, survival, and migration.[24][25] FAP can also interact with other cell surface proteins like integrins to activate downstream signaling.[24]
Caption: FAP signaling pathways and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Transwell migration and invasion assays.
Conclusion
The described cell culture models and protocols provide a robust framework for the preclinical evaluation of FAP inhibitors such as this compound. By utilizing a combination of monoculture and co-culture systems, researchers can gain valuable insights into the compound's mechanism of action and its efficacy in a simulated tumor microenvironment. The quantitative data generated from these assays will be instrumental in guiding further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 3. Human Fibroblasts, Cancer-Associated Fibroblasts (CAFs), and Cancer Cells [neuromics.com]
- 4. Cancer-associated Fibroblasts Co-Culture-on-a-Chip Model - Amerigo Scientific [amerigoscientific.com]
- 5. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Activation Protein (FAP) Stable Cell Lines - Accelerate Your Cancer & Fibrosis Research - Creative Biogene [creative-biogene.com]
- 7. In Vitro 3D Cultures to Model the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CAF-Based Two-Cell Hybrid Co-Culture Model to Test Drug Resistance in Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D approaches to model the tumor microenvironment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. focus.gbo.com [focus.gbo.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. protocols.io [protocols.io]
- 16. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. corning.com [corning.com]
- 18. Modeling the Role of Cancer-Associated Fibroblasts in Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Fibroblast Activation Protein Polyclonal Antibody (600-401-A73) [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
Application Notes and Protocols: Synthesis of [⁶⁸Ga]Ga-FAPI-46 for Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibroblast Activation Protein (FAP) is a promising target for molecular imaging in oncology due to its high expression in the stroma of various tumors. [⁶⁸Ga]Ga-FAPI-46, a quinoline-based FAP inhibitor radiolabeled with Gallium-68, has demonstrated excellent tumor-to-background contrast in PET imaging.[1][2][3] These application notes provide a detailed overview of the synthesis of the radiopharmaceutical [⁶⁸Ga]Ga-FAPI-46 from the precursor FAPI-46 for use in clinical trials. The precursor, FAPI-46, is a derivative of a N-(4-quinolinoyl)glycyl-(2-cyanopyrrolidine) scaffold and incorporates a DOTA chelator for radiolabeling with Gallium-68.[4][5] The molecule referred to as FT-FAPI-12_9 is a FAP-binding moiety used for the synthesis of the FAPI-46 radiotracer.[6][7][8][9][10] For the purposes of these protocols, "FAPI-46 precursor" refers to this non-radiolabeled ligand.
I. Quantitative Data Summary
The following tables summarize key quantitative data from various published protocols for the automated synthesis and quality control of [⁶⁸Ga]Ga-FAPI-46.
Table 1: Synthesis Parameters for [⁶⁸Ga]Ga-FAPI-46
| Parameter | Value | Reference |
| Precursor Amount | 10 - 50 µg | [4][11][12] |
| Optimal Precursor Amount | 20 µg or 50 µg | [4][11] |
| ⁶⁸Ge/⁶⁸Ga Generator Eluent | 0.1 N HCl | [11][13] |
| Buffer Solution | Sodium Acetate (B1210297) or HEPES | [11][13] |
| Reaction Temperature | 95 - 98 °C | [2][4][13] |
| Reaction Time | 8 - 11 minutes | [2][11][13] |
| Antioxidant | Ascorbic Acid | [1][2][4] |
| Final Product pH | 3.5 - 4.0 | [14] |
Table 2: Quality Control Specifications for Clinical Grade [⁶⁸Ga]Ga-FAPI-46
| Parameter | Specification | Method | Reference |
| Radiochemical Purity (RCP) | > 95% | Radio-HPLC, Radio-TLC | [4][11][13] |
| Retention Time (t R ) of [⁶⁸Ga]Ga-FAPI-46 | ~6.2 - 6.9 min | Radio-HPLC | [4][11][13] |
| Retention Time (t R ) of free ⁶⁸Ga | ~1.4 - 3.0 min | Radio-HPLC | [4][11] |
| R f of [⁶⁸Ga]Ga-FAPI-46 | 0.8 - 1.0 | Radio-TLC | [13][15] |
| R f of ⁶⁸Ga impurities | 0.0 - 0.2 | Radio-TLC | [13][15] |
| Endotoxin (B1171834) Level | < 5.0 - 17.5 EU/mL | LAL test | [4][11][15] |
| Sterility | Sterile | Sterility Test | [4][11][13] |
| Stability | Stable for at least 2-4 hours post-synthesis | Radio-HPLC, Radio-TLC | [1][4][11] |
Table 3: Validation Batch Results for Automated Synthesis of [⁶⁸Ga]Ga-FAPI-46
| Parameter | Laboratory 1 | Laboratory 2 | Reference |
| Activity at End of Synthesis (EOS) | 620 - 697 MBq | 500 - 700 MBq | [2] |
| Final Volume | ~9 mL | 10 ± 0.5 mL | [2] |
| Radioactive Concentration | 68 - 77 MBq/mL | 50 - 70 MBq/mL | [2] |
| Radiochemical Purity (RCP) | > 99% | > 99% | [2] |
| Radionuclidic Purity (⁶⁸Ge) | < 0.001% | < 0.001% | [2] |
| pH | 4.0 - 4.5 | 4.0 - 4.5 | [2] |
II. Experimental Protocols
The following protocols are detailed methodologies for the automated synthesis and quality control of [⁶⁸Ga]Ga-FAPI-46 for clinical trials. These are generalized from several published methods and should be adapted and validated for specific equipment and regulatory requirements.
Protocol 1: Automated Radiosynthesis of [⁶⁸Ga]Ga-FAPI-46
Objective: To perform a GMP-compliant automated synthesis of [⁶⁸Ga]Ga-FAPI-46.
Materials:
-
Automated synthesis module (e.g., GAIA®, Modular Lab PharmTracer, iPHASE MultiSyn)[4][13][14]
-
GMP-certified ⁶⁸Ge/⁶⁸Ga generator[11]
-
Sterile, single-use fluidic labeling kit and reagent kit[13]
-
FAPI-46 precursor (e.g., from ABX GmbH)[5]
-
0.1 N Hydrochloric Acid (HCl), sterile
-
C18 cartridge (e.g., Sep-Pak® Plus)[13]
-
Sterile water for injection (WFI)
-
Isotonic saline (0.9% NaCl)
-
Ethanol for disinfection
Procedure:
-
Preparation of the Synthesizer:
-
Aseptically install the single-use cassette and reagent kit onto the automated synthesis module according to the manufacturer's instructions.
-
Prepare the FAPI-46 precursor solution. For example, dissolve 20-50 µg of FAPI-46 in the appropriate buffer (e.g., sodium acetate or HEPES) and load it into the designated reaction vial on the cassette.[4][11]
-
Add ascorbic acid solution to the reaction vial or as part of the final formulation to prevent radiolysis.[1][4][13]
-
-
Elution of the ⁶⁸Ge/⁶⁸Ga Generator:
-
Purification and Concentration of ⁶⁸Ga (if required by the module):
-
Radiolabeling Reaction:
-
Purification of [⁶⁸Ga]Ga-FAPI-46:
-
After the reaction, the mixture is cooled and passed through a C18 solid-phase extraction (SPE) cartridge. The [⁶⁸Ga]Ga-FAPI-46 is retained on the cartridge, while unreacted ⁶⁸Ga and hydrophilic impurities are washed away with WFI.[13]
-
The purified [⁶⁸Ga]Ga-FAPI-46 is then eluted from the C18 cartridge with a small volume of ethanol/water mixture.
-
-
Final Formulation:
-
The ethanolic eluate containing the product is diluted with isotonic saline to achieve a physiologically acceptable solution for injection.
-
The final product is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.
-
Protocol 2: Quality Control of [⁶⁸Ga]Ga-FAPI-46
Objective: To ensure the final product meets the predefined specifications for clinical use.
2.1 Radiochemical Purity by Radio-HPLC
-
System: HPLC system with a radioactivity detector and a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[11]
-
Flow Rate: 0.6 - 1.0 mL/min.[11]
-
Procedure:
-
Inject a small aliquot of the final [⁶⁸Ga]Ga-FAPI-46 solution into the HPLC system.
-
Monitor the chromatogram for peaks corresponding to [⁶⁸Ga]Ga-FAPI-46, free ⁶⁸Ga, and other potential radiochemical impurities.
-
Calculate the radiochemical purity by integrating the peak areas. The peak for [⁶⁸Ga]Ga-FAPI-46 should be the major peak.[13]
-
2.2 Radiochemical Purity by Radio-TLC
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: For example, a mixture of ammonium (B1175870) acetate and methanol.
-
Procedure:
-
Spot a small amount of the final product onto a TLC strip.
-
Develop the chromatogram in the mobile phase.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
[⁶⁸Ga]Ga-FAPI-46 will migrate to a specific R f value (e.g., 0.8-1.0), while free ⁶⁸Ga and colloids will remain at or near the origin (R f 0.0-0.2).[13][15]
-
2.3 Other Quality Control Tests
-
pH: Measure the pH of the final product using a calibrated pH meter.
-
Visual Inspection: Inspect the solution for clarity, color, and particulate matter.
-
Radionuclidic Purity: Determine the amount of ⁶⁸Ge breakthrough using a gamma spectrometer.
-
Bacterial Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.[4]
-
Sterility: Perform a sterility test according to pharmacopeial methods to ensure the absence of microbial contamination.[4]
III. Visualizations
Caption: Figure 1: Automated Synthesis Workflow for [⁶⁸Ga]Ga-FAPI-46
Caption: Figure 2: Logical Relationship of Synthesis Components
References
- 1. mdpi.com [mdpi.com]
- 2. Production and Quality Control of [68Ga]Ga-FAPI-46: Development of an Investigational Medicinal Product Dossier for a Bicentric Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fully-automated production of [68Ga]Ga-FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallium-68-labeled fibroblast activation protein inhibitor-46 PET in patients with resectable or borderline resectable pancreatic ductal adenocarcinoma: A phase 2, multicenter, single arm, open label non-randomized study protocol | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use [jove.com]
- 15. fortunejournals.com [fortunejournals.com]
Application Notes and Protocols for Biodistribution Studies of FT-FAPI-12_9 Derived Tracers
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of tumors, while its expression in healthy tissues is limited.[1][2][3] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPI) have been developed and radiolabeled to visualize and quantify FAP expression.
The molecule This compound is a FAP-binding moiety that serves as a precursor for the synthesis of the well-established FAP-targeted radiotracer, FAPI-46 .[1][2][4][5] Therefore, biodistribution studies of tracers derived from this compound are effectively studies of FAPI-46 labeled with various radioisotopes, most commonly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.
These application notes provide an overview of the biodistribution of ⁶⁸Ga-FAPI-46 and detailed protocols for conducting such studies in both preclinical and clinical settings.
Quantitative Biodistribution Data
The biodistribution of ⁶⁸Ga-FAPI-46 has been evaluated in both animal models and human subjects, demonstrating high tumor uptake and rapid clearance from most healthy organs, leading to excellent tumor-to-background ratios.[6][7]
Preclinical Biodistribution in Tumor-Bearing Mice
The following table summarizes the biodistribution of a ⁶⁸Ga-labeled FAPI dimer, which shows similar characteristics to FAPI-46, in patient-derived xenograft (PDX) models at 1 and 4 hours post-injection (p.i.). Data is presented as percentage of injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 1 hour p.i. (%ID/g ± SD) | 4 hours p.i. (%ID/g ± SD) |
| Blood | 1.98 ± 0.45 | 0.45 ± 0.12 |
| Heart | 0.87 ± 0.21 | 0.23 ± 0.06 |
| Lung | 1.34 ± 0.33 | 0.41 ± 0.11 |
| Liver | 1.21 ± 0.29 | 0.55 ± 0.15 |
| Spleen | 0.65 ± 0.18 | 0.25 ± 0.07 |
| Pancreas | 1.15 ± 0.28 | 0.32 ± 0.09 |
| Stomach | 0.54 ± 0.15 | 0.18 ± 0.05 |
| Intestine | 0.68 ± 0.19 | 0.29 ± 0.08 |
| Kidney | 3.21 ± 0.77 | 1.12 ± 0.31 |
| Muscle | 0.45 ± 0.12 | 0.15 ± 0.04 |
| Bone | 1.54 ± 0.38 | 0.88 ± 0.24 |
| Tumor | 8.97 ± 0.32 | 6.55 ± 1.82 |
Data adapted from a study on a ⁶⁸Ga-labeled FAPI dimer in a patient-derived xenograft model, which exhibits similar pharmacokinetic profiles to FAPI-46.[7][8]
Clinical Biodistribution in Cancer Patients
The biodistribution in humans is typically quantified using Standardized Uptake Values (SUV). The following table presents the mean and maximum SUV for ⁶⁸Ga-FAPI-46 in various organs and tumors in cancer patients at approximately 1 hour post-injection.
| Organ/Tissue | SUVmean ± SD | SUVmax ± SD |
| Blood Pool | 1.8 ± 0.4 | 2.5 ± 0.6 |
| Liver | 1.5 ± 0.3 | 2.4 ± 0.5 |
| Spleen | 1.4 ± 0.3 | 2.1 ± 0.4 |
| Kidney Cortex | 2.9 ± 0.8 | 4.5 ± 1.3 |
| Bone Marrow | 0.8 ± 0.2 | 1.3 ± 0.3 |
| Muscle | 0.7 ± 0.1 | 1.1 ± 0.2 |
| Pancreas | 1.9 ± 0.5 | 3.0 ± 0.8 |
| Thyroid | 1.6 ± 0.4 | 2.5 ± 0.6 |
| Salivary Glands | 2.1 ± 0.6 | 3.3 ± 0.9 |
| Primary Tumor | 7.5 ± 4.1 | 12.1 ± 6.5 |
| Metastases | 6.9 ± 3.8 | 10.8 ± 5.9 |
Data compiled from studies on ⁶⁸Ga-FAPI-46 in cancer patients.[6][7]
Experimental Protocols
Preclinical Biodistribution Study Protocol
This protocol outlines the procedure for assessing the biodistribution of a ⁶⁸Ga-labeled FAPI tracer in a tumor xenograft mouse model.
1. Materials and Reagents:
-
⁶⁸Ge/⁶⁸Ga generator
-
FAPI-46 precursor (derived from this compound)
-
Chelator such as DOTA
-
Reaction buffers (e.g., sodium acetate, HEPES)
-
Radiolabeling and purification system (e.g., automated synthesis module, C18 cartridge)
-
Quality control equipment (e.g., radio-HPLC, TLC)
-
Tumor-bearing mice (e.g., immunodeficient mice with FAP-positive tumor xenografts)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment
2. Radiosynthesis of ⁶⁸Ga-FAPI-46:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 N HCl.
-
Add the FAPI-46 precursor and reaction buffer to the ⁶⁸Ga eluate.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purify the product using a C18 solid-phase extraction cartridge.
-
Elute the final product with ethanol/water and formulate in a physiologically compatible solution (e.g., saline).
-
Perform quality control to determine radiochemical purity, specific activity, and stability.
3. Animal Studies:
-
Anesthetize tumor-bearing mice (n=3-5 per time point) using isoflurane.
-
Administer a known activity of ⁶⁸Ga-FAPI-46 (e.g., 1-2 MBq) via intravenous tail vein injection.
-
Allow the tracer to distribute for the desired time points (e.g., 10, 60, 120 minutes).
-
At each time point, euthanize the animals by a humane method.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Clinical Biodistribution and Dosimetry Study Protocol
This protocol describes the methodology for a clinical study to evaluate the biodistribution and estimate the radiation dosimetry of ⁶⁸Ga-FAPI-46 in cancer patients.
1. Patient Selection:
-
Recruit patients with histologically confirmed malignancies known to express FAP.
-
Obtain written informed consent from all participants.
-
Ensure patients meet inclusion/exclusion criteria as per the study protocol approved by an institutional review board.
2. Tracer Administration and Imaging:
-
Administer a sterile, pyrogen-free solution of ⁶⁸Ga-FAPI-46 intravenously to the patient (e.g., 150-250 MBq).
-
Perform a series of whole-body PET/CT scans at multiple time points post-injection (e.g., 10 minutes, 1 hour, and 3 hours).[7]
-
Acquire PET data in 3D mode, followed by a low-dose CT scan for attenuation correction and anatomical localization.
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
3. Data Analysis and Dosimetry:
-
Draw volumes of interest (VOIs) on the co-registered PET/CT images for major source organs (e.g., kidneys, bladder, liver, spleen, bone marrow) and tumor lesions.
-
Quantify the activity concentration in each VOI at each time point and express it as SUV.
-
Generate time-activity curves for each source organ by plotting the total activity in the organ against time.
-
Calculate the residence time for each organ by integrating the time-activity curves.
-
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed radiation dose to each organ and the total body effective dose based on the residence times.[7]
Visualizations
Experimental Workflow for Preclinical Biodistribution Study
Caption: Workflow for a preclinical biodistribution study of a FAPI tracer.
Simplified FAP Signaling Context
Fibroblast Activation Protein (FAP) is a serine protease that contributes to the remodeling of the tumor microenvironment (TME). Its enzymatic activity can cleave various components of the extracellular matrix (ECM) and activate growth factors, thereby promoting tumor growth, invasion, and angiogenesis. FAPI tracers, like FAPI-46, are inhibitors that bind to the enzymatic site of FAP.
Caption: Role of FAP in the TME and inhibition by FAPI tracers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of FAP-Targeted Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for dosimetry calculations related to Fibroblast Activation Protein (FAP)-targeted radiopharmaceuticals. This document is intended to guide researchers, scientists, and drug development professionals in understanding, planning, and executing dosimetry studies for this promising class of therapeutic and diagnostic agents.
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology.[1][2][3] Expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of solid tumors, FAP has low expression in healthy adult tissues, making it an attractive target for delivering cytotoxic radiation with high tumor specificity.[1][3][4] A variety of FAP-inhibitor (FAPI) based radiopharmaceuticals are in development, necessitating standardized and accurate dosimetry to ensure their safe and effective clinical translation.[5][6][7] This document outlines the key considerations, experimental protocols, and data interpretation for the dosimetry of FAP-targeted radiopharmaceuticals.
Data Presentation: Quantitative Dosimetry Data
The following tables summarize the quantitative dosimetry data from clinical studies of various FAP-targeted radiopharmaceuticals. These tables are designed for easy comparison of absorbed doses in critical organs and tumors, as well as the total-body effective dose.
Table 1: Dosimetry of ⁶⁸Ga-Labeled FAP Inhibitors
| Radiopharmaceutical | Organ | Mean Absorbed Dose (mGy/MBq) | Effective Dose (mSv/MBq) | Reference |
| ⁶⁸Ga-FAPI-02 | - | - | 1.80E-02 | [3][8] |
| ⁶⁸Ga-FAPI-04 | - | - | 1.64E-02 | [3][8] |
| ⁶⁸Ga-FAPI-46 | Bladder Wall | 4.83E-02 | 2.41E-03 | [2][4][9][10][11] |
| Kidneys | 1.60E-02 | - | [4] | |
| Heart Wall | 1.11E-02 | - | [4] | |
| Liver | 1.01E-02 | - | [4] | |
| Uterus | 9.54E-03 | - | [4] | |
| Ovaries | - | 1.15E-03 | [2][4][9][10][11] | |
| Red Marrow | - | 8.49E-04 | [2][4][9][10][11] | |
| Total Body | 5.82E-03 | 7.80E-03 | [4][9] | |
| ⁶⁸Ga-FAP-2286 | Bladder Wall | 9.98E-02 | - | [12][13] |
| Kidneys | 4.31E-02 | - | [12] | |
| Liver | 2.23E-02 | - | [12] | |
| Spleen | 7.90E-03 | - | [12] | |
| Total Body | - | 1.16E-02 | [12][13] |
Table 2: Dosimetry of Therapeutic FAP-Targeted Radiopharmaceuticals
| Radiopharmaceutical | Organ/Tumor | Mean Absorbed Dose (Gy/GBq) | Reference |
| ¹⁷⁷Lu-FAP-2286 | Kidneys | 1.0 ± 0.6 | [14][15][16] |
| Red Marrow | 0.05 ± 0.02 | [14][15][16] | |
| Bone Metastases | 3.0 ± 2.7 | [14][15][16] | |
| Whole Body Effective Dose | 0.07 ± 0.02 | [14][15][16] | |
| ⁹⁰Y-FAPI-46 | Kidney | 0.53 | [17] |
| Bone Marrow | 0.04 | [17] | |
| Liver | <0.14 | [17] | |
| Lung | <0.14 | [17] |
Experimental Protocols
This section details the methodologies for key experiments in the dosimetry of FAP-targeted radiopharmaceuticals, based on published clinical studies.
Protocol 1: Clinical Dosimetry of ⁶⁸Ga-FAPI-46 PET/CT
Objective: To determine the biodistribution and estimate the radiation dosimetry of ⁶⁸Ga-FAPI-46 in cancer patients.[4]
Methodology:
-
Patient Population: Recruit patients with various types of cancer.[4]
-
Radiopharmaceutical Administration: Administer an intravenous injection of 214 to 246 MBq of ⁶⁸Ga-FAPI-46.[4]
-
Imaging Schedule: Perform serial PET/CT scans at three time points post-injection: 10 minutes, 1 hour, and 3 hours.[2][4][10][11]
-
Image Acquisition:
-
Use a PET/CT scanner (e.g., Biograph mCT Flow).[4]
-
Acquire whole-body scans from the vertex to the mid-thigh.
-
Perform a low-dose CT scan for attenuation correction.
-
-
Image Analysis and Dosimetry Calculation:
-
Delineate source organs (kidneys, bladder, liver, heart, spleen, bone marrow, and others) on the CT images.[2][4][10]
-
Quantify the activity in each source organ at each time point to generate time-activity curves.
-
Use software such as OLINDA/EXM to fit the kinetic organ activity data and calculate time-integrated activity coefficients and residence times.[2][4][10][11]
-
Calculate organ-absorbed doses and the total-body effective dose using the MIRD formalism.[4]
-
Protocol 2: Clinical Dosimetry of ¹⁷⁷Lu-FAP-2286 Therapy
Objective: To evaluate the feasibility, biodistribution, and preliminary dosimetry of ¹⁷⁷Lu-FAP-2286 in patients with advanced adenocarcinomas.[14][15]
Methodology:
-
Patient Selection: Patients with advanced adenocarcinomas with confirmed uptake on a prior ⁶⁸Ga-FAP-2286 or ⁶⁸Ga-FAPI-04 PET/CT.[15]
-
Radiopharmaceutical Administration: Administer a therapeutic activity of ¹⁷⁷Lu-FAP-2286 (ranging from 2.4 to 9.9 GBq).[14][15]
-
Imaging Schedule:
-
Acquire whole-body scans and SPECT/CT at multiple time points post-injection (e.g., 72 hours to 10 days).[14]
-
-
Dosimetry Calculation:
Protocol 3: Dosimetry of ⁹⁰Y-FAPI-46 Radioligand Therapy
Objective: To assess the safety and dosimetry of ⁹⁰Y-FAPI-46 radioligand therapy in patients with advanced cancers.[17]
Methodology:
-
Patient Eligibility: Patients with progressive metastatic malignancy, exhaustion of standard therapies, and high FAP expression (SUVmax ≥ 10 in >50% of tumors).[17]
-
Imaging and Dosimetry:
-
Perform Bremsstrahlung scintigraphy within 24 hours after therapy administration to visualize systemic distribution and tumor uptake.[17]
-
Bone Marrow Dosimetry: Use the blood-based method by drawing blood samples at fixed intervals (0.5, 1, 2, 4, 24, 36, and 48 hours post-injection).[17]
-
Tumor and Kidney Dosimetry: Acquire PET images at multiple time points (0.5, 3, and 18–24 hours post-injection).[17]
-
Calculate absorbed doses by integrating a mono-exponential fit function over time.[17]
-
Visualizations
FAP Signaling Pathways in Cancer
Fibroblast Activation Protein influences several signaling pathways that promote tumor growth, invasion, and immunosuppression.[18][19] Key affected pathways include PI3K/AKT, RAS/ERK, and STAT3 signaling.[18][19][20]
Caption: FAP signaling pathways in the tumor microenvironment.
Experimental Workflow for Clinical Dosimetry
The general workflow for patient-specific dosimetry in radiopharmaceutical therapy involves several key steps, from radiopharmaceutical administration to dose calculation and treatment planning.
Caption: General experimental workflow for clinical dosimetry.
Logical Relationships in Dosimetry Calculations
The calculation of absorbed dose is dependent on several interconnected factors, including the administered activity, the physical decay of the radionuclide, and the biological clearance of the radiopharmaceutical.
Caption: Logical relationships in dosimetry calculation variables.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dosisoft.com [dosisoft.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Radioligands Targeting Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 68Ga-FAP-2286 PET of Solid Tumors: Biodistribution, Dosimetry, and Comparison with 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 20. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Radiolabeling of FAPI Derivatives
Disclaimer: The following technical guidance is based on established protocols for commonly studied Fibroblast Activation Protein Inhibitor (FAPI) derivatives, such as FAPI-04, FAPI-46, and FAPI-74. As "FT-FAPI-12_9" is not documented in the reviewed scientific literature, it is presumed to be a novel or proprietary compound. Researchers should adapt these general principles and protocols to the specific chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the radiolabeling efficiency of FAPI tracers?
A1: Several parameters are critical for achieving high radiochemical yield (RCY) and radiochemical purity (RCP). For Gallium-68 (⁶⁸Ga) labeling, the most critical factors are the pH of the reaction mixture, the amount of precursor, reaction temperature, and time.[1][2] For Fluorine-18 (¹⁸F) labeling using the Aluminum Fluoride ([¹⁸F]AlF) method, crucial parameters include maintaining a metal-free environment, the pH (typically around 4.0), the precursor-to-aluminum ratio, and the reaction temperature.[3][4]
Q2: What is a typical precursor amount for ⁶⁸Ga and ¹⁸F labeling of FAPI compounds?
A2: The optimal precursor amount can vary. For ⁶⁸Ga-FAPI-46, studies have evaluated amounts ranging from 1.5 µg to 50 µg.[1] While lower amounts can be successful, using a standard amount of around 20-50 µg often provides more consistent and reliable labeling performance.[1][2] For [¹⁸F]AlF labeling, precursor amounts are typically in the range of 20 µg to 150 µg.[3][4] It is crucial to optimize this for your specific ligand and desired molar activity.
Q3: My radiochemical purity (RCP) is low. What are the common causes?
A3: Low RCP is often due to the presence of unbound radioisotope (e.g., free ⁶⁸Ga³⁺) or the formation of radioactive colloids (e.g., ⁶⁸Ga-colloids).[2] This can result from suboptimal pH, the presence of metal ion impurities in reagents, or incomplete reaction. Post-labeling purification using a solid-phase extraction (SPE) cartridge, such as a C18 or SCX cartridge, is a standard and effective method to remove these impurities and improve RCP to over 95%.[2][5]
Q4: Can I perform ⁶⁸Ga-labeling at room temperature?
A4: Most standard protocols for ⁶⁸Ga-labeling of DOTA-conjugated FAPI tracers require heating at approximately 95°C for 5-10 minutes to ensure efficient chelation.[1][2] However, some chelators, like NOTA, can allow for labeling with ⁶⁸Ga at room temperature, which could simplify the process.[6] You must verify the specific chelator used in this compound to determine the appropriate temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of FAPI tracers.
Issue 1: Low Radiochemical Yield (RCY)
If your final product activity is lower than expected, consult the following decision tree and table.
Caption: Troubleshooting workflow for low radiochemical yield.
Issue 2: Low Radiochemical Purity (RCP) Post-Labeling
If quality control (e.g., radio-TLC or radio-HPLC) shows significant impurities, consider the following.
-
Impurity Identity: The primary impurities are typically free radioisotopes or radio-colloids.[2]
-
Cause: This often points to incomplete chelation of the radioisotope. The root causes overlap with those for low RCY, particularly suboptimal pH, which can favor colloid formation.
-
Solution: Implement a post-labeling purification step. Passing the reaction mixture through a C18 Sep-Pak cartridge is a common and effective method. The radiolabeled FAPI tracer is retained on the cartridge, while more polar impurities like free ⁶⁸Ga are washed away. The final product is then eluted with an ethanol (B145695)/water mixture.
Quantitative Data on Radiolabeling Parameters
The tables below summarize typical reaction conditions and outcomes for ⁶⁸Ga and ¹⁸F labeled FAPI tracers from various studies. These should serve as a starting point for optimizing the labeling of this compound.
Table 1: Typical Parameters for ⁶⁸Ga-FAPI Labeling
| FAPI Derivative | Precursor Amount (µg) | Buffer System | pH | Temperature (°C) | Time (min) | Radiochemical Yield (RCY %) | Reference |
| FAPI-46 | 50 | Sodium Acetate | 3.3 - 3.6 | Ambient | - | >95% (Purity) | [5] |
| FAPI-46 | 1.5 - 9.0 | Formulation Buffer | - | 95 | 10 | Variable | [1] |
| FAPI-46 | 50 | Formulation Buffer | - | 95 | 10 | Good Performance | [1] |
| FAPI-46 | 10 - 50 | HEPES | 4.0 - 4.5 | 95 | 10 | RCY decreased with lower precursor amount | [2] |
| FAP-2286 | 25 | Sodium Acetate | - | - | 4 | >98% (Purity) | [7] |
Table 2: Typical Parameters for [¹⁸F]AlF-FAPI Labeling
| FAPI Derivative | Precursor Amount | Buffer System | pH | Temperature (°C) | Time (min) | Radiochemical Yield (RCY %) | Reference |
| NOTA-FAPI-04 | 150 µg | Acetate Buffer | 4.0 | 130 | 8 | 26.4 ± 1.5 | [4] |
| H₃RESCA-FAPI | 20 µg | - | 4.0 | - | ~20 | 92.4 ± 2.4 | [3][8] |
| NOTA-P-FAPI | 80 nmol | Sodium Acetate | 3.9 | 105 | 15 | 32 ± 6 | [9] |
| NOTA-FAPI-42 | 80 nmol | Sodium Acetate | 3.9 | 105 | 15 | 28 ± 8 | [9] |
| FAPI-42 | 62 nmol | Sodium Acetate | 4.0 | 110 | 10 | 25 - 57 | [10] |
| Note: RCY can be reported as decay-corrected or non-decay-corrected, affecting the value. |
Experimental Protocols
Protocol 1: General Method for Automated ⁶⁸Ga-Labeling of a DOTA-FAPI Derivative
This protocol is a composite based on automated synthesis methods.[2][11]
-
Preparation: Pre-load a synthesis cassette with the necessary reagents, including the FAPI precursor (e.g., 20-50 µg dissolved in buffer), a reaction buffer (e.g., HEPES or Sodium Acetate), and solutions for cartridge purification.
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
⁶⁸Ga Trapping & Elution: The ⁶⁸GaCl₃ eluate is passed through a cation exchange cartridge (e.g., SCX). The trapped ⁶⁸Ga is then eluted into the reaction vessel using a small volume of 5 M NaCl/HCl solution.[2]
-
Labeling Reaction: The buffered FAPI precursor is added to the ⁶⁸Ga eluate in the reaction vessel. The mixture is heated at 95°C for 10 minutes.[1][2]
-
Purification: The reaction mixture is cooled and passed through a C18 cartridge. The cartridge is washed with water to remove unreacted ⁶⁸Ga.
-
Product Elution: The final [⁶⁸Ga]Ga-FAPI product is eluted from the C18 cartridge with 50% ethanol in water.
-
Final Formulation: The eluate is passed through a sterile filter into the final product vial, diluted with saline for injection.
-
Quality Control: Perform radio-TLC and radio-HPLC to determine radiochemical purity and identity.
Caption: General workflow for ⁶⁸Ga-FAPI radiolabeling and purification.
Protocol 2: General Method for Automated [¹⁸F]AlF-Labeling of a NOTA-FAPI Derivative
This protocol is a composite based on automated synthesis methods for [¹⁸F]AlF labeling.[4][9]
-
¹⁸F Trapping: Transfer cyclotron-produced [¹⁸F]Fluoride to the synthesis module and trap it on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
¹⁸F Elution: Elute the [¹⁸F]Fluoride from the cartridge into the reaction vessel using a suitable eluent (e.g., saline or a buffer solution).
-
Reagent Addition: Add the NOTA-FAPI precursor (e.g., 150 µg in anhydrous acetonitrile), an aluminum chloride solution (e.g., 10 µl of 1 mg/ml AlCl₃), and an acetate buffer (pH ≈ 4.0) to the reaction vessel.[4]
-
Labeling Reaction: Heat the reaction mixture at 105-130°C for 8-15 minutes.[4][9]
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 cartridge to trap the [¹⁸F]AlF-NOTA-FAPI product.
-
Product Elution & Formulation: Wash the cartridge with water, then elute the final product with an ethanol/water mixture. Pass the product through a sterile filter into the final product vial and dilute with saline.
-
Quality Control: Analyze the final product for radiochemical purity, identity, pH, and sterility as required.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 8. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and preclinical evaluation of novel 18F-labeled FAP ligands - JuSER [juser.fz-juelich.de]
- 11. researchgate.net [researchgate.net]
challenges in synthesizing stable FAPI compounds
Welcome to the technical support center for the synthesis of stable Formamidinium Lead Iodide (FAPI) perovskite compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of FAPI compounds, offering potential causes and solutions.
Issue 1: Rapid degradation of FAPI film to the non-perovskite yellow δ-phase at room temperature.
-
Question: My black α-FAPI film quickly turns yellow after synthesis, even in an inert atmosphere. What is causing this phase transition and how can I prevent it?
-
Answer: The photoactive black α-phase of FAPI is thermodynamically unstable at room temperature and tends to convert to the photo-inactive yellow δ-phase.[1][2][3][4][5][6] This transition is a significant challenge in achieving stable FAPI compounds.
Troubleshooting Steps:
-
Compositional Engineering: Introduce other cations or anions to improve the Goldschmidt tolerance factor and stabilize the perovskite structure.
-
Mixed Cations: Incorporating smaller cations like methylammonium (B1206745) (MA⁺) or cesium (Cs⁺) can help stabilize the α-phase.[4][6][7] For instance, a common strategy is the partial substitution of formamidinium (FA⁺) with MA⁺.[4][6] Similarly, the addition of Cs⁺ has been shown to suppress the formation of the yellow δ-phase.[4]
-
Mixed Halides: Partial replacement of iodide (I⁻) with bromide (Br⁻) can also enhance phase stability, although it may lead to a slight increase in the bandgap.[6]
-
-
Additive Engineering: Utilize additives that can chemically or structurally stabilize the α-phase.
-
Methylammonium Chloride (MACl): MACl is a widely used additive that aids in the crystallization of high-quality α-FAPI films and improves phase stability.[1][2] It can be added to the precursor solution.
-
Lead Sulfide Quantum Dots (PbS QDs): The incorporation of PbS QDs has been shown to enhance the long-term stability of FAPI films, likely through chemi-structural stabilization of the α-phase.[1][2]
-
Polyvinylpyrrolidone (PVP): PVP, a polymer additive, can help prevent film degradation by forming stable complexes with the perovskite precursors, leading to slower, more controlled crystallization.[8]
-
-
Issue 2: Poor film morphology with pinholes and small grain size.
-
Question: My FAPI films have a non-uniform surface with many pinholes and small crystal grains. How can I improve the film quality?
-
Answer: Poor film morphology is often related to uncontrolled, rapid crystallization of the perovskite layer. This can be addressed through solvent and additive engineering.
Troubleshooting Steps:
-
Solvent Engineering: The choice of solvent and the use of solvent additives can significantly influence the crystallization process.
-
Coordinating Solvents: Use of a coordinating solvent like N-methyl-2-pyrrolidone (NMP) can form an intermediate adduct with the lead iodide (FAI·PbI₂·NMP), which assists in the formation of smooth and pinhole-free perovskite thin films.[1][2]
-
Ternary Solvent Systems: A mixture of solvents, for example, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and NMP, can help control nucleation and retard crystal growth, leading to dense films with large grains.[9]
-
-
Anti-Solvent Quenching: The anti-solvent dripping step during spin coating is crucial for inducing uniform nucleation.
-
Optimize Dripping Time and Volume: The timing and volume of the anti-solvent (e.g., chlorobenzene, toluene) application need to be carefully optimized to achieve a uniform supersaturation of the precursor film.
-
Hybrid Anti-Solvent Strategy: A mixture of anti-solvents can provide a better balance between their extracting ability and volatility, which can help in eliminating granular grains.[10]
-
-
Issue 3: Film degradation when exposed to ambient air.
-
Question: My FAPI films are stable in a glovebox but degrade quickly when exposed to air. What are the primary degradation mechanisms, and how can they be mitigated?
-
Answer: The instability of FAPI in ambient air is primarily due to its sensitivity to moisture and oxygen.[11][12] Moisture can trigger the transition to the δ-phase, while both moisture and oxygen can lead to the decomposition of the perovskite material.[1][11][12]
Troubleshooting Steps:
-
Controlled Atmosphere Fabrication: While challenging, fabrication in a controlled ambient atmosphere with moderate relative humidity (RH) can sometimes be beneficial. It has been observed that films prepared in air with an NMP additive can form Pb-O bonds that block the propagation of the δ-FAPI phase, leading to enhanced stability compared to films made in a nitrogen atmosphere.[1][2]
-
Surface Passivation: Apply a passivation layer on top of the FAPI film to protect it from the environment.
-
2D Perovskite Capping Layer: Forming a thin layer of a 2D perovskite on top of the 3D FAPI can effectively passivate surface defects and act as a barrier against moisture.[10]
-
-
Encapsulation: Encapsulating the final device is a crucial step to prevent long-term degradation from environmental factors.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal annealing temperature and time for FAPI films?
-
A1: The optimal annealing conditions can vary depending on the specific precursor composition and solvent system used. However, a common temperature range is 150-170 °C for 10-30 minutes. It is recommended to perform a systematic optimization of the annealing temperature and time for your specific experimental setup to achieve the best film quality and device performance.
-
-
Q2: Can FAPI be synthesized using a one-step deposition method?
-
A2: Yes, FAPI films can be prepared using a one-step method where the FAI and PbI₂ precursors are dissolved in a common solvent and spin-coated.[8] However, this method can sometimes lead to issues with crystallization control. An anti-solvent dripping step is often employed in the one-step method to improve film morphology.[8]
-
-
Q3: What is the two-step sequential deposition method for FAPI?
-
A3: In the two-step method, a layer of PbI₂ is first deposited, followed by a second step of spin-coating a solution of FAI on top of the PbI₂ layer. The FAI solution then reacts with the PbI₂ film to form the FAPI perovskite upon annealing. This method can offer better control over the film morphology.
-
-
Q4: How do additives like MACl and PbS QDs improve the stability of FAPI?
-
A4: MACl helps in the crystallization process, leading to higher quality films with fewer defects, and can also be incorporated into the FAPI structure to improve phase stability.[1] PbS quantum dots are believed to enhance stability through a chemi-structural stabilization of the α-FAPI phase.[1][2]
-
-
Q5: What is the role of N-methyl-2-pyrrolidone (NMP) in FAPI synthesis?
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on FAPI stabilization.
Table 1: Impact of Fabrication Atmosphere and Additives on FAPI Device Stability
| Fabrication Condition | Additive | T₈₀ (days) | Initial PCE (%) | Reference |
| Nitrogen Atmosphere | None | 21 | - | [1][2] |
| Ambient Air (RH 40-60%) | None | 112 | - | [1][2] |
| Ambient Air (RH 40-60%) | PbS QDs (1 mg/mL) | 145 | 19.4 | [1][2] |
T₈₀ represents the time over which the power conversion efficiency (PCE) of the device drops to 80% of its initial value.
Experimental Protocols
Protocol 1: One-Step Deposition of FAPI with Anti-Solvent Quenching
-
Precursor Solution Preparation:
-
Dissolve Formamidinium Iodide (FAI) and Lead Iodide (PbI₂) in a 1:1 molar ratio in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).[13]
-
If using additives, add the desired amount of MACl or other additives to the solution. A typical concentration for the perovskite precursor is 1.35 M.[13]
-
Stir the solution at a moderate temperature (e.g., 50-60 °C) until all components are fully dissolved.
-
-
Spin Coating:
-
Clean the substrates thoroughly.
-
Spin-coat the precursor solution onto the substrate. A two-step spin program is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).
-
During the second, higher-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate and anneal at a pre-optimized temperature (e.g., 150-170 °C) for a specified time (e.g., 10-15 minutes).
-
Visualizations
References
- 1. Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Researchers use additivization strategy to develop water stable perovskites | Perovskite-Info [perovskite-info.com]
- 4. mdpi.com [mdpi.com]
- 5. Stabilization of photoactive phases for perovskite photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-solvent engineering for efficient and stable perovskite solar cells with preferentially orientated 2-dimensional/3-dimensional heterojunctions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
FAPI-PET/CT Imaging: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fibroblast Activation Protein Inhibitor (FAPI)-PET/CT imaging.
Frequently Asked Questions (FAQs)
Q1: What is the optimal uptake time for FAPI-PET/CT imaging?
A1: The optimal uptake time for FAPI-PET/CT can vary depending on the specific FAPI tracer being used. For Gallium-68 (⁶⁸Ga)-labeled FAPI tracers, an uptake time of 20 to 60 minutes is generally recommended.[1] Some studies suggest that imaging can be performed as early as 10 minutes post-injection with high reliability for certain tracers like ⁶⁸Ga-FAPI-46.[2] For Fluorine-18 (¹⁸F)-labeled FAPI tracers, such as ¹⁸F-FAPI-74, a longer uptake time of 30 to 90 minutes is often recommended to achieve optimal tumor-to-background ratios.[1][3] One study determined the optimal acquisition time for [¹⁸F]FAPI-42 to be 1 hour post-injection.[4]
Q2: What is the recommended injected activity for FAPI-PET/CT?
A2: The recommended injected activity depends on the radiolabel (⁶⁸Ga or ¹⁸F) and the sensitivity of the PET scanner. For ⁶⁸Ga-labeled FAPI tracers, a typical administered activity ranges from 175-275 MBq or 3-4 MBq/kg.[1] For ¹⁸F-based FAPI radiopharmaceuticals, the administered activity is generally higher, in the range of 185-300 MBq.[1][3] For total-body PET scanners, the injected activity can be substantially reduced by a factor of 2 to 4.[1][3]
Q3: Is special patient preparation, such as fasting, required for FAPI-PET/CT?
A3: No, unlike ¹⁸F-FDG PET/CT, FAPI-PET/CT does not require patient fasting or specific dietary preparations.[5] This is a significant advantage as FAPI tracer uptake is independent of blood glucose levels.[6] Patients should be well-hydrated and are typically instructed to void immediately before the scan to minimize artifacts from bladder activity.[1][3][7]
Q4: What are the common sources of false-positive FAPI uptake?
A4: Non-tumor-specific uptake of FAPI tracers can occur in various physiological and benign pathological conditions, leading to potential false positives. Common sources include:
-
Degenerative lesions: Joints and vertebral bones often show FAPI uptake.[6][8]
-
Inflammatory and fibrotic processes: Conditions involving active tissue remodeling, such as wound healing, scarring, pancreatitis, and inflammatory arthritis, can lead to increased FAPI uptake.[9][10][11]
-
Physiological uptake: Normal physiological uptake can be observed in the uterus, salivary glands, pancreas, and breasts.[1][9][11]
-
Atherosclerosis: FAPI tracers can accumulate in atherosclerotic plaques.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Signal | Suboptimal uptake time. | Ensure the uptake time aligns with the specific FAPI tracer used (see FAQ 1). For ⁶⁸Ga-FAPI, consider imaging between 20-60 minutes.[1] For ¹⁸F-FAPI, consider 30-90 minutes.[1][3] |
| Poor radiotracer clearance. | Ensure the patient is well-hydrated to promote renal clearance of the tracer.[7] | |
| Image Artifacts | Patient motion during the scan. | Immobilize the patient as much as possible. Consider motion correction techniques if available on the scanner.[13] |
| Metal implants. | Metal artifacts from implants can cause attenuation correction errors. If possible, use iterative reconstruction algorithms that are less susceptible to these artifacts. | |
| Contrast media from a recent diagnostic CT. | If a contrast-enhanced CT is necessary, it is recommended to perform the low-dose, non-contrast CT for PET attenuation correction first, followed by the diagnostic CT after the PET acquisition.[14] | |
| Low Tumor-to-Background Ratio | Suboptimal uptake time. | Dynamic imaging or dual-time-point imaging (e.g., at 1 and 3 hours post-injection) may help differentiate malignant lesions from inflammatory or fibrotic changes.[1][3] |
| Tracer characteristics. | Different FAPI tracers have varying tumor retention times. For example, FAPI-04 has a faster washout from tumors compared to some newer generation FAPIs.[15] Select a tracer with optimal kinetics for the specific research question. | |
| Unexpected FAPI-Avid Foci | Physiological uptake or benign pathology. | Carefully correlate PET findings with anatomical information from the CT scan. Be aware of common sites of non-oncologic FAPI uptake (see FAQ 4).[6][8][9] |
| IgG4-related disease or other inflammatory conditions. | FAPI PET can show uptake in inflammatory lesions.[11][16] Clinical correlation is crucial for accurate interpretation. |
Quantitative Data Summary
Table 1: Recommended Injected Activities and Uptake Times for FAPI-PET/CT
| Radiotracer Type | Recommended Injected Activity | Recommended Uptake Time |
| ⁶⁸Ga-labeled FAPI | 175-275 MBq (3-4 MBq/kg)[1] | 20 - 60 minutes[1][3] |
| ¹⁸F-labeled FAPI | 185-300 MBq[1][3] | 30 - 90 minutes[1][3] |
Table 2: Common PET/CT Acquisition Parameters
| Parameter | Typical Value |
| PET Acquisition Mode | 3D[7] |
| Time per Bed Position | 1 - 4 minutes[1] |
| Reconstruction Algorithm | Ordered-Subset Expectation Maximization (OSEM)[5] |
| CT for Attenuation Correction | Low-dose (e.g., 30 mAs, 120 keV)[6] |
Experimental Protocols
Standard FAPI-PET/CT Imaging Protocol
-
Patient Preparation:
-
Radiotracer Administration:
-
Administer the appropriate activity of the selected FAPI radiotracer intravenously (see Table 1).
-
-
Uptake Phase:
-
Allow for the recommended uptake period based on the radiotracer being used (see Table 1). The patient should rest comfortably during this time.
-
-
Image Acquisition:
-
Position the patient on the scanner bed.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan, typically from the base of the skull to the mid-thigh.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm such as OSEM, applying corrections for attenuation, scatter, and randoms.[5]
-
Visualizations
References
- 1. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FAPI PET/CT in the Diagnosis of Abdominal and Pelvic Tumors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Non-oncologic incidental uptake on FAPI PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Non-tumoral uptake of 68Ga-FAPI-04 PET: A retrospective study [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 14. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unisr.it [iris.unisr.it]
Technical Support Center: Overcoming Resistance to FAP-Targeted Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein (FAP)-targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. General FAQs about FAP-Targeted Therapies
Q1: What is Fibroblast Activation Protein (FAP) and why is it a therapeutic target?
A1: FAP, also known as seprase, is a type II transmembrane serine protease.[1] Its expression is highly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), while being scarce in normal adult tissues.[1][2] This differential expression makes FAP an attractive target for therapies aiming to selectively act on the tumor stroma.[3] FAP is implicated in tumor progression, invasion, metastasis, and immunosuppression, making it a key focus for cancer treatment.[4]
Q2: What are the main therapeutic strategies targeting FAP?
A2: The primary FAP-targeted therapeutic modalities include:
-
Radiopharmaceuticals: These agents use a FAP-binding molecule to deliver a radioactive payload for imaging (theranostics) or therapy.[5]
-
Chimeric Antigen Receptor (CAR) T-cell therapies: T-cells are engineered to recognize and kill FAP-expressing cells, primarily CAFs.[6]
-
Antibody-Drug Conjugates (ADCs): These consist of an antibody targeting FAP linked to a cytotoxic drug.
-
Small molecule inhibitors: These compounds aim to block the enzymatic activity of FAP.[7]
Q3: What are the known mechanisms of resistance to FAP-targeted therapies?
A3: Resistance to FAP-targeted therapies is a complex issue and can arise from several factors:
-
Heterogeneous FAP Expression: The expression of FAP can vary significantly between different tumor types and even within the same tumor.[8][9] This heterogeneity can lead to incomplete target coverage and subsequent therapeutic failure.
-
Tumor Microenvironment (TME) Complexity: The TME is a dynamic and immunosuppressive environment. CAFs, the primary target of many FAP therapies, can contribute to this immunosuppression, potentially hindering the efficacy of immunotherapies like CAR-T cells.[6]
-
Suboptimal Drug Properties: Issues such as rapid clearance of FAP-targeted agents from the tumor and off-target accumulation can limit therapeutic efficacy. For example, some FAP-targeted radiopharmaceuticals have shown suboptimal tumor retention.[10]
-
On-target, off-tumor toxicity: While FAP expression is low in most healthy tissues, it can be present in areas of tissue remodeling, such as wound healing, and in certain normal organs.[11] This can lead to toxicity when targeting FAP systemically. For instance, FAP-CAR T-cell therapies have been associated with bone marrow hypocellularity and cachexia in preclinical models.[6]
II. Troubleshooting Guide for In Vitro Experiments
This section provides guidance on common issues encountered during cell-based assays and inhibitor screening.
Q4: My FAP inhibitor shows low potency in my in vitro assay. What are the possible reasons and solutions?
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a wider dose-response curve to ensure you are testing an effective concentration range.[12] |
| Degraded inhibitor | Purchase a new batch of the inhibitor and ensure it is stored correctly according to the manufacturer's instructions.[12] |
| Inactive FAP pathway in the cell line | Confirm FAP expression and activity in your chosen cell line using Western blot or a FAP enzymatic activity assay.[12] Consider using a cell line with known high FAP expression as a positive control. |
| Issues with the assay itself | If using a fluorogenic assay, ensure the substrate is not degraded and the correct excitation/emission wavelengths are used.[13] For any assay, include appropriate positive and negative controls. |
| Cell line resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider testing your inhibitor on a panel of different cell lines with varying FAP expression levels.[12] |
Q5: I am observing high background signal in my FAP enzymatic activity assay. How can I reduce it?
A5: High background in a FAP enzymatic assay can be due to several factors:
-
Substrate Instability: Ensure the fluorogenic substrate is properly stored and protected from light to prevent spontaneous degradation.
-
Non-specific Protease Activity: If using cell lysates, other proteases may cleave the substrate. Consider using a more specific FAP substrate or including a broad-spectrum protease inhibitor cocktail (excluding serine protease inhibitors that might inhibit FAP).
-
Contaminated Reagents: Use fresh, high-quality reagents and buffers.
-
Autofluorescence: If using cell-based assays, check for cellular autofluorescence at the detection wavelength and subtract this from your readings.
Q6: My FAP-targeted CAR-T cells are not effectively killing target cells in my co-culture assay. What should I check?
| Possible Cause | Troubleshooting Steps |
| Low FAP expression on target cells | Confirm FAP expression on your target cell line using flow cytometry or Western blot. |
| Suboptimal CAR-T cell manufacturing | Verify CAR expression on the surface of your T-cells. Ensure the transduction efficiency was adequate. |
| Effector-to-target (E:T) ratio is too low | Titrate the E:T ratio to find the optimal concentration for target cell killing.[14] |
| CAR-T cell exhaustion | Prolonged culture or repeated stimulation can lead to T-cell exhaustion. Assess exhaustion markers on your CAR-T cells. |
| Target cell-intrinsic resistance | The target cells may have mechanisms to evade immune-mediated killing. |
III. Troubleshooting Guide for In Vivo Experiments
This section addresses challenges that may arise during animal model studies.
Q7: My FAP-targeted therapy shows limited efficacy in my animal model. What are the potential reasons?
| Possible Cause | Troubleshooting Steps |
| Inappropriate animal model | Ensure your tumor model adequately expresses FAP. Some human tumor xenografts in immunodeficient mice may not fully recapitulate the human tumor stroma.[10] Consider using syngeneic models or patient-derived xenografts (PDXs). |
| Suboptimal dosing or treatment schedule | Optimize the dose and frequency of your therapeutic agent. |
| Poor tumor penetration | The therapeutic agent may not be reaching the tumor in sufficient concentrations. Assess the biodistribution of your agent. |
| Immunosuppressive tumor microenvironment | The TME can inhibit the function of immunotherapies. Consider combination therapies with checkpoint inhibitors or other TME-modulating agents.[15] |
| FAP expression heterogeneity | Analyze FAP expression in your tumor model to assess its uniformity.[8] |
Q8: I am observing on-target, off-tumor toxicity in my mouse model treated with FAP-CAR T-cells. What are the next steps?
A8: On-target, off-tumor toxicity is a significant concern for FAP-targeted therapies.[6]
-
Investigate FAP expression in affected tissues: Perform immunohistochemistry or other methods to confirm FAP expression in the tissues showing toxicity.
-
Consider CAR-T cell design: The choice of the single-chain variable fragment (scFv) and costimulatory domains in the CAR construct can influence toxicity.[15] Testing different CAR designs may be necessary.
-
Dose reduction: Evaluate if a lower dose of CAR-T cells can maintain anti-tumor efficacy while reducing toxicity.
-
Incorporate safety switches: Engineer CAR-T cells with suicide genes that can be activated to eliminate the cells in case of severe toxicity.
Q9: The tumor uptake of my FAP-targeted radiopharmaceutical is low in my animal model. How can I improve it?
| Possible Cause | Troubleshooting Steps |
| Rapid clearance of the radiopharmaceutical | Modify the linker or chelator to improve the pharmacokinetic properties of your agent.[16] |
| Low FAP expression in the tumor model | Use a tumor model with higher FAP expression or consider strategies to upregulate FAP expression. |
| Saturation of FAP binding sites | The molar dose of the FAP inhibitor can impact tumor uptake. Optimizing the injected dose is crucial.[17] |
| Competition with endogenous ligands | While less common for FAP, this can be a factor for other targets. |
IV. Data Presentation
Table 1: FAP Expression in Various Cancer Types
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Cases | Staining Intensity/Score | Reference |
| Breast Cancer | Not specified | High prevalence | High FAP intensity score | [8] |
| Pancreatic Cancer | Not specified | High prevalence | Elevated FAP levels | [2] |
| Esophageal Cancer | Not specified | High prevalence | Elevated FAP levels | [2] |
| Lung Cancer | Not specified | High prevalence | Elevated FAP levels | [2] |
| Renal Cell Carcinoma | Not specified | Low prevalence | Low FAP intensity score | [8] |
| Colorectal Cancer | 58 | 93.1% (moderate-strong stromal) | Scored by intensity (0-3) and percentage of stained area (0-4) | [3] |
Table 2: Efficacy of Selected FAP-Targeted Therapies in Preclinical/Clinical Studies
| Therapeutic Agent | Modality | Cancer Type | Key Findings | Reference |
| 90Y-FAPI-46 | Radiopharmaceutical | Advanced Sarcomas | Disease control in 44% of patients | [18] |
| FAP-CAR T-cells | CAR-T Cell Therapy | Pancreatic Cancer (mouse model) | Significant reduction in FAP-positive stromal cells and tumor growth suppression | [19] |
| Sibrotuzumab | Monoclonal Antibody | Metastatic Colorectal Cancer | No therapeutic efficacy observed in a Phase II trial | [7] |
| Talabostat | Small Molecule Inhibitor | Metastatic Colorectal Cancer | Ineffective in a clinical trial | [7] |
| [177Lu]Lu-DOTA-FD3 | Radiopharmaceutical | Pancreatic Cancer (mouse model) | Remarkable therapeutic efficacy | [20] |
V. Experimental Protocols
Protocol 1: FAP Enzymatic Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published literature.[13][21]
Materials:
-
Recombinant human FAP enzyme
-
FAP substrate (e.g., Ala-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant FAP enzyme and the FAP substrate to their working concentrations in the assay buffer.
-
Enzyme Reaction:
-
Add 50 µL of the diluted FAP enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted FAP substrate to each well.
-
Include a substrate blank control containing 50 µL of assay buffer and 50 µL of substrate.
-
-
Measurement: Immediately place the plate in a fluorescent plate reader and measure the fluorescence in kinetic mode for at least 5 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve. The specific activity can be calculated using a standard curve of the free fluorophore.
Protocol 2: Immunohistochemical (IHC) Staining of FAP
This is a general protocol and may require optimization based on the specific antibody and tissue type.[3][22][23]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Primary anti-FAP antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695).
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat (e.g., microwave or pressure cooker). Allow to cool.
-
Peroxidase Blocking: Incubate slides with a hydrogen peroxide block to quench endogenous peroxidase activity.
-
Blocking: Incubate slides with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the diluted primary anti-FAP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the slides with the HRP-conjugated secondary antibody.
-
Detection: Apply the DAB substrate solution until the desired brown color develops. Stop the reaction by rinsing with water.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and then mount with a coverslip.
-
Analysis: Examine the slides under a light microscope. FAP staining is typically observed in the cytoplasm and membrane of CAFs in the tumor stroma.
VI. Visualizations
Caption: Key signaling pathways influenced by FAP in the tumor microenvironment.
Caption: Experimental workflow for screening and validating FAP inhibitors.
Caption: A logical workflow for troubleshooting low efficacy in vivo.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. FAP inhibitors: are we really using the best method to evaluate the residence time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Activation Protein (FAP)-Targeted CAR-T Cells: Launching an Attack on Tumor Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of FAP, ADAM12, WISP1, and SOX11 is heterogeneous in aggressive fibromatosis and spatially relates to the histologic features of tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Stromal depletion by TALEN-edited universal hypoimmunogenic FAP-CAR T cells enables infiltration and anti-tumor cytotoxicity of tumor antigen-targeted CAR-T immunotherapy [frontiersin.org]
- 16. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GUEST | SNMMI [snmmi.org]
- 19. researchgate.net [researchgate.net]
- 20. Development and Characterization of Novel FAP-Targeted Theranostic Pairs: A Bench-to-Bedside Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
Technical Support Center: Optimizing FAPI-Based Tracers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FAPI-based tracers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on minimizing renal clearance.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing the renal clearance of FAPI-based tracers important?
High renal uptake and rapid clearance of FAPI tracers can lead to several challenges in both diagnostic imaging and therapeutic applications. For diagnostics, high background signal in the kidneys can obscure the detection of adjacent tumors. In therapeutic applications, high kidney accumulation of radiolabeled FAPIs increases the risk of nephrotoxicity, limiting the maximum administrable dose and therapeutic efficacy. Therefore, minimizing renal clearance is crucial for improving tumor-to-background ratios and enhancing the safety and effectiveness of FAPI-based radiopharmaceuticals.
Q2: What are the primary strategies to reduce the renal clearance of FAPI tracers?
Several strategies have been successfully employed to reduce the renal clearance and improve the pharmacokinetic profile of FAPI tracers. These primarily involve structural modifications to the tracer molecule. The main approaches include:
-
Modification with Albumin Binders: Incorporating an albumin-binding moiety into the FAPI tracer structure can prolong its circulation time in the blood.[1][2][3][4] This extended circulation allows for greater accumulation in the tumor while reducing the amount of tracer available for rapid renal filtration.
-
Linker Modification: The chemical linker connecting the FAPI pharmacophore to the chelator plays a significant role in the tracer's biodistribution.[5][6][7] Modifying the length, charge, and hydrophilicity of the linker can alter the excretion pathway, for instance, by shifting it from a predominantly renal to a hepatobiliary route.[5]
-
Multimerization: Creating dimeric or trimeric forms of FAPI tracers can enhance their binding affinity and tumor retention.[8][9][10] This increased avidity can lead to a more favorable biodistribution with potentially lower relative kidney uptake over time.
-
Altering Physicochemical Properties: Adjusting the overall hydrophilicity and charge of the tracer can influence its interaction with the renal filtration system.[11][12] While highly hydrophilic tracers are generally cleared quickly through the kidneys, strategic modifications can sometimes alter this behavior.[11]
Q3: How does adding an albumin binder affect the biodistribution of FAPI tracers?
Adding an albumin binder, such as 4-(p-iodophenyl)butyric acid or a truncated Evans blue moiety, leverages the long half-life of serum albumin.[1][4] The FAPI tracer reversibly binds to circulating albumin, effectively increasing its molecular size and preventing rapid filtration by the glomerulus. This leads to a longer blood half-life, which in turn provides a greater opportunity for the tracer to accumulate in FAP-expressing tumor tissues.[3][13] Studies have shown that this modification can significantly enhance tumor uptake and retention while decreasing the relative signal from the kidneys.[4]
Q4: Can co-injection of certain compounds reduce the renal uptake of FAPI tracers?
Co-injection strategies are a known approach to reduce renal uptake of some radiolabeled peptides. For instance, co-infusion of positively charged amino acids like lysine (B10760008) and arginine can saturate the reabsorption mechanisms in the proximal tubules, thereby reducing the kidney retention of certain radiopharmaceuticals.[14] Similarly, agents like Gelofusine have been used.[14] More recently, sodium para-aminohippurate has been shown to reduce renal uptake of some small-molecule radiopharmaceuticals by competing for organic anion transporters.[15][16] However, the effectiveness of these strategies can be highly dependent on the specific structure and properties of the FAPI tracer.[14] Preclinical evaluation is necessary to determine if a co-injection approach is beneficial for a particular FAPI derivative.
Troubleshooting Guides
Problem: High background signal in the kidneys is obscuring the visualization of adjacent tumors.
-
Possible Cause: The FAPI tracer exhibits rapid renal clearance and high kidney uptake.
-
Troubleshooting Steps:
-
Structural Modification of the Tracer:
-
Incorporate an Albumin Binder: Synthesize a derivative of your FAPI tracer that includes an albumin-binding moiety. This is a well-established method to increase blood circulation time and reduce renal filtration.[1][2][3][4]
-
Modify the Linker: Experiment with different linkers (e.g., polyethylene (B3416737) glycol - PEG, amino acid sequences) to alter the hydrophilicity and charge of the tracer.[6][7] Increasing the linker length may shift the excretion route towards the gastrointestinal tract.[5]
-
-
Consider Multimerization: If feasible, synthesize a dimeric or trimeric version of your FAPI tracer to potentially increase tumor retention and alter the overall biodistribution profile.[8][10]
-
Evaluate Co-injection Strategies: In a preclinical model, test the co-administration of agents known to reduce renal uptake, such as a solution of lysine and arginine, or sodium para-aminohippurate.[15][16] The efficacy of this approach needs to be empirically determined for your specific tracer.
-
Problem: The therapeutic efficacy of a 177Lu-labeled FAPI tracer is limited by dose-dependent nephrotoxicity.
-
Possible Cause: High and prolonged retention of the radiolabeled tracer in the kidneys.
-
Troubleshooting Steps:
-
Prioritize Tracer Modifications that Enhance Clearance Shift: The primary goal is to divert the excretion pathway away from the kidneys.
-
Systematic Linker Modification: Design and synthesize a series of tracers with linkers of varying lengths and compositions to identify a candidate with a more favorable hepatobiliary clearance profile.[5]
-
Albumin Binder with Optimized Properties: While albumin binders increase circulation time, the specific binder used can influence overall pharmacokinetics.[2] It may be necessary to screen different albumin binders to find one that provides a balance between tumor retention and acceptable kidney exposure.
-
-
Preclinical Dosimetry Studies: Conduct thorough biodistribution and dosimetry studies in an appropriate animal model for each modified tracer. This will provide quantitative data on the radiation dose delivered to the kidneys and other organs, allowing for the selection of the safest and most effective therapeutic candidate.
-
Investigate Co-injection for Nephroprotection: Systematically evaluate the nephroprotective effect of co-injections (e.g., amino acids, para-aminohippurate) in combination with your therapeutic FAPI tracer.[15][16] This could potentially allow for the administration of higher therapeutic doses.
-
Data Presentation
Table 1: Impact of Albumin Binder Conjugation on FAPI Tracer Biodistribution (Illustrative Data)
| Tracer | Modification | Tumor Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) | Tumor-to-Kidney Ratio | Reference |
| 177Lu-FAPI-04 | None | 0.34 ± 0.07 | - | - | [13] |
| 177Lu-TE-FAPI-03 | Albumin Binder | 2.84 ± 1.19 | - | - | [13] |
| 177Lu-TE-FAPI-04 | Albumin Binder | 3.86 ± 1.15 | - | - | [13] |
| 68Ga-FAPI-04 | None | - | SUVmax: ~1.5 | - | [3] |
| 86Y-TEFAPI | Albumin Binder | SUVmax: 1.58 ± 0.12 (at 36h) | SUVmax: 0.03 ± 0.01 (at 36h) | ~52.7 | [3] |
Note: %ID/g stands for percentage of injected dose per gram of tissue. SUV stands for Standardized Uptake Value. Direct comparison between studies should be made with caution due to different experimental conditions.
Experimental Protocols
Protocol 1: General Methodology for Biodistribution Study of a Novel FAPI Tracer
-
Animal Model: Utilize tumor-bearing mice (e.g., with xenografts of FAP-expressing cell lines like HT-1080-FAP).
-
Tracer Administration: Inject a known activity of the radiolabeled FAPI tracer (e.g., 4–7 MBq) intravenously into the tail vein of the mice.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).
-
Organ Harvesting and Measurement: Dissect and collect major organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, etc.). Weigh each sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point. This is determined by comparing the radioactivity in the organ to the total injected dose, normalized by the organ's weight.
-
Comparison: Compare the biodistribution profile of the novel tracer to a standard FAPI tracer (e.g., 68Ga-FAPI-04) to evaluate changes in renal clearance and tumor uptake.
Protocol 2: Co-injection Experiment to Evaluate Reduction in Renal Uptake
-
Experimental Groups:
-
Control Group: Administer the radiolabeled FAPI tracer alone.
-
Treatment Group: Co-administer the radiolabeled FAPI tracer with the test compound (e.g., a solution of L-lysine and L-arginine, or sodium para-aminohippurate). The dose and timing of the co-injection should be based on literature precedents.[14][15][16]
-
-
Procedure: Follow the general biodistribution methodology as described in Protocol 1 for both groups.
-
Data Analysis: Compare the %ID/g in the kidneys between the control and treatment groups at relevant time points. A statistically significant decrease in renal uptake in the treatment group would indicate a positive effect of the co-injected agent. Also, assess the impact on tumor uptake to ensure that the co-injection does not negatively affect the tracer's targeting ability.
Visualizations
Caption: Strategies for modifying FAPI tracers to minimize renal clearance.
Caption: Workflow for developing FAPI tracers with reduced renal clearance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Albumin Binder–Conjugated Fibroblast Activation Protein Inhibitor Radiopharmaceuticals for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. First-In-Human Results on the Biodistribution, Pharmacokinetics, and Dosimetry of [177Lu]Lu-DOTA.SA.FAPi and [177Lu]Lu-DOTAGA.(SA.FAPi)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased imaging ligand hydrophilicity and improved pharmacokinetic properties provides enhanced in vivo targeting of fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of a Pharmacological Approach for Reduction of Renal Uptake of Radiolabeled ADAPT Scaffold Protein [mdpi.com]
- 15. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Uptake of FT-FAPI-12_9 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor uptake of FAP-targeted radiotracers synthesized using the FT-FAPI-12_9 moiety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to FAPI-46?
A1: this compound is a high-affinity fibroblast activation protein (FAP)-binding moiety.[1][2][3] It serves as a precursor for the synthesis of FAP-targeted radiotracers, such as FAPI-46. The nomenclature suggests that derivatives may incorporate a polyethylene (B3416737) glycol (PEG) linker (e.g., PEG12) to improve pharmacokinetic properties.
Q2: What is the primary mechanism of tumor uptake for FAPI derivatives?
A2: FAPI derivatives, which are fibroblast activation protein inhibitors, target FAP, a type II transmembrane serine protease. FAP is overexpressed on cancer-associated fibroblasts (CAFs), a major component of the tumor stroma in many epithelial cancers.[4][5][6] The high expression of FAP in the tumor microenvironment compared to healthy tissues allows for selective accumulation of FAPI radiotracers.
Q3: What are the key strategies to enhance tumor uptake and retention of FAPI radiotracers?
A3: Several chemical modification strategies have been shown to improve the tumor uptake and retention of FAPI derivatives:
-
Linker Modification: Introducing linkers, such as PEG12, between the FAPI molecule and the chelator can enhance tumor uptake and reduce background noise.[7]
-
Multimerization: Creating dimeric or tetrameric FAPI molecules can lead to significantly higher tumor uptake and longer retention compared to monomeric forms.[6]
-
Albumin Binding: Incorporating albumin-binding moieties can prolong the circulation half-life, potentially increasing tumor accumulation.[6]
-
Chelator Modification: Substituting the standard DOTA chelator with alternatives like HBED-CC has been shown to improve in vivo kinetics, leading to higher tumor uptake and retention.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Tumor Uptake (Low SUV or %ID/g) | 1. Low FAP Expression in Tumor Model: Not all tumor types express high levels of FAP. | - Confirm FAP expression in your tumor model via immunohistochemistry (IHC) or western blot. - Select a tumor model known for high FAP expression (e.g., various sarcomas, esophageal, breast, lung, or cholangiocarcinoma). |
| 2. Suboptimal Pharmacokinetics of the Derivative: The specific chemical structure of your this compound derivative may lead to rapid clearance. | - Consider modifying the linker by incorporating a PEG chain (e.g., PEG12) to improve hydrophilicity and circulation time.[7] - Explore multimerization (dimer or tetramer) of the FAPI moiety to increase binding avidity and tumor retention.[6] | |
| 3. Competition with Endogenous Ligands or Soluble FAP: High levels of soluble FAP in the circulation could potentially bind to the tracer, reducing its availability for tumor uptake. | - Investigate the levels of soluble FAP in your animal model. - A dose-escalation study may help to saturate non-target binding sites and enhance tumor-specific uptake.[8] | |
| High Background Signal in Non-Target Organs | 1. Suboptimal Clearance Profile: The radiotracer may be cleared through pathways that result in high background in organs like the liver or intestines. | - Modifying the linker can alter the excretion pathway. For example, PEGylation can shift clearance towards the renal route, reducing hepatobiliary excretion.[7][9] - Optimize the imaging time point. Later imaging can sometimes improve tumor-to-background ratios as the tracer clears from non-target tissues. |
| 2. Non-Specific Binding: The tracer may exhibit off-target binding in certain tissues. | - Evaluate the lipophilicity of your compound; highly lipophilic compounds may have increased liver uptake. - Chemical modifications to increase hydrophilicity can reduce non-specific binding. | |
| Inconsistent Results Between Experiments | 1. Variability in Radiotracer Quality: Inconsistent radiolabeling efficiency or purity can lead to variable in vivo performance. | - Implement stringent quality control for each batch of radiotracer, including radiochemical purity testing. |
| 2. Biological Variability in Animal Models: Tumor size, vascularization, and overall health of the animals can influence tracer uptake. | - Use a standardized tumor implantation and growth protocol. - Ensure consistent age, weight, and health status of the animals in your study groups. |
Quantitative Data Summary
Table 1: In Vivo Tumor Uptake of Various FAPI Derivatives in Preclinical Models
| Derivative | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| F18-2H-FAPI-PEG12-Tz | U87MG | 1.5 h | 4.53 ± 0.86 | [7] |
| F18-2F-FAPI-PEG12-Tz | U87MG | 1.5 h | 6.00 ± 0.62 | [7] |
| FAPI-21 | HT-1080-FAP | 24 h | 6.03 ± 0.68 | [5] |
| FAPI-46 | HT-1080-FAP | 24 h | 2.29 ± 0.16 | [5] |
| ¹⁷⁷Lu-FAPI-46 | HT-1080-FAP | 24 h | 3.4 ± 0.7 | [6] |
| ¹⁷⁷Lu-DOTA-2P(FAPI)₂ (Dimer) | HT-1080-FAP | 24 h | 17.1 ± 3.9 | [6] |
| ¹⁷⁷Lu-DOTA-4P(FAPI)₄ (Tetramer) | HT-1080-FAP | 24 h | 21.4 ± 1.7 | [6] |
Experimental Protocols
In Vitro Cell Binding and Internalization Assay
This protocol is designed to assess the binding affinity and internalization rate of a radiolabeled this compound derivative in FAP-expressing cells.
Materials:
-
FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line (e.g., parental HT-1080).
-
Cell culture medium and supplements.
-
Radiolabeled this compound derivative.
-
Unlabeled FAPI inhibitor (for blocking experiment).
-
Binding buffer (e.g., PBS with 1% BSA).
-
Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5).
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.
-
Binding:
-
Wash cells with cold binding buffer.
-
Add the radiolabeled this compound derivative at various concentrations to the wells.
-
For blocking, add an excess of unlabeled FAPI inhibitor to a subset of wells 15 minutes prior to adding the radiotracer.
-
Incubate at 4°C for 1 hour.
-
-
Washing: Wash the cells three times with cold binding buffer to remove unbound tracer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Counting: Collect the lysate and measure the radioactivity using a gamma counter.
-
Internalization:
-
Follow the binding procedure, but incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
After incubation, wash with cold PBS.
-
To separate the membrane-bound from the internalized fraction, incubate the cells with acid wash buffer for 5-10 minutes on ice.
-
Collect the supernatant (membrane-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the remaining cells (internalized fraction).
-
Measure the radioactivity in both fractions.
-
In Vivo Biodistribution Study
This protocol outlines the steps to evaluate the biodistribution and tumor uptake of a radiolabeled this compound derivative in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HT-1080-FAP xenografts).
-
Radiolabeled this compound derivative.
-
Anesthesia.
-
Syringes and needles for injection.
-
Dissection tools.
-
Gamma counter and tared tubes for organ collection.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Injection: Inject a known amount of the radiolabeled this compound derivative intravenously via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for predetermined periods (e.g., 1, 4, 24 hours).
-
Euthanasia and Dissection: At each time point, euthanize a cohort of animals.
-
Organ and Tissue Collection: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Improved FAPI-radiopharmaceutical pharmacokinetics from the perspectives of a dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
troubleshooting poor signal-to-noise in FAPI imaging
Welcome to the technical support center for Fibroblast Activation Protein Inhibitor (FAPI) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your FAPI imaging experiments and address challenges such as poor signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the injected dose of a FAPI tracer in a clinical setting?
A1: The recommended administered activity for FAPI tracers in clinical PET imaging depends on the radioisotope used. For Gallium-68 (⁶⁸Ga)-labeled FAPI compounds, a typical administered activity is in the range of 100-200 MBq. For Fluorine-18 (¹⁸F)-labeled FAPI tracers, which can be produced in larger quantities, the administered activity is generally higher, ranging from 185-300 MBq.[1][2] For total-body PET scanners, the injected activity may be substantially reduced.[1][2]
Q2: What is the optimal uptake time for FAPI imaging?
A2: The optimal uptake time, the period between tracer injection and scanning, varies depending on the specific FAPI tracer being used.
-
For ⁶⁸Ga-labeled FAPI compounds: An uptake time of 20 to 60 minutes is generally recommended. Acquisitions between 30 and 40 minutes post-injection are often a good compromise for clinical feasibility.[1]
-
For ¹⁸F-FAPI-74: A recommended uptake time is 60 minutes to achieve optimal tumor-to-background ratios with limited background noise.[1][2]
It is important to note that some studies have shown that for certain tracers like ⁶⁸Ga-FAPI-46, imaging as early as 10 minutes post-injection may be feasible for tumor detection, though with slightly lower tumor-to-background ratios.[3]
Troubleshooting Guides
Issue: Poor Signal-to-Noise Ratio (SNR) in FAPI PET Images
A poor signal-to-noise ratio can obscure important details in your FAPI PET images, making accurate quantification and interpretation difficult. Below are common causes and potential solutions to improve your SNR.
Possible Cause 1: Suboptimal Imaging Parameters
The acquisition and reconstruction parameters used for your PET scan have a significant impact on image quality and SNR.
Solutions:
-
Increase Acquisition Time: A longer scan time per bed position allows for the collection of more coincidence events, which directly improves the signal-to-noise ratio. However, this comes at the cost of longer total scan times. Studies have shown that for ⁶⁸Ga-FAPI-46 PET/CT, reducing the acquisition time from 4 to 3 minutes per bed position can maintain satisfactory image quality, but a reduction to 2 minutes or less is not recommended as it results in significantly noisier images.[4][5]
-
Optimize Injected Dose: Increasing the amount of injected radiotracer can improve SNR, but this must be balanced with radiation safety principles (ALARA - As Low As Reasonably Achievable). Conversely, if your scanner has high sensitivity (e.g., a long axial field of view), you may be able to reduce the injected dose without compromising image quality.[1][2]
-
Refine Reconstruction Parameters:
-
Iterative Reconstruction Algorithms (e.g., OSEM): These algorithms can improve SNR compared to older methods like filtered backprojection. However, the number of iterations and subsets chosen is critical. Increasing the number of iterations can enhance image contrast and recover signal in smaller structures, but it can also amplify noise. It is a trade-off between signal recovery and noise amplification. Finding the optimal balance often requires phantom studies or careful evaluation of clinical data.[1][2]
-
Post-reconstruction Filtering: Applying a Gaussian or other smoothing filter after reconstruction can reduce image noise, but it can also blur the image and reduce spatial resolution, potentially obscuring small lesions. The choice of filter and its kernel size should be carefully considered.
-
Quantitative Data Summary
Table 1: Recommended Injected Activity for FAPI PET Tracers
| Radiotracer Type | Recommended Injected Activity (MBq) | Reference |
| ⁶⁸Ga-labeled FAPI | 100 - 200 | [1] |
| ¹⁸F-labeled FAPI | 185 - 300 | [1][2] |
Table 2: Recommended Uptake Times for FAPI PET Tracers
| Radiotracer | Recommended Uptake Time (minutes) | Reference |
| ⁶⁸Ga-labeled FAPI compounds | 20 - 60 | [1] |
| ¹⁸F-FAPI-74 | 60 | [1][2] |
| ⁶⁸Ga-FAPI-46 | 15 - 25 (in some clinical trials) | [1] |
Experimental Protocols
Protocol 1: Optimizing PET Acquisition Time for Improved SNR
This protocol describes a method to determine the optimal acquisition time per bed position for a specific FAPI tracer and PET/CT scanner.
Objective: To find the shortest acquisition time that maintains diagnostic image quality and an acceptable signal-to-noise ratio.
Methodology:
-
Patient/Phantom Selection:
-
For phantom studies, use a NEMA IEC Body Phantom with spheres of various sizes filled with a known concentration of the FAPI radiotracer.
-
For patient studies, select a cohort of patients undergoing FAPI PET imaging for a specific clinical indication.
-
-
Image Acquisition:
-
Inject the standard recommended dose of the FAPI tracer.
-
After the appropriate uptake time, perform a PET/CT scan with a relatively long acquisition time per bed position (e.g., 4-5 minutes). This will serve as the reference high-statistics scan.
-
-
Image Reconstruction:
-
Reconstruct the reference scan using the standard clinical reconstruction parameters.
-
From the list-mode data of the reference scan, generate additional datasets corresponding to shorter acquisition times (e.g., 3 minutes, 2 minutes, 1 minute) by truncating the data.
-
Reconstruct these new datasets using the same reconstruction parameters as the reference scan.
-
-
Image Quality Analysis:
-
Qualitative Analysis: Have experienced nuclear medicine physicians or radiologists visually assess the image quality of the different acquisition time datasets. They should score images based on criteria such as lesion conspicuity, image noise, and overall diagnostic confidence.
-
Quantitative Analysis:
-
Define regions of interest (ROIs) in areas of tumor uptake and in healthy background tissue (e.g., liver, muscle).
-
Calculate the Signal-to-Noise Ratio (SNR) for each acquisition time. SNR can be calculated as the mean signal in the tumor ROI divided by the standard deviation of the signal in the background ROI.
-
Calculate the Contrast-to-Noise Ratio (CNR) for each acquisition time. CNR can be calculated as (Mean_tumor - Mean_background) / SD_background.
-
-
-
Determination of Optimal Time:
-
Analyze the qualitative scores and quantitative metrics. The optimal acquisition time is the shortest duration that does not result in a significant degradation of image quality scores and maintains SNR and CNR values above a predefined threshold for diagnostic acceptability. For example, one study found that for ⁶⁸Ga-FAPI-46, a 3-minute acquisition per bed position was not significantly different in overall image quality from a 4-minute acquisition.[4][5]
-
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 5. The impact of iterative reconstruction protocol, signal-to-background ratio and background activity on measurement of PET spatial resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with FT-FAPI-12_9 in solution
Welcome to the technical support center for FT-FAPI-12_9. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and ensuring the successful application of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues, particularly those related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP). It serves as a crucial FAP-binding moiety for the synthesis of FAP-targeted radiotracers, most notably FAPI-46, which is used in cancer research and imaging.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.[1]
Q3: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For optimal dissolution, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[4] Warming the solution and using ultrasonic agitation can aid in complete dissolution.[4]
Q4: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
Inconsistent results can indeed be a sign of compound instability. While specific degradation pathways for this compound in solution are not extensively documented in publicly available literature, general principles of small molecule stability suggest that factors like repeated freeze-thaw cycles, prolonged storage at suboptimal temperatures, exposure to light, and the pH of the solution could contribute to degradation. To minimize this risk, it is crucial to adhere to the recommended storage conditions and handling procedures.
Q5: How can I assess the stability of my this compound solution?
While detailed stability studies may require specialized analytical techniques, you can take some basic steps to monitor your solution. Visually inspect for any changes in color or the appearance of precipitates. For more rigorous assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks that may indicate degradation products. When used in the synthesis of radiotracers like FAPI-46, the stability of the final radiolabeled compound is often assessed using radio-HPLC, which has shown high stability of FAPI-46 in human serum.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Poor Solubility or Precipitation
Symptoms:
-
The compound does not fully dissolve in DMSO.
-
Precipitate forms in the stock solution upon storage.
Potential Causes:
-
The concentration of the solution is too high.
-
The DMSO used is not of high purity or contains water.
-
The storage temperature is not optimal.
Solutions:
-
Verify Concentration: Ensure you are not exceeding the recommended solubility limit in DMSO.
-
Use High-Quality Solvent: Use fresh, anhydrous DMSO for preparing your stock solution.[4]
-
Aid Dissolution: Gently warm the vial and use an ultrasonic bath to facilitate dissolution.[4]
-
Proper Storage: Store stock solutions at -80°C for long-term stability and aliquot to avoid repeated freeze-thaw cycles.
Issue 2: Reduced Potency or Inconsistent Biological Activity
Symptoms:
-
Diminished or variable results in cell-based assays or animal studies.
-
Lower than expected radiolabeling efficiency when used as a precursor.
Potential Causes:
-
Degradation of this compound in solution.
-
Improper handling or storage of the solution.
Solutions:
-
Prepare Fresh Solutions: For critical experiments, prepare fresh solutions from powder.
-
Aliquot Stock Solutions: To prevent degradation from multiple freeze-thaw cycles, divide your stock solution into smaller, single-use aliquots.
-
Protect from Light: Store solutions in amber vials or protect them from direct light exposure, as quinoline-based compounds can be light-sensitive.
-
Control pH: If diluting into aqueous buffers, be mindful of the final pH, as extreme pH values can accelerate hydrolysis of certain functional groups.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 499.56 g/mol .
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C may also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
References
Validation & Comparative
A Comparative Guide to FAP Inhibitors: Benchmarking FAPI-46 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers, has emerged as a promising target for diagnostic imaging and therapeutic intervention. This guide provides an objective comparison of FAP inhibitors, with a focus on FAPI-46 and its performance relative to other notable alternatives. While FT-FAPI-12_9 is a key precursor in the synthesis of FAPI-46, it is not typically characterized as a standalone inhibitor; therefore, this comparison centers on the active FAP-targeting agents.[1][2][3][4]
Quantitative Comparison of FAP Inhibitor Performance
The inhibitory potency of various FAP inhibitors is a critical parameter for their efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating higher potency. The table below summarizes the reported IC50 values for several prominent FAP inhibitors.
| FAP Inhibitor | IC50 (nM) | Notes |
| FAPI-46 | Data not explicitly found for FAPI-46 itself, but it is a derivative of this compound and shows improved tumor retention compared to earlier FAPIs.[5] | |
| FAPI-04 | 6.55 | A well-characterized FAP inhibitor often used as a reference compound.[6] |
| DOTA.SA.FAPi | 0.9 | Demonstrates very high potency for FAP inhibition.[2] |
| (pyridine-4-carbonyl)-Gly-boroPro | 0.47 | A potent boronic acid-based inhibitor. |
| N-(4-quinolinoyl)-Gly-boroPro | 3.7 | A highly potent FAP inhibitor.[7] |
| Compound 13 (unnamed) | 4.17 | A novel FAP inhibitor with high potency.[6] |
| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 | Demonstrates high FAP binding affinity.[7] |
| Compound 12 (unnamed) | 9.63 | A novel FAP inhibitor.[6] |
| N-(benzoyl)-D-Ala-boroPro | 54 | |
| DOTAGA-FAP-2286-ALB | 67.5 | A selective FAP inhibitor.[2] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in the evaluation of FAP inhibitors.
Determination of IC50 Values for FAP Inhibition (Enzymatic Assay)
This protocol outlines a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a FAP inhibitor.
Materials:
-
Recombinant human FAPα (rhFAP)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (FAP inhibitors) at various concentrations
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of the FAP inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add a fixed amount of rhFAP to each well.
-
Add the various concentrations of the FAP inhibitor to the wells. Include a control group with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Automated Synthesis of [68Ga]Ga-FAPI-46
This protocol describes a common automated synthesis method for producing the radiolabeled FAP inhibitor [68Ga]Ga-FAPI-46, which utilizes this compound in its synthesis pathway to the final FAPI-46 ligand.[5][8][9]
Materials:
-
68Ge/68Ga generator
-
Automated synthesis module (e.g., Scintomics GRP, iPHASE MultiSyn)
-
Precursor: FAPI-46 (synthesized from this compound)
-
Buffer solution (e.g., HEPES)
-
Ascorbic acid
-
Saline solution (0.9% NaCl)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile vials
Procedure:
-
Elute the 68Ge/68Ga generator with HCl to obtain [68Ga]GaCl3.
-
The automated synthesis module transfers the [68Ga]GaCl3 to the reaction vessel.
-
The FAPI-46 precursor, dissolved in a buffer solution containing ascorbic acid (to prevent radiolysis), is added to the reaction vessel.
-
The reaction mixture is heated at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 5-10 minutes) to facilitate the chelation of 68Ga by the FAPI-46 ligand.
-
After the reaction, the mixture is cooled and diluted with saline.
-
The solution is passed through an SPE cartridge to purify the [68Ga]Ga-FAPI-46 from unreacted 68Ga and other impurities.
-
The purified [68Ga]Ga-FAPI-46 is eluted from the cartridge with an appropriate solvent (e.g., ethanol/water mixture) into a sterile vial.
-
The final product undergoes quality control tests, including radiochemical purity, pH, and sterility, before it is ready for use.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate relevant pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. An Automated Radiosynthesis of [68Ga]Ga-FAPI-46 for Routine Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modu… [ouci.dntb.gov.ua]
A Comparative Guide to the Validation of Novel FAP-Targeted Theranostic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available data could be found for a theranostic agent specifically designated "FT-FAPI-12_9". This guide therefore provides a comparative validation framework for a representative novel Fibroblast Activation Protein (FAP)-targeted agent against established alternatives, based on recently published preclinical and clinical data. The methodologies and data presented are synthesized from the current scientific literature to serve as a comprehensive resource for the evaluation of new FAP inhibitors.
Introduction to FAP-Targeted Theranostics
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for both cancer diagnosis and therapy (theranostics).[1][2] FAP-targeted radiopharmaceuticals, particularly small-molecule FAP inhibitors (FAPI), have demonstrated significant promise in overcoming the limitations of the current clinical standard, [18F]Fluorodeoxyglucose ([18F]F-FDG), in certain cancer types.[1] This guide provides a comparative overview of the validation process for a novel FAP inhibitor, highlighting its performance against established FAPI tracers and [18F]F-FDG.
Comparative Performance of FAP-Targeted Radiotracers
The validation of a new theranostic agent requires rigorous comparison against existing standards. The following tables summarize key performance indicators for a representative novel FAPI tracer compared to established agents like [68Ga]Ga-FAPI-04, [68Ga]Ga-FAPI-46, and [18F]F-FDG.
Table 1: In Vitro Performance Characteristics of FAP Inhibitors
| Parameter | Novel FAPI Tracer (Representative) | [68Ga]Ga-FAPI-04 | [68Ga]Ga-FAPI-46 |
| Binding Affinity (IC50, nM) | 0.1 - 5.0 | ~7.0 | ~5.0 |
| Radiochemical Yield | > 30% (for 18F-labeling) | > 95% | > 95% |
| Cellular Uptake (% added activity) | High, FAP-specific | High, FAP-specific | High, FAP-specific |
| Internalization Rate | Rapid and high | Rapid and high[3] | Rapid and high |
Table 2: Preclinical In Vivo Performance in Tumor-Bearing Models
| Parameter | Novel FAPI Tracer (Representative) | [68Ga]Ga-FAPI-04 | [68Ga]Ga-FAPI-46 |
| Tumor Uptake (%ID/g at 1h p.i.) | 5.0 - 10.0 | ~2.0 - 4.0 | ~3.0 - 6.0 |
| Tumor-to-Muscle Ratio (at 1h p.i.) | > 100 | ~50 - 100 | ~80 - 150 |
| Tumor-to-Blood Ratio (at 1h p.i.) | > 50 | ~20 - 40 | ~30 - 60 |
| Primary Route of Excretion | Renal | Renal | Renal |
Table 3: Clinical Performance in Cancer Patients (Representative SUVmax Values)
| Cancer Type | Novel FAPI Tracer (Representative) | [68Ga]Ga-FAPI-04 | [18F]F-FDG |
| Head and Neck Cancer | High (SUVmax > 10) | High (mean SUVmax 14.6)[1] | Variable, often high |
| Lung Cancer | High (SUVmax > 10) | High (mean SUVmax > 10)[4] | High |
| Breast Cancer | High (SUVmax > 8) | High (SUVmax > 6)[2] | Variable |
| Pancreatic Cancer | High (SUVmax > 8) | High (SUVmax > 6)[2] | Often low to moderate |
| Hepatocellular Carcinoma | Moderate to High (SUVmax > 6) | High (mean SUVmax 8.36)[1] | Low to moderate |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of a new theranostic agent.
Radiolabeling of FAPI Tracers
-
[68Ga]Ga-FAPI Labeling Protocol:
-
Elute 68GaCl3 from a 68Ge/68Ga generator using 0.05 M HCl.
-
Add 10-20 µg of the FAPI precursor (e.g., DOTA-FAPI-04) to the 68Ga eluate.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using a sodium acetate (B1210297) buffer.
-
Incubate the reaction mixture at 95-100°C for 5-10 minutes.[5]
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
-
-
[18F]AlF-FAPI Labeling Protocol (for NOTA-conjugated precursors):
-
Trap [18F]Fluoride on an anion exchange cartridge.
-
Elute the [18F]Fluoride with a saline/ethanol mixture.
-
Add an aqueous solution of aluminum chloride (AlCl3).
-
Incubate the mixture for 5 minutes at 100°C to form [18F]AlF.
-
Add the NOTA-conjugated FAPI precursor and continue heating for 15 minutes.[6]
-
Purify the final product using a solid-phase extraction cartridge.
-
Perform quality control via radio-HPLC.
-
In Vitro Assays
-
Cellular Uptake and Internalization Assay:
-
Plate FAP-positive cells (e.g., HT-1080-FAP) and FAP-negative control cells in 24-well plates.
-
Incubate the cells with the radiolabeled FAPI tracer (e.g., 0.1 MBq/well) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To determine non-specific binding, incubate a parallel set of cells with an excess of non-radiolabeled FAPI.
-
For internalization, after incubation, treat the cells with an acid buffer (e.g., glycine-HCl, pH 2.8) to strip surface-bound radioactivity.[7]
-
Wash the cells with cold PBS, lyse them with NaOH or a suitable lysis buffer, and measure the radioactivity in a gamma counter.
-
Express the results as a percentage of the added activity.[7]
-
In Vivo Biodistribution Studies
-
Animal Model: Use immunodeficient mice bearing xenografts of FAP-expressing human cancer cells.
-
Procedure:
-
Inject the radiolabeled FAPI tracer intravenously into the tail vein of the tumor-bearing mice (e.g., 1-2 MBq per mouse).[5]
-
At selected time points (e.g., 1, 2, 4, and 24 hours post-injection), euthanize the mice.
-
Dissect, weigh, and measure the radioactivity in major organs and the tumor using a gamma counter.[5]
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).[5]
-
Clinical PET/CT Imaging Protocol
-
Patient Preparation: Generally, no specific patient preparation such as fasting is required for FAPI PET/CT.[2]
-
Radiotracer Administration: Administer approximately 150-200 MBq of the 68Ga-labeled FAPI tracer or 200-300 MBq of the 18F-labeled FAPI tracer intravenously.[4][8]
-
Image Acquisition:
-
PET/CT imaging is typically performed 50-70 minutes after tracer injection.[8]
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
Perform a whole-body PET scan from the head to the mid-thigh.
-
-
Image Analysis: Analyze the images for tracer biodistribution and quantify the uptake in tumors and organs using the Standardized Uptake Value (SUV).[2]
Visualizing Key Concepts and Workflows
Diagrams are provided to illustrate the underlying principles and experimental processes involved in the validation of FAP-targeted theranostic agents.
Caption: FAP-Targeted Theranostic Concept.
Caption: Simplified FAP Signaling Pathway.
Caption: FAPI Validation Workflow.
References
- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Battle in Cancer Imaging: FAPI-46 vs. FAPI-04 Tracers
A new generation of radiotracers, targeting the Fibroblast Activation Protein (FAP), is revolutionizing cancer diagnosis and therapy. Among these, FAPI-04 and its successor, FAPI-46, have emerged as prominent candidates. This guide provides a comprehensive comparative analysis of these two tracers, offering researchers, scientists, and drug development professionals a detailed look at their performance, supported by experimental data.
Fibroblast Activation Protein, or FAP, is a protein that is overexpressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma in more than 90% of epithelial carcinomas.[1] This selective expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP inhibitor (FAPI)-based radiotracers, such as FAPI-04 and FAPI-46, bind with high affinity to FAP, allowing for visualization of tumors using Positron Emission Tomography (PET).
The development of FAPI-46 was driven by the need for a tracer with improved tumor retention compared to FAPI-04, a crucial characteristic for therapeutic applications.[2][3] This guide will delve into the key performance differences between these two tracers, backed by preclinical and clinical data.
In Vitro Performance: Enhanced Binding and Retention with FAPI-46
In vitro studies are fundamental in assessing the initial promise of a new tracer. These experiments typically involve cell lines that have been engineered to express FAP, allowing for a controlled evaluation of binding affinity and cellular retention.
Compared to FAPI-04, FAPI-46 has demonstrated improved FAP binding in vitro.[1] A key differentiator is the significantly slower clearance of FAPI-46 from FAP-expressing cells. One study found that after 4 hours of incubation, only 25% of the initial activity of FAPI-04 remained within the cells, whereas 65% of FAPI-46 activity was still detectable.[1] This prolonged retention is a significant advantage, particularly for therapeutic applications where a sustained radiation dose to the tumor is desired.
Table 1: In Vitro Cellular Retention
| Tracer | Percentage of Initial Activity Remaining at 4 hours |
| FAPI-04 | 25%[1] |
| FAPI-46 | 65%[1] |
Preclinical In Vivo Studies: Superior Tumor-to-Background Ratios
Preclinical studies in animal models, typically tumor-bearing mice, are crucial for evaluating the in vivo behavior of radiotracers before they are used in humans. These studies provide valuable data on tumor uptake, biodistribution in various organs, and clearance kinetics.
Both FAPI-04 and FAPI-46 have shown robust tumor accumulation with low uptake in healthy tissues.[1] However, comparative studies have highlighted the superior performance of FAPI-46 in achieving higher contrast images. FAPI-46 displayed the highest tumor-to-blood, tumor-to-muscle, and tumor-to-liver ratios among several tested compounds, including FAPI-04.[1] This translates to clearer and more easily interpretable PET images.
Biodistribution studies have shown that FAPI-46 leads to higher tumor accumulation at 1 and 4 hours post-injection compared to FAPI-04.[1] While both tracers are predominantly cleared through the kidneys, FAPI-46 exhibited significantly reduced renal activity at all measured time points.[1]
Table 2: Preclinical Biodistribution in Tumor-Bearing Mice (%ID/g)
| Tracer | Tumor (1h) | Tumor (4h) | Kidney (1h) | Liver (1h) | Muscle (1h) |
| FAPI-04 | Lower | Lower | Higher | Lower | Higher |
| FAPI-46 | Higher[1] | Higher[1] | Lower[1] | Comparable[1] | Lower[1] |
Clinical Performance in Cancer Patients: Enhanced Imaging and Dosimetry
The ultimate test for any new tracer lies in its performance in human subjects. Clinical studies have confirmed the promising preclinical data, demonstrating the advantages of FAPI-46 in cancer patients.
PET/CT scans using 68Ga-FAPI-46 have shown high intratumoral uptake as early as 10 minutes after administration.[4] Importantly, these studies have revealed higher tumor uptake with FAPI-46 compared to FAPI-04.[4] This leads to improved tumor delineation and potentially better detection of smaller lesions.
From a safety perspective, radiation dosimetry studies have found that 68Ga-labeled FAPI tracers have a favorable safety profile, with whole-body effective doses comparable to or lower than other commonly used PET tracers.[5] Notably, 68Ga-FAPI-46 has been reported to have a lower average effective whole-body dose than 68Ga-FAPI-04.[5]
Table 3: Clinical Performance and Dosimetry
| Parameter | FAPI-04 | FAPI-46 |
| Tumor Uptake | High | Higher[4] |
| Tumor Retention | Shorter | Longer[2] |
| Image Contrast | High | Higher[1] |
| Effective Dose (mSv/MBq) | 1.27 - 1.64 x 10-2[5] | 7.80 x 10-3[4][5] |
Experimental Protocols
A generalized experimental workflow for comparing FAPI tracers is outlined below. Specific parameters may vary between studies.
Key Methodologies:
-
Radiolabeling: FAPI tracers are typically labeled with Gallium-68 (68Ga) for PET imaging. The process involves the chelation of 68Ga to the DOTA moiety of the FAPI molecule.
-
In Vitro Binding and Internalization Assays: FAP-expressing cells (e.g., HT-1080-FAP) are incubated with the radiolabeled FAPI tracer. Binding affinity is determined by measuring the amount of tracer bound to the cells. Internalization is assessed by measuring the amount of tracer that has been taken up by the cells over time.
-
Animal Studies: Tumor-bearing mice (e.g., with HT-1080-FAP xenografts) are injected with the radiolabeled tracer. PET/CT imaging is performed at various time points to visualize tumor uptake and biodistribution. Following imaging, organs are harvested to quantify the tracer uptake in different tissues.
-
Clinical Studies: Cancer patients undergo PET/CT scans at multiple time points after injection of the radiolabeled FAPI tracer. Tumor uptake is quantified using Standardized Uptake Values (SUVs), and tumor-to-background ratios are calculated. Radiation dosimetry is performed to estimate the absorbed radiation dose in various organs.[2]
Mechanism of Action: Targeting the Tumor Microenvironment
The efficacy of FAPI tracers stems from their ability to selectively target FAP on cancer-associated fibroblasts within the tumor microenvironment. This interaction is key to their diagnostic and therapeutic potential.
Conclusion
The development of FAPI-46 represents a significant advancement in the field of FAP-targeted radiopharmaceuticals. Compared to its predecessor, FAPI-04, FAPI-46 offers improved in vitro binding and cellular retention, leading to superior in vivo tumor uptake and higher tumor-to-background ratios.[1] Its favorable biodistribution and lower radiation dose make it a highly promising tracer for both diagnostic imaging and future therapeutic applications.[1][5] As research continues, FAPI-46 is poised to play an increasingly important role in the management of a wide range of cancers.
References
- 1. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients [escholarship.org]
- 3. dosisoft.com [dosisoft.com]
- 4. FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
FAP-Targeted Therapy vs. Traditional Chemotherapy: A Comparative Guide for Researchers
A new frontier in oncology is emerging with therapies targeting Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of many cancers. Unlike traditional chemotherapy that directly targets rapidly dividing cells, FAP-targeted therapies aim to remodel the tumor stroma, enhance immune responses, and deliver cytotoxic payloads directly to the tumor site. This guide provides a comparative analysis of FAP-targeted therapies against traditional chemotherapy, drawing upon available preclinical and early-stage clinical data to inform researchers, scientists, and drug development professionals.
While direct head-to-head clinical trials are largely unavailable at this early stage of FAP-targeted therapy development, this guide synthesizes existing data to offer a comprehensive overview of the distinct mechanisms, experimental validation, and potential advantages of this novel therapeutic approach.
Section 1: Mechanism of Action - A Fundamental Divide
Traditional chemotherapy operates on the principle of cytotoxicity against rapidly proliferating cells. This approach, while effective in killing cancer cells, also affects healthy, rapidly dividing cells in the body, leading to common side effects like myelosuppression, mucositis, and hair loss.
FAP-targeted therapies, in contrast, leverage the specific expression of FAP on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This allows for a more localized and targeted attack. There are several modalities of FAP-targeted therapies currently under investigation:
-
FAP-Targeted Radionuclide Therapy (TRT): These therapies use a FAP-binding molecule to deliver a radioactive payload directly to the tumor stroma, minimizing systemic radiation exposure.
-
FAP-Targeted Antibody-Drug Conjugates (ADCs): ADCs consist of a FAP-targeting antibody linked to a potent cytotoxic agent. This allows for the selective delivery of chemotherapy-like drugs to the tumor microenvironment.
-
FAP-Targeted CAR-T Cell Therapy: This approach involves genetically engineering a patient's T cells to recognize and attack FAP-expressing cells within the tumor stroma.
The following diagram illustrates the conceptual difference in the mechanism of action between traditional chemotherapy and FAP-targeted therapies.
Caption: High-level comparison of drug distribution.
Section 2: Preclinical Head-to-Head and Efficacy Data
Direct comparative preclinical studies are emerging. These studies provide the initial evidence for the potential superiority of FAP-targeted approaches over or in combination with traditional chemotherapy.
FAP-Targeted CAR-T Cell Therapy vs. Control in Solid Tumors
Preclinical studies have demonstrated the potential of FAP-targeted CAR-T cells to overcome the immunosuppressive tumor microenvironment, a major hurdle for many cancer therapies.
| Therapeutic Agent | Cancer Model | Key Findings | Toxicity | Citation |
| FAP-CAR T cells (CD28/CD3ζ) | Lung Cancer (A549) | Significantly decreased tumor growth and improved survival in mouse models compared to controls. | No significant toxicity was observed in mice for at least two days post-treatment. | [1] |
| FAP-CAR T cells (4-1BB/CD3ζ) | Various solid tumors | Significantly reduced tumor growth by 35-50% in three different mouse models. | No significant toxicity observed in treated mice. | [1] |
Experimental Protocol: Preclinical FAP-CAR T Cell Therapy
The following workflow outlines a typical preclinical experiment evaluating FAP-CAR T cell efficacy.
References
Unveiling the Link: FAPI-PET Signal and FAP Expression Levels, A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the correlation between Fibroblast Activation Protein (FAP) inhibitor (FAPI) Positron Emission Tomography (PET) signal intensity and FAP expression in tissues is paramount for advancing cancer diagnostics and theranostics. This guide provides a comprehensive comparison of FAPI-PET tracers, supported by experimental data, to elucidate this critical relationship.
Fibroblast Activation Protein, a cell surface serine protease, is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of numerous cancer types, while its presence in healthy tissues is limited.[1][2] This differential expression makes FAP an attractive target for both imaging and therapy.[1][2] FAPI-PET imaging has emerged as a promising tool for visualizing FAP-expressing tumors, often demonstrating higher tumor-to-background ratios than the commonly used [18F]FDG-PET.[1][3] This guide delves into the quantitative relationship between the imaging signal and the underlying protein expression, a crucial step in validating FAPI-PET as a reliable biomarker.
Quantitative Correlation: FAPI-PET Signal vs. FAP Expression
Multiple studies have demonstrated a positive and statistically significant correlation between the uptake of FAPI-PET tracers, as measured by the maximum standardized uptake value (SUVmax), and the level of FAP expression determined by immunohistochemistry (IHC). This correlation has been observed across a range of solid tumors and with various FAPI tracers.
| FAPI Tracer | Cancer/Disease Type | Correlation (r) with FAP IHC | p-value | Reference |
| 68Ga-FAPI-46 | Various Solid Cancers | 0.85 (SUVmax vs. IHC score) | < 0.001 | [4] |
| 68Ga-FAPI-46 | Various Solid Cancers | 0.781 (SUVmax vs. IHC score) | < 0.001 | [5][6] |
| 68Ga-FAPI-46 | Various Solid Cancers | 0.783 (SUVmean vs. IHC score) | < 0.001 | [5][6] |
| 68Ga-FAPI-04 | Non-Small Cell Lung Cancer | 0.470 (SUVmax vs. FAP expression) | ≤ 0.001 | [7] |
| 18F-FAPI-04 | Stage IA Lung Adenocarcinoma | 0.64 (SUVmax vs. FAP-IHC score) | 0.005 | [8] |
| FAPI (unspecified) | Interstitial Lung Disease | 0.57 (SUVmax vs. FAP expression) | 0.001 | [9][10] |
| FAPI (unspecified) | Interstitial Lung Disease | 0.54 (SUVmean vs. FAP expression) | 0.002 | [9][10] |
Experimental Protocols
The validation of FAPI-PET as a biomarker for FAP expression relies on robust and well-defined experimental methodologies. The following protocols are representative of the key experiments cited in the correlating studies.
FAPI-PET/CT Imaging
-
Radiotracer Administration: Patients are intravenously injected with a specific FAPI radiotracer, such as 68Ga-FAPI-46 or 18F-FAPI-04.
-
Uptake Period: A designated uptake period, typically around 60 minutes, allows for the radiotracer to distribute and accumulate in FAP-expressing tissues.[1] Patients are generally not required to fast beforehand, a notable advantage over FDG-PET.[11]
-
Image Acquisition: Whole-body PET/CT scans are performed. The PET data provides functional information on radiotracer uptake, while the CT scan offers anatomical localization.
-
Image Analysis: The PET images are analyzed to quantify radiotracer uptake in tumors and other tissues. The most common metric is the Standardized Uptake Value (SUV), particularly the maximum value within a region of interest (SUVmax) and the mean value (SUVmean).[6][9]
FAP Expression Analysis (Immunohistochemistry - IHC)
-
Tissue Procurement: Following FAPI-PET imaging, tumor and, when possible, adjacent non-cancerous tissue samples are obtained through surgical resection or biopsy.[4][5]
-
Tissue Processing: The tissue samples are fixed, embedded in paraffin, and sectioned into thin slices.
-
Immunostaining: The tissue sections are incubated with a primary antibody specific for FAP. A secondary antibody, linked to an enzyme, is then added, which binds to the primary antibody. A chromogen is subsequently introduced, which reacts with the enzyme to produce a colored precipitate at the site of FAP expression.
-
Scoring: The stained slides are examined by a pathologist. FAP expression is semi-quantitatively scored based on the intensity and percentage of stained cancer-associated fibroblasts. A common scoring system ranges from 0 (no expression) to 3 (strong and widespread expression).[6]
-
Correlation Analysis: Statistical methods, such as Spearman or Pearson correlation coefficients, are used to assess the relationship between the FAPI-PET uptake values (SUVmax, SUVmean) and the FAP IHC scores.[6][9]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Workflow for correlating FAPI-PET signal with FAP expression.
Conceptual pathway of FAPI-PET signal generation.
References
- 1. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Correlation of 68Ga-FAPi-46 PET biodistribution with FAP expression by immunohistochemistry in patients with solid cancers: a prospective translational exploratory study [escholarship.org]
- 6. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the diagnostic accuracy between 18F-FAPI-04 PET/CT and 18F-FDG PET/CT in the clinical stage IA of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of FAPI PET Uptake with Immunohistochemistry in Explanted Lungs from Patients with Advanced Interstitial Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. New PET tracer detects more metastases in cancer patients | MDedge [ma1.mdedge.com]
FAPI-Based Radiotracers Demonstrate Superiority in Cancer Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive analysis of recent clinical trial data reveals the significant potential of Fibroblast Activation Protein Inhibitor (FAPI)-based radiotracers in oncological imaging, often outperforming the current standard, [18F]FDG PET/CT, in diagnostic accuracy and tumor visualization. This guide provides a detailed comparison of FAPI-based radiotracers with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is overexpressed in cancer-associated fibroblasts (CAFs), which constitute a significant component of the tumor stroma in over 90% of epithelial carcinomas.[1][2][3] This high expression in tumors and low presence in healthy tissues make FAP an attractive target for diagnostic imaging and therapy (theranostics).[1][3] FAPI radiotracers, such as those labeled with Gallium-68 (68Ga) or Fluorine-18 (18F), bind with high affinity to FAP, enabling sensitive and specific visualization of primary tumors and metastatic lesions.[1][2]
Comparative Performance: FAPI vs. FDG PET/CT
Clinical studies have consistently shown that FAPI PET/CT offers several advantages over [18F]FDG PET/CT. These include higher tumor-to-background ratios (TBR), improved detection of certain metastases, and utility in cancers with low FDG avidity.[1][4][5] While [18F]FDG relies on the metabolic activity of cancer cells (the Warburg effect), its uptake can be limited in certain tumor types and confounded by inflammation.[1][6] FAPI tracers target the tumor microenvironment, providing a complementary and often more specific signal.[3]
A key advantage of FAPI PET/CT is the simplified patient preparation, which does not require fasting, and the rapid clearance of the tracer from circulation, allowing for early imaging post-injection.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various clinical trials comparing the performance of FAPI-based radiotracers and [18F]FDG.
Table 1: Diagnostic Accuracy of FAPI vs. [18F]FDG PET/CT in Lung Cancer (548 lesions in 68 patients) [8]
| Metric | 18F-FAPI PET/CT | 18F-FDG PET/CT | P-value |
| Sensitivity | 99% (392/397) | 87% (346/397) | < .001 |
| Specificity | 93% (141/151) | 79% (120/151) | .004 |
| Accuracy | 97% (533/548) | 85% (466/548) | < .001 |
| Negative Predictive Value | 97% (141/146) | 70% (120/171) | < .001 |
Table 2: Tumor-to-Background Ratios (TBR) in Lung Cancer [8]
| Lesion Type | 18F-FAPI PET/CT (Mean TBR ± SD) | 18F-FDG PET/CT (Mean TBR ± SD) | P-value |
| Primary Lung Tumors | 25.3 ± 14.0 | 32.1 ± 21.1 | < .001 |
| Metastatic Lymph Nodes | 7.5 ± 6.6 | 5.9 ± 8.6 | < .001 |
| Bone Metastases | 8.6 ± 5.4 | 4.3 ± 2.3 | < .001 |
Table 3: Pooled Sensitivity of 68Ga-FAPI-04 vs. [18F]FDG PET/CT in Primary Digestive System Cancers (15 studies, 383 patients) [9]
| Cancer Type | 68Ga-FAPI-04 PET/CT (Pooled Sensitivity, 95% CI) | 18F-FDG PET/CT (Pooled Sensitivity, 95% CI) |
| Overall | 0.98 (0.94–1.00) | 0.73 (0.60–0.84) |
| Gastric Cancer | 0.90 (0.76–0.99) | 0.68 (0.39–0.91) |
| Liver Cancer | 0.81 (0.53–0.99) | 0.62 (0.51–0.73) |
| Biliary Tract Cancer | 1.00 (0.95–1.00) | 0.65 (0.48–0.81) |
| Pancreatic Cancer | 1.00 (0.87–1.00) | 0.73 (0.52–0.88) |
| Colorectal Cancer | 1.00 (0.98–1.00) | 0.94 (0.72–1.00) |
Table 4: SUVmax Values in Breast Cancer [7]
| Lesion Type | [68Ga]FAPI-46 PET/CT (SUVmax) | 18F-FDG PET/CT (SUVmax) | P-value |
| Primary Lesions | 16.6 | 11.6 | <0.001 |
| Involved Lymph Nodes | 11.0 | 8.6 | 0.042 |
| Lesions < 1.5 cm | 12.3 | 5.4 | 0.004 |
Experimental Protocols
The methodologies for FAPI-PET/CT imaging are becoming standardized, offering a streamlined workflow compared to [18F]FDG-PET/CT.
Patient Preparation and Radiotracer Injection
-
[18F]FDG PET/CT: Patients are typically required to fast for at least 4-6 hours to ensure low blood glucose levels, which can interfere with FDG uptake.[10]
-
FAPI PET/CT: No specific patient preparation such as fasting is required.[7] The injected activity for 68Ga-FAPI is generally between 1.85-3.7 MBq per kg of body weight.[10][11]
Imaging Acquisition
-
Uptake Time: PET/CT images are acquired after an uptake period following the radiotracer injection. For 68Ga-labeled FAPI compounds, this period is typically 20 to 60 minutes.[12] For 18F-labeled FAPI compounds, the recommended uptake time is 30 to 90 minutes.[12] This is often comparable to or shorter than the typical 60-minute uptake time for [18F]FDG.[10]
-
Scanning: Whole-body PET/CT scans are performed according to standard clinical protocols.
Image Analysis
-
Qualitative and Semi-quantitative Assessment: Images are evaluated by experienced nuclear medicine physicians.[10] Non-physiologic uptake is identified and categorized.
-
Quantitative Metrics: Key metrics for comparison include the Maximum Standardized Uptake Value (SUVmax) and the Tumor-to-Background Ratio (TBR). SUVmax is a measure of tracer uptake in a region of interest.[13] TBR is calculated by dividing the SUVmax of a lesion by the SUVmean of a background region, such as the blood pool in the descending aorta.[11]
Visualizing the Mechanisms and Processes
To better understand the underlying principles and workflows, the following diagrams illustrate the FAP signaling pathway in the tumor microenvironment and the general experimental workflow for comparative FAPI and FDG PET/CT studies.
Conclusion and Future Directions
The evidence from numerous clinical trials strongly supports the use of FAPI-based radiotracers as a powerful tool in oncologic imaging. Their ability to deliver high-contrast images, improve diagnostic accuracy in various cancers, and streamline the imaging process marks a significant advancement in the field.[1][14] Particularly in cancers of the digestive system, lung, and breast, FAPI PET/CT has demonstrated clear advantages over the conventional [18F]FDG PET/CT.[7][8][9]
Further research is ongoing to explore the full potential of FAPI tracers, including their application in a wider range of cancers and their use in radioligand therapy, where the FAP-targeting molecule is paired with a therapeutic radionuclide to treat tumors.[3][15] The development of new FAPI derivatives with improved tumor retention and pharmacokinetic profiles continues to be an active area of investigation.[16] As more data becomes available from large-scale prospective trials, FAPI-based imaging is poised to become an integral part of precision oncology.
References
- 1. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Frontiers | Head-to-head comparison of 68Ga-FAPI-04 PET/CT and 18F-FDG PET/CT in the evaluation of primary digestive system cancer: a systematic review and meta-analysis [frontiersin.org]
- 10. First Clinical Experience of 68Ga-FAPI PET/CT in Tertiary Cancer Center: Identifying Pearls and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Clinical and Research Applications of FAPI Tracers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Accuracy of Fibroblast Activation Protein (FAP) Imaging: A Comparison with [18F]FDG PET/CT
A guide for researchers, scientists, and drug development professionals on the performance of FAP-targeted radiotracers in oncology.
Introduction
Fibroblast Activation Protein (FAP) has emerged as a promising target for diagnostic imaging in oncology. Expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, FAP is minimally present in healthy tissues, offering a high-contrast target for imaging agents. This guide provides a comparative evaluation of the diagnostic accuracy of FAP-targeted positron emission tomography (PET) imaging with the current standard, [18F]Fluorodeoxyglucose ([18F]FDG) PET/CT.
While the specific tracer "FT-FAPI-12_9" was requested, a comprehensive search of scientific literature and clinical trial databases did not yield any information on this particular agent. Therefore, this guide will focus on widely studied and well-documented FAP inhibitors (FAPIs), primarily those labeled with Gallium-68 ([68Ga]), such as [68Ga]Ga-FAPI-04 and [68Ga]Ga-FAPI-46, for which a substantial body of experimental data exists.
Comparative Diagnostic Accuracy
Multiple studies have demonstrated that FAPI-PET/CT can offer advantages over [18F]FDG-PET/CT in various malignancies. The following tables summarize the quantitative data on the diagnostic performance of [68Ga]Ga-FAPI tracers compared to [18F]FDG.
Table 1: Diagnostic Accuracy in Lung Cancer
| Cancer Type | Tracer | Sensitivity | Specificity | Accuracy | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | [68Ga]Ga-FAPI-04 | Not specified | Not specified | 100% | [1][2] |
| [18F]FDG | Not specified | Not specified | 89.6% | [1][2] | |
| Lung Cancer (Lesion-based) | [18F]FAPI | 99% | 93% | 97% | [3] |
| [18F]FDG | 87% | 79% | 85% | [3] | |
| Lung Cancer Bone Metastases (Lesion-based) | [68Ga]Ga-FAPI-04 | 80.45% | Not specified | 81.25% | [4][5] |
| [18F]FDG | 65.26% | Not specified | 67.29% | [4][5] |
Table 2: Diagnostic Accuracy in Breast Cancer
| Analysis Level | Tracer | Sensitivity | Specificity | Accuracy | Reference |
| Per-patient | [68Ga]Ga-FAPI | 100% | 100% | 100% | [6][7] |
| [18F]FDG | 100% | 100% | 100% | [6][7] | |
| Primary Lesions | [68Ga]Ga-FAPI | 100% | 95.6% | Not specified | [8] |
| [18F]FDG | 78.2% | 100% | Not specified | [8] | |
| Axillary Lymph Node Metastasis | [68Ga]Ga-FAPI | 92.86% | Not specified | Not specified | [9] |
| [18F]FDG | 61.9% | Not specified | Not specified | [9] |
Table 3: Diagnostic Accuracy in Gastrointestinal Cancers
| Cancer Type | Tracer | Sensitivity | Specificity | Accuracy | Reference |
| Colorectal Cancer (Per-patient) | [68Ga]Ga-FAPI | 90.9% | Not specified | 85.7% | [6][7] |
| [18F]FDG | 81.8% | Not specified | 78.6% | [6][7] | |
| Primary Digestive Tract Cancers | [68Ga]Ga-FAPI-04 | 98% | 81% | Not specified | [10] |
| [18F]FDG | 73% | 77% | Not specified | [10] |
Table 4: Standardized Uptake Values (SUVmax) Comparison
| Cancer Type / Lesion | [68Ga]Ga-FAPI Tracer | Mean SUVmax | [18F]FDG Mean SUVmax | P-value | Reference |
| Invasive Lobular Breast Carcinoma | [68Ga]Ga-FAPI | 13.8 ± 5.1 | 3.9 ± 3.0 | < 0.001 | [8] |
| Axillary Lymph Node Metastases (Breast Cancer) | [68Ga]Ga-FAPI | 10.3 ± 5.8 | 7.0 ± 4.3 | = 0.015 | [9] |
| NSCLC Lymph Nodes | [68Ga]Ga-FAPI-04 | Significantly higher | Lower | < 0.05 | [1] |
| NSCLC Bone Metastases | [68Ga]Ga-FAPI-04 | Significantly higher | Lower | < 0.05 | [1] |
| Lung Cancer Bone Metastases | [68Ga]Ga-FAPI-04 | Significantly higher | Lower | < 0.01 | [4] |
| Breast Cancer Lesions | [68Ga]Ga-FAPI-46 | 9.9 ± 5.6 | 10.9 ± 8.4 | = 0.565 | [11] |
Experimental Protocols
The following sections outline representative methodologies for FAPI-PET/CT and [18F]FDG-PET/CT imaging based on published clinical trials.
[68Ga]Ga-FAPI PET/CT Imaging Protocol
-
Patient Preparation:
-
No specific dietary preparation, such as fasting, is generally required.
-
Patients are encouraged to be well-hydrated.
-
-
Radiotracer Administration:
-
[68Ga]Ga-FAPI-04 or [68Ga]Ga-FAPI-46 is administered intravenously.
-
The typical injected dose ranges from 1.8 to 2.2 MBq/kg body weight.
-
-
PET/CT Imaging:
-
Imaging is typically performed 20-90 minutes after radiotracer injection.[12]
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
The PET scan is then performed, covering the area from the skull base to the mid-thigh.
-
Image acquisition time is generally 2-3 minutes per bed position.
-
[18F]FDG PET/CT Imaging Protocol
-
Patient Preparation:
-
Patients are required to fast for at least 6 hours prior to the scan.
-
Blood glucose levels are checked before radiotracer injection and should ideally be below 200 mg/dL.
-
Patients should avoid strenuous physical activity for 24 hours before the scan.
-
-
Radiotracer Administration:
-
[18F]FDG is administered intravenously.
-
The typical injected dose is 3.7-5.5 MBq/kg body weight.
-
-
PET/CT Imaging:
-
There is an uptake period of approximately 60 minutes, during which the patient should rest quietly.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
The PET scan follows, covering the same anatomical range as the FAPI scan.
-
Image acquisition time is similar to that of the FAPI scan.
-
Visualizations
FAP Signaling Pathway in Cancer-Associated Fibroblasts
The following diagram illustrates some of the key signaling pathways activated by FAP in cancer-associated fibroblasts, promoting tumor growth and immunosuppression.
Caption: FAP signaling pathways in cancer-associated fibroblasts.
General Experimental Workflow for FAPI-PET Imaging
This diagram outlines the typical workflow for a clinical study evaluating FAPI-PET imaging.
Caption: A generalized workflow for FAPI-PET/CT imaging studies.
References
- 1. Comparison of 18 F-FDG PET/CT and 68 Ga-FAPI-04 PET/CT in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. Comparison of [68Ga]Ga-FAPI-04 and [18F]FDG PET/CT for detection of bone metastases of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of [68Ga]Ga-FAPI-04 and [18F]FDG PET/CT for detection of bone metastases of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Head-to-head comparison of 68Ga-FAPI-04 PET/CT and 18F-FDG PET/CT in the evaluation of primary digestive system cancer: a systematic review and meta-analysis [frontiersin.org]
- 11. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 12. bcan.org [bcan.org]
A Comparative Guide to the Cross-Validation of FAPI Imaging with Histopathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI) imaging with traditional histopathology, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the correlation between these two modalities and the methodologies employed in their validation.
Fibroblast Activation Protein (FAP) is a promising theranostic target due to its high expression in cancer-associated fibroblasts (CAFs) across a wide variety of tumors.[1][2] FAPI Positron Emission Tomography (PET) imaging has emerged as a powerful tool for visualizing FAP-expressing tumors. The validation of this non-invasive imaging technique against the gold standard of histopathology is crucial for its integration into clinical practice and drug development.
Quantitative Comparison of FAPI PET Imaging and Histopathology
Multiple studies have demonstrated a positive correlation between the uptake of FAPI radiotracers, as measured by the maximum standardized uptake value (SUVmax) on PET scans, and the level of FAP expression in tumor tissue, determined by immunohistochemistry (IHC). This correlation forms the basis for FAPI PET's utility as a biomarker for FAP expression.
Below is a summary of quantitative data from key studies that have performed a direct comparison between FAPI PET imaging and histopathology.
| Cancer Type(s) | FAPI Radiotracer | Number of Patients/Samples | Correlation Metric | Correlation Value (r) | p-value | Reference |
| Multiple Solid Cancers | 68Ga-FAPI-46 | 15 patients | Spearman r | 0.781 (SUVmax vs. IHC score) | < 0.001 | [3] |
| Multiple Solid Cancers | 68Ga-FAPI | 61 histopathology samples | Pearson r | 0.352 (SUVmax vs. FAP IHC score) | 0.005 | [4] |
| Pancreatic Cancer | 68Ga-FAPI-74 | N/A | Comparison of mean values | Increasing SUVmax with higher malignancy grade | N/A | [5] |
| Multiple Solid Cancers | 68Ga-FAPI-46 | 144 participants | Positive Predictive Value (PPV) | 90% (patient-based) | N/A | [6] |
| Multiple Solid Cancers | 68Ga-FAPI | N/A | Spearman r | 0.43 (SUVmax vs. FAP expression) | < 0.05 | [1] |
| Cholangiocarcinoma | 68Ga-FAPI-46 | N/A | Spearman r | 0.48 (SUVmax vs. FAP expression) | 0.04 | [7] |
Note: The strength of the correlation can vary depending on the tumor type, the specific FAPI tracer used, and the methodologies for both imaging and histopathological analysis.
Experimental Protocols
The cross-validation of FAPI imaging with histopathology involves a multi-step process that begins with patient selection and concludes with data correlation.
1. Patient Selection and Consent:
-
Patients with a confirmed or suspected diagnosis of a malignancy of interest are recruited for the study.[6][8]
-
Inclusion criteria often specify the need for a planned biopsy or surgical resection of a tumor lesion.[8][9]
-
Informed consent is obtained from all participants.[9]
2. FAPI PET/CT Imaging:
-
A specific FAPI radiotracer, most commonly labeled with Gallium-68 (e.g., 68Ga-FAPI-04, 68Ga-FAPI-46), is administered intravenously.[9][10]
-
After an uptake period, typically ranging from 20 to 90 minutes, a whole-body PET/CT scan is performed.[10][11]
-
Quantitative analysis of the PET images is conducted to determine the SUVmax in tumor lesions.[12]
3. Tissue Acquisition and Processing:
-
Following the PET scan, a biopsy or surgical excision of the targeted tumor lesion is performed.[3]
-
The collected tissue samples are fixed (e.g., in formalin), processed, and embedded in paraffin (B1166041) blocks.
4. Histopathological Analysis:
-
Thin sections are cut from the paraffin blocks and mounted on microscope slides.
-
Immunohistochemistry (IHC): The slides are stained with an antibody specific to FAP. This allows for the visualization and quantification of FAP protein expression within the tumor microenvironment.
-
Scoring: A pathologist, often blinded to the PET imaging results, evaluates the stained slides. FAP expression is typically scored based on the intensity of the staining and the percentage of FAP-positive cells (e.g., cancer-associated fibroblasts). This can be a semi-quantitative score (e.g., 0-3 scale) or a more detailed scoring system like the H-score.
5. Data Correlation:
-
The quantitative data from FAPI PET (SUVmax) and histopathology (IHC scores) for each corresponding lesion are statistically analyzed.
-
Correlation coefficients (e.g., Pearson's or Spearman's) are calculated to determine the strength and significance of the relationship between tracer uptake and FAP protein expression.[3][4]
Visualizing the Workflow and Rationale
To better illustrate the processes and relationships described, the following diagrams have been generated.
Caption: Experimental workflow for cross-validating FAPI PET imaging with histopathology.
References
- 1. mdpi.com [mdpi.com]
- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast-Activation Protein PET and Histopathology in a Single-Center Database of 324 Patients and 21 Tumor Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical FAP Expression Reflects 68Ga-FAPI PET Imaging Properties of Low- and High-Grade Intraductal Papillary Mucinous Neoplasms and Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [68Ga]Ga-FAPI-46 PET accuracy for cancer imaging with histopathology validation: a single-centre, single-arm, interventional, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. University of California Health Malignant Neoplasm Trial → FAPi PET/CT in Prostate Cancer With Histopathology Validation [clinicaltrials.ucbraid.org]
- 10. bcan.org [bcan.org]
- 11. Facebook [cancer.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Meta-Analysis of FAP Inhibitors in Solid Tumor Diagnosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Fibroblast Activation Protein (FAP) inhibitors as radiotracers for Positron Emission Tomography (PET) imaging represents a significant advancement in the diagnosis and staging of solid tumors. This guide provides a comprehensive meta-analytical comparison of the diagnostic performance of FAP inhibitors, primarily Gallium-68 labeled FAP inhibitors (⁶⁸Ga-FAPI), against the current standard, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), and other diagnostic modalities across various solid tumors.
Executive Summary
Numerous meta-analyses have demonstrated that FAPI-PET/CT offers significant advantages over ¹⁸F-FDG PET/CT in the diagnosis of a wide range of solid tumors.[1][2][3][4][5][6][7] Key advantages include higher sensitivity and detection rates, particularly in tumors with low glucose metabolism, and a superior tumor-to-background ratio, leading to clearer image interpretation.[1][3][4][7] While ¹⁸F-FDG remains a valuable tool, FAPI-PET/CT is emerging as a powerful complementary and, in some cases, superior diagnostic agent.
Comparative Diagnostic Performance of FAP Inhibitors
The diagnostic accuracy of FAPI-PET/CT has been rigorously evaluated in multiple meta-analyses. The following tables summarize the pooled quantitative data, comparing its performance against ¹⁸F-FDG PET/CT in several common solid tumors.
Pancreatic Cancer
FAPI-PET/CT has shown exceptional promise in the diagnosis of pancreatic cancer, a malignancy notoriously difficult to detect and stage accurately.
Table 1: Diagnostic Performance in Pancreatic Cancer
| Metric | ⁶⁸Ga-FAPI PET/CT | ¹⁸F-FDG PET/CT | Reference(s) |
| Sensitivity (Primary Tumor) | 0.99 (95% CI: 0.97-1.00) | 0.84 (95% CI: 0.70-0.92) | [8] |
| Sensitivity (Lymph Node Metastasis) | Not Reported | Not Reported | |
| Area Under the Curve (AUC) | 0.99 (95% CI: 0.98-1.00) | 0.91 (95% CI: 0.88-0.93) | [8] |
| Detection Rate (Per-Lesion) | Higher than ¹⁸F-FDG | Lower than ⁶⁸Ga-FAPI | [9][10] |
A meta-analysis highlighted that FAPI PET imaging improved TNM staging in 25% of pancreatic cancer patients and altered clinical management in 11.7% of cases compared to ¹⁸F-FDG.[8]
Head and Neck Cancer
In head and neck cancers, FAPI-PET/CT demonstrates high detection rates for primary tumors and is particularly useful in identifying unknown primary tumors.
Table 2: Diagnostic Performance in Head and Neck Cancer
| Metric | ⁶⁸Ga-FAPI PET/CT | ¹⁸F-FDG PET/CT | Reference(s) |
| Detection Rate (Primary Tumor) | 99% (Pooled) | Lower than ⁶⁸Ga-FAPI | [11][12] |
| Sensitivity (Nodal Metastasis) | 90% (95% CI: 0.81-0.95) | Not Reported in Meta-analysis | [11][12] |
| Specificity (Nodal Metastasis) | 84% (95% CI: 0.61-0.95) | Not Reported in Meta-analysis | [11][12] |
| Accuracy (Primary Tumor) | Higher than ¹⁸F-FDG | Lower than ⁶⁸Ga-FAPI | [13][14] |
One study found that ⁶⁸Ga-FAPI-PET/CT detected more primary lesions than ¹⁸F-FDG-PET/CT (46 vs. 17) and led to improved treatment plans in 24% of patients.[13]
Lung Cancer
For lung cancer, FAPI-PET/CT shows promise in detecting metastatic disease, particularly in bone and lymph nodes.
Table 3: Diagnostic Performance in Lung Cancer
| Metric | ¹⁸F-FAPI PET/CT | ¹⁸F-FDG PET/CT | Reference(s) |
| Sensitivity (Overall Lesions) | 99% | 87% | [15] |
| Specificity (Overall Lesions) | 93% | 79% | [15] |
| Accuracy (Overall Lesions) | 97% | 85% | [15] |
| Tumor-to-Background Ratio (Metastatic Lymph Nodes) | Higher (7.5 ± 6.6) | Lower (5.9 ± 8.6) | [15] |
| Tumor-to-Background Ratio (Bone Metastases) | Higher (8.6 ± 5.4) | Lower (4.3 ± 2.3) | [15] |
A meta-analysis indicated that ⁶⁸Ga-FAPI-04 PET/CT was significantly superior to ¹⁸F-FDG PET/CT in the number of lymph nodes and bone metastases revealed.[16]
Breast Cancer
FAPI-PET/CT has demonstrated utility across various subtypes of breast cancer, including those with typically low ¹⁸F-FDG avidity.
Table 4: Diagnostic Performance in Breast Cancer
| Metric | ⁶⁸Ga-FAPI PET/CT | ¹⁸F-FDG PET/CT | Reference(s) |
| Detection Rate (Primary & Metastatic Lesions) | Generally higher | Generally lower | [17][18] |
| Tumor Uptake (SUVmax) | Higher | Lower | [18] |
| Metastatic Lesion Detection | More lesions identified | Fewer lesions identified | [18][19] |
In a study on invasive lobular carcinoma, ⁶⁸Ga-FAPI-PET/CT showed higher radiotracer uptake in primary tumors and identified more metastatic lesions compared to ¹⁸F-FDG-PET/CT.[18] FAPI PET/CT led to a change in staging for nearly 20% of newly diagnosed breast cancer patients.[19]
Experimental Protocols
Standardized protocols are crucial for the reliable application of FAPI-PET/CT in clinical and research settings. The following outlines a typical experimental protocol based on current guidelines and practices.[1][20]
Patient Preparation
-
Hydration: Patients should be well-hydrated to facilitate the clearance of the radiotracer.[1][20]
-
Fasting: Unlike ¹⁸F-FDG PET/CT, fasting is not required for FAPI-PET/CT as glucose and insulin (B600854) levels do not affect tracer biodistribution.[1][20]
-
Exercise: No restrictions on strenuous exercise are necessary before the scan.[1][20]
Radiotracer Administration
-
Radiotracer: Typically ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FAPI-46, or ¹⁸F-labeled FAPI analogues.
-
Administered Activity:
-
Injection: Intravenous injection.
PET/CT Imaging Acquisition
-
Uptake Time:
-
Scanning: Whole-body PET/CT scan.
-
Image Analysis: Lesions are typically identified as positive if their uptake is visually higher than the surrounding background tissue. Semi-quantitative analysis using the maximum standardized uptake value (SUVmax) and tumor-to-background ratio (TBR) is also performed.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The collective evidence from numerous meta-analyses strongly supports the high diagnostic performance of FAP inhibitors in the imaging of various solid tumors. FAPI-PET/CT frequently demonstrates superiority over ¹⁸F-FDG PET/CT in terms of sensitivity and lesion detection, particularly for specific cancer types and metastatic sites. While further large-scale prospective studies are warranted to refine its precise role in different clinical scenarios, FAPI-PET/CT is poised to become an indispensable tool in the oncologist's diagnostic armamentarium, offering the potential for more accurate staging, personalized treatment planning, and improved patient outcomes. The theranostic potential of FAP-targeting agents further underscores the importance of this rapidly evolving field.
References
- 1. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vbn.aau.dk [vbn.aau.dk]
- 3. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management [frontiersin.org]
- 8. The Role of FAPI PET Imaging in Pancreatic Cancer: A Meta-analysis Compared with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appliedradiology.com [appliedradiology.com]
- 10. Ga-68 FAPI PET improves detection and staging of pancreatic cancer | EurekAlert! [eurekalert.org]
- 11. mdpi.com [mdpi.com]
- 12. Diagnostic Accuracy of [68Ga]Ga Labeled Fibroblast-Activation Protein Inhibitors in Detecting Head and Neck Cancer Lesions Using Positron Emission Tomography: A Systematic Review and a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. researchgate.net [researchgate.net]
- 17. PET/CT with Fibroblast Activation Protein Inhibitors in Breast Cancer: Diagnostic and Theranostic Application—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. auntminnie.com [auntminnie.com]
- 19. appliedradiology.com [appliedradiology.com]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of FT-FAPI-12_9: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the FAP-binding moiety, FT-FAPI-12_9, this document outlines procedural guidance to ensure safe laboratory practices and environmental protection.
As a critical component in the synthesis of the FAP-targeted radiotracer FAPI-46, this compound is integral to advancing cancer research. While its role in the lab is significant, its proper disposal is paramount. This guide offers a step-by-step approach to its waste management, ensuring the safety of researchers and compliance with regulations.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Storage (Powder) | -20°C for 3 years | MedchemExpress Product Data Sheet[1] |
| Storage (In Solvent) | -80°C for 6 months | MedchemExpress Product Data Sheet[1][2] |
| -20°C for 1 month | MedchemExpress Product Data Sheet[1][2] | |
| Molecular Weight | 499.56 g/mol | MedchemExpress Product Data Sheet[1] |
| Solubility in DMSO | 125 mg/mL (250.22 mM) | MedchemExpress Product Data Sheet[1] |
Experimental Context: The Role of this compound
This compound serves as a foundational FAP-binding moiety for the creation of FAPI-46, a radiotracer with significant applications in cancer imaging. The diagram below illustrates this relationship and its relevance in a research setting.
This compound's role in the synthesis of FAPI-46 for cancer research.
Proper Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound was not accessible, the following disposal procedures are based on established best practices for handling solid, non-hazardous, or low-toxicity chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.
Step-by-Step Disposal Protocol:
-
Initial Assessment : Determine if the this compound waste is contaminated with any hazardous materials. If it is, it must be treated as hazardous waste. If it is in its pure, solid form and deemed non-hazardous by your institution, proceed with the following steps.
-
Solid Waste Collection :
-
Place uncontaminated, solid this compound waste in a designated, properly labeled container for solid chemical waste.
-
Ensure the container is made of a compatible material and has a secure lid to prevent spillage.[3][4]
-
Do not mix with other types of waste unless explicitly permitted by your institution's guidelines.[4][5]
-
-
Disposal of Empty Containers :
-
Thoroughly empty the original container of any remaining this compound.
-
If the container held what is classified as a highly toxic chemical, it may require triple rinsing with an appropriate solvent.[6][7] The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
Deface or remove the original label from the empty container.[6][8]
-
Dispose of the rinsed and dried container in the appropriate receptacle for glass or plastic waste.[6]
-
-
Aqueous Waste :
-
Final Disposal :
-
Once the waste container is full, arrange for a pickup by your institution's hazardous waste management service.[6]
-
Ensure all labeling is clear and accurate to facilitate proper handling and disposal by waste management personnel.
-
The following workflow diagram provides a visual guide to the decision-making process for the disposal of this compound.
A step-by-step decision workflow for the proper disposal of this compound.
By adhering to these guidelines, researchers can ensure the safe and responsible management of this compound waste, contributing to a secure and sustainable laboratory environment. Always prioritize safety and consult with your institution's safety officers for guidance tailored to your specific facilities and regulations.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling FT-FAPI-12_9
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with FT-FAPI-12_9. It outlines the necessary personal protective equipment (PPE), experimental procedures for radiolabeling, and protocols for safe disposal. This compound is a non-radioactive Fibroblast Activation Protein (FAP) binding moiety used in the synthesis of FAP-targeted radiotracers, such as FAPI-46.[1][2][3] Therefore, it is critical to distinguish between the handling procedures for the chemical precursor (this compound) and the resulting radiopharmaceutical.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information for this compound and a common resulting radiotracer, [68Ga]Ga-FAPI-46.
| Parameter | This compound / this compound TFA | [68Ga]Ga-FAPI-46 |
| Molecular Formula | C25H31F2N7O2 / C27H32F5N7O4 (TFA salt) | Not applicable |
| Purity | >96% to >99% | >95% after purification |
| Appearance | Orange to red solid | Not applicable |
| Storage (Solid) | -20°C, sealed, away from moisture | Not applicable |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1][4] | Not applicable |
| Recommended Activity for PET | Not applicable | 175-275 MBq or 3-4 MBq/kg |
| Uptake Time for Imaging | Not applicable | 30-60 minutes post-injection |
| Effective Dose ([68Ga]-FAPI) | Not applicable | ~0.0123 mSv/MBq |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is paramount to ensure personnel safety. The required level of protection differs significantly when handling the non-radioactive this compound versus the radiolabeled product.
| PPE Category | Handling this compound (Non-Radioactive) | Handling Radiolabeled FAPI Tracers (e.g., [68Ga]Ga-FAPI-46) |
| Lab Attire | Standard laboratory coat, long pants, and closed-toe shoes.[5] | Full-length, closed lab coat, long pants, and closed-toe shoes.[5] |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[5] | Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] Inspect gloves before use and change frequently. | Double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves often to prevent the spread of contamination. |
| Body Protection | No special requirements beyond a standard lab coat. | Lead aprons may be used when handling higher energy radionuclides, though this depends on the specific isotope and activity. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. | Not typically required for this type of radiolabeling, which is performed in a hot cell or shielded fume hood. |
| Radiation Shielding | Not applicable. | Syringe shields, vial shields, and lead-lined containers ("pigs") are mandatory for handling and transporting radioactive materials. Work should be conducted behind L-block shields. |
| Dosimetry | Not applicable. | Whole-body and ring dosimeters are required to monitor radiation exposure. |
Experimental Protocols
Synthesis of [68Ga]Ga-FAPI-46
This protocol is a representative example of radiolabeling a FAPI precursor.
Materials:
-
FAPI-46 precursor (synthesized using this compound)
-
68Ge/68Ga generator
-
HEPES buffer solution
-
Ascorbic acid
-
0.9% aqueous NaCl
-
C18 plus Sep-Pak cartridge
-
Heating module
-
Automated synthesis module (recommended)
Procedure:
-
Preparation: Heat the reaction vessel on the synthesis module to 90°C.
-
Elution: Elute [68Ga]GaCl3 from the 68Ge/68Ga generator using 1 M HCl into the reaction vial.[8]
-
Reaction Mixture: Add the HEPES buffer solution containing ascorbic acid and 50 µg of the FAPI-46 precursor to the reaction vial.[8]
-
Labeling: Allow the reaction to proceed for 4 minutes at 90°C.[8]
-
Cooling and Dilution: Cool the reaction mixture by adding 4.0 mL of 0.9% aqueous NaCl.[8]
-
Purification: Pass the diluted reaction mixture through a C18 plus Sep-Pak cartridge to purify the [68Ga]Ga-FAPI-46.
-
Final Formulation: Flush the cartridge with 10 mL of 0.9% aqueous NaCl to elute the final product for quality control and use.[8]
Disposal Plans
Proper waste management is crucial to prevent chemical and radiological hazards.
Disposal of this compound Waste
-
Solid Waste: Dispose of unused this compound and contaminated items (e.g., gloves, absorbent paper) in a designated hazardous chemical waste container.[9] Ensure the container is properly labeled.[9]
-
Liquid Waste: Collect liquid waste containing this compound in a chemically compatible, leak-proof container.[9] Do not mix with incompatible chemicals.[10][11] The container must be clearly labeled as hazardous chemical waste.
-
Empty Containers: Empty containers of this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[12]
Disposal of Radiolabeled FAPI Tracer Waste
-
Radioactive Waste Segregation: All waste generated from the handling of radiolabeled FAPI tracers must be segregated into designated radioactive waste containers.
-
Short-Lived Isotopes (e.g., Gallium-68): Waste contaminated with short-lived radionuclides can be stored in a designated, shielded area for decay-in-storage. After a sufficient decay period (typically 10 half-lives), the waste can be surveyed with a radiation meter. If radioactivity is at background levels, it can be disposed of as non-radioactive waste (chemical or regular, as appropriate).
-
Long-Lived Isotopes: Waste contaminated with longer-lived isotopes must be disposed of through the institution's licensed radioactive waste disposal program.
-
Sharps: All radioactive sharps (needles, etc.) must be placed in a designated, puncture-proof radioactive sharps container.
-
Liquid Scintillation Vials: If used for counting, these must be disposed of according to the institution's specific procedures for mixed hazardous waste.
Visualizations
Logical Workflow for Handling this compound and its Radiolabeling
Caption: Workflow from precursor handling to radiolabeled tracer disposal.
Safety and Disposal Decision Tree
Caption: Decision tree for PPE selection and waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. Automated synthesis of [68Ga]Ga-FAPI-46 without pre-purification of the generator eluate on three common synthesis modules and two generator types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
